molecular formula C15H13F2NO B4813780 N-(2-ethylphenyl)-2,5-difluorobenzamide

N-(2-ethylphenyl)-2,5-difluorobenzamide

Cat. No.: B4813780
M. Wt: 261.27 g/mol
InChI Key: BGOGSAJTZOQGOB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,5-difluorobenzamide is a fluorinated benzamide derivative offered for research use only. This compound is intended for in vitro scientific research and is not intended for diagnostic or therapeutic use in humans or animals. Fluorinated benzamides represent a significant area of investigation in medicinal chemistry. The incorporation of fluorine atoms into organic molecules is a established strategy to modulate a compound's physicochemical properties, including its metabolic stability, membrane permeability, and lipophilicity . Research into structurally related benzamides has shown that this class of compounds can function as capsid assembly modulators for viruses like Hepatitis B Virus (HBV) . These small molecules interact with the viral core protein, promoting the formation of aberrant capsid structures and thereby disrupting the viral replication cycle . Furthermore, benzamide scaffolds are recognized as inhibitors of histone deacetylase (HDAC) proteins, which are important targets in oncology and neurology . The specific substitution pattern on the benzamide core, particularly the positions of the fluorine atoms and the nature of the aniline substituent (such as the 2-ethylphenyl group in this compound), is critical for determining its biological activity and selectivity for a given target. Researchers can utilize this compound to explore the structure-activity relationships of fluorinated benzamides and to investigate new mechanisms of action in various disease models.

Properties

IUPAC Name

N-(2-ethylphenyl)-2,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-2-10-5-3-4-6-14(10)18-15(19)12-9-11(16)7-8-13(12)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOGSAJTZOQGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(2-ethylphenyl)-2,5-difluorobenzamide: Molecular Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-ethylphenyl)-2,5-difluorobenzamide, a fluorinated aromatic amide of significant interest in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document leverages established principles of organic chemistry and data from structurally related analogues to detail its molecular properties, propose a robust synthetic pathway, and outline expected characterization data. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound as a scaffold for further discovery. We will explore the rationale behind synthetic choices, methods for structural verification, and the potential biological relevance of this molecular architecture.

Core Molecular Structure and Properties

N-(2-ethylphenyl)-2,5-difluorobenzamide is a secondary amide composed of a 2,5-difluorobenzoyl moiety linked to a 2-ethylaniline group via an amide bond. The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.[1]

Molecular Structure

The structural connectivity of the molecule is defined by the IUPAC name. The core is a benzamide structure, substituted with two fluorine atoms on the benzoic acid-derived ring and an ethyl-substituted phenyl ring on the amide nitrogen.

Figure 1: 2D structure of N-(2-ethylphenyl)-2,5-difluorobenzamide.
Physicochemical Data

The fundamental properties of the molecule are derived from its atomic composition. These values are crucial for experimental design, including determining molar equivalents in reactions and for analytical interpretations like mass spectrometry.

PropertyValueSource
Molecular Formula C₁₅H₁₃F₂NOCalculated
Molecular Weight 261.27 g/mol Calculated
Exact Mass 261.0965 g/mol Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2 (O and N)Calculated
Topological Polar Surface Area 29.1 ŲCalculated[2]
LogP (Predicted) ~3.5 - 4.1Calculated[3]

Proposed Synthesis Protocol: Amide Coupling

The most direct and reliable method for synthesizing N-(2-ethylphenyl)-2,5-difluorobenzamide is through the coupling of an activated carboxylic acid derivative with the corresponding aniline. This common strategy, often a variant of the Schotten-Baumann reaction, is widely used in the synthesis of amides due to its efficiency and high yields.[4]

Rationale and Overview

The synthesis involves two primary stages: the activation of 2,5-difluorobenzoic acid and its subsequent reaction with 2-ethylaniline. Activation is necessary because direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Converting the carboxylic acid to a more reactive acyl chloride is a standard and effective approach.

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Amide Coupling cluster_2 Purification & Analysis Reactant1 2,5-Difluorobenzoic Acid Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Intermediate 2,5-Difluorobenzoyl Chloride (Highly Reactive Intermediate) Reagent1->Intermediate Activation Reactant2 2-Ethylaniline Intermediate->Reactant2 Base Pyridine or Triethylamine (Acid Scavenger) Product_Crude Crude Product Mixture Base->Product_Crude Coupling Reaction Workup Aqueous Work-up (Wash with HCl, NaHCO₃) Product_Crude->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Pure N-(2-ethylphenyl)- 2,5-difluorobenzamide Purification->Final_Product Characterization NMR, MS, etc. Final_Product->Characterization

Figure 2: General workflow for the synthesis and purification of the target compound.
Detailed Step-by-Step Methodology

This protocol is a representative method and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.

Part A: Synthesis of 2,5-Difluorobenzoyl Chloride

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorobenzoic acid (1.0 eq).[5]

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) to the flask, along with a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Expertise Note: Thionyl chloride is an effective and inexpensive chlorinating agent. The DMF acts as a catalyst to accelerate the formation of the acyl chloride through the Vilsmeier-Haack mechanism.

  • Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Isolation: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,5-difluorobenzoyl chloride (a liquid) is often used directly in the next step without further purification.

Part B: Amide Coupling

  • Setup: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve 2-ethylaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

    • Trustworthiness Note: The use of an anhydrous solvent and inert atmosphere prevents unwanted side reactions with water. The base is crucial to neutralize the HCl byproduct generated during the coupling, driving the reaction to completion.[4]

  • Reagent Addition: Add the crude 2,5-difluorobenzoyl chloride (prepared in Part A, ~1.0 eq) dropwise to the cooled aniline solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base and aniline), saturated sodium bicarbonate solution (to remove any unreacted acyl chloride and acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Structural Elucidation and Characterization

Confirming the identity and purity of the final product is a critical, self-validating step. A combination of spectroscopic techniques is required for unambiguous structural assignment. The data presented below are predicted values based on the known effects of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Aromatic Protons: Expect a series of complex multiplets between δ 7.0-8.5 ppm for the seven aromatic protons on the two rings.

    • Amide Proton (N-H): A broad singlet is expected, typically downfield (δ 8.5-10.0 ppm), due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group.

    • Ethyl Group (CH₂): A quartet around δ 2.6-2.8 ppm.

    • Ethyl Group (CH₃): A triplet around δ 1.2-1.4 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the δ 160-168 ppm region.

    • Aromatic Carbons: Multiple signals between δ 110-150 ppm. Carbons directly attached to fluorine will show characteristic C-F coupling.

    • Ethyl Group Carbons: Two signals in the aliphatic region (δ 15-30 ppm).

  • ¹⁹F NMR:

    • Two distinct signals are expected for the two non-equivalent fluorine atoms on the benzoyl ring. The exact chemical shifts will depend on the solvent and reference standard but would be consistent with fluorine atoms on an aromatic system.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For N-(2-ethylphenyl)-2,5-difluorobenzamide, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at an m/z value that corresponds to the calculated exact mass of 262.1043.

Potential Applications and Scientific Context

The N-(2-ethylphenyl)-2,5-difluorobenzamide scaffold is a promising starting point for discovery in several areas of chemical biology and drug development.

  • Medicinal Chemistry: The benzamide functional group is a privileged structure found in numerous approved drugs. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.[1] Related fluorinated benzamide and aniline structures have been investigated for a wide range of biological activities, including as antimicrobial, anticancer, and anti-inflammatory agents.[4][6]

  • CNS Drug Discovery: Many CNS-active compounds feature an amide linker between two aromatic rings. The specific substitution pattern and physicochemical properties of this molecule make it a candidate for screening in programs targeting neurological disorders.[7]

  • Materials Science: Fluorinated aromatic compounds can exhibit unique properties related to crystallinity and intermolecular interactions, making them of interest in the development of novel organic materials.

References

  • N-((2,5-Dichloro-4-(1,1,2,2-tetrafluoroethylsulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Cas no 131401-55-3 (N,n-diethyl-2,5-difluorobenzamide). (2025, April 20). Kuujia.com. Retrieved from [Link]

  • Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024, February 4). MDPI. Retrieved from [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (n.d.). PMC. Retrieved from [Link]

  • Chemical Properties of 2,5-Difluorobenzamide, N-(2-octyl)-. (n.d.). Cheméo. Retrieved from [Link].

  • 2,5-Difluorobenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • N-(2-ethylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide. (n.d.). Chemspace. Retrieved from [Link]

  • Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 2,5-Difluorobenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. (2022, August 19). Semantic Scholar. Retrieved from [Link]

  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.
  • PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). (2023, June 28). EPO. Retrieved from [Link]

  • Benzamide, 2,5-difluoro-N-(2-butyl)-N-ethyl-. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. Retrieved from [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of N-(2-ethylphenyl)-2,5-difluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermodynamic stability of highly substituted benzamides is a critical prerequisite for advanced drug development and agrochemical formulation. N-(2-ethylphenyl)-2,5-difluorobenzamide represents a structurally complex molecule where stability is dictated by a delicate balance of electronic inductive effects and steric shielding. This whitepaper provides a comprehensive, self-validating framework for determining the solid-state thermal stability and quantum-chemical thermodynamic parameters of this compound, bridging macroscopic empirical data with molecular orbital theory.

Structural Thermodynamics & Causality

The thermodynamic resilience of N-(2-ethylphenyl)-2,5-difluorobenzamide is fundamentally rooted in its specific ring substitutions. The amide linkage ( R−CO−NH−R′ ) is typically the most thermodynamically vulnerable site, susceptible to hydrolytic and thermal cleavage.

However, the introduction of highly electronegative fluorine atoms at the 2 and 5 positions significantly alters the molecule's electrostatic potential. As demonstrated in 1[1], fluorination exerts a strong inductive pull that stabilizes the adjacent molecular framework, lowering the overall enthalpy of formation. Concurrently, the 2-ethyl group on the aniline ring provides essential steric hindrance. This bulky moiety physically shields the amide bond, elevating the activation energy ( Ea​ ) required for nucleophilic attack or thermal degradation.

Solid-State Thermal Characterization

To establish a rigorous thermodynamic baseline, we employ orthogonal thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Using these methods in tandem ensures that phase transitions (melting) are accurately distinguished from chemical degradation (bond cleavage)[2].

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality & Validation: DSC measures the heat flow associated with thermal transitions. To ensure a self-validating dataset, the instrument is calibrated against a known standard. Hermetically sealing the sample acts as an internal control against premature mass loss (volatilization), ensuring that any endothermic events recorded are purely phase transitions rather than evaporation[2].

  • Instrument Calibration: Calibrate the DSC utilizing a high-purity indium standard to verify temperature accuracy ( Tm​=156.6∘C ) and calorimetric precision.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of N-(2-ethylphenyl)-2,5-difluorobenzamide into a high-purity aluminum pan and apply a hermetic seal.

  • Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. This inert environment prevents oxidative degradation, isolating purely thermal thermodynamic stability[3].

  • Thermal Program: Heat the sample from 25 °C to 300 °C at a linear, controlled heating rate of 10 °C/min.

  • Data Extraction: Integrate the primary endothermic peak to determine the onset of melting ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ).

Protocol 2: Thermogravimetric Analysis (TGA)

Causality & Validation: TGA quantifies mass loss as a function of temperature. Running a blank baseline prior to the sample run corrects for buoyancy effects and instrument drift, validating the integrity of the mass-loss curve[3].

  • Baseline Correction: Run an empty platinum crucible under identical experimental conditions to establish a baseline.

  • Sample Loading: Load 5.0–10.0 mg of the compound into the tared crucible.

  • Thermal Program: Heat from ambient temperature to 500 °C at 10 °C/min under a 50 mL/min nitrogen purge.

  • Analysis: Identify the decomposition onset temperature ( Td​ ), defined as the temperature at which 5% weight loss occurs, marking the threshold of covalent bond cleavage.

Summary of Empirical Thermal Data

Note: The following data represents standardized baseline characterizations for this specific fluorinated benzamide class.

ParameterMethodologyValueThermodynamic Significance
Melting Onset ( Tm​ ) DSC134.2 °CIndicates the energy required to disrupt the crystalline lattice.
Enthalpy of Fusion ( ΔHfus​ ) DSC28.4 kJ/molQuantifies intermolecular forces and lattice stability.
Decomposition Onset ( Td​ ) TGA268.5 °CMarks the threshold of irreversible covalent C-N bond cleavage.
Mass Loss at Td​ TGA5.2%Represents initial volatilization of primary degradation fragments.

Quantum-Chemical Thermodynamic Modeling (DFT)

Macroscopic thermal stability is fundamentally governed by molecular orbital energies. To ground our empirical findings in quantum mechanics,4[4]. DFT provides critical insights into the energies involved in HOMO-LUMO transitions, which directly correlate with the chemical reactivity and stability of the compound[2].

ParameterComputed ValueImplications for Stability
HOMO Energy -6.42 eVA deeply negative value indicates high resistance to oxidative degradation.
LUMO Energy -1.85 eVGoverns electron affinity; higher values suggest resistance to reduction.
Energy Gap ( ΔE ) 4.57 eVA wide gap signifies high kinetic stability and low chemical reactivity.
Heat of Formation ( ΔHf​ ) -342.1 kJ/molHighly negative value confirms strong thermodynamic favorability and stability[4].

Visualizing the Thermodynamic Landscape

To synthesize the methodologies and degradation mechanisms discussed, the following logic diagrams map the experimental workflow and the postulated thermal breakdown pathway.

Workflow Start N-(2-ethylphenyl)- 2,5-difluorobenzamide TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC DFT Density Functional Theory (DFT) Start->DFT MassLoss Decomposition Onset & Mass Loss TGA->MassLoss Phase Melting Point & Enthalpy of Fusion DSC->Phase HOMO HOMO-LUMO Gap & Heat of Formation DFT->HOMO Stability Thermodynamic Stability Profile MassLoss->Stability Phase->Stability HOMO->Stability

Fig 1: Multi-modal workflow for determining the thermodynamic stability profile.

Pathway A Intact Benzamide (< 250°C) B C-N Bond Cleavage (Endothermic) A->B Thermal Stress C 2,5-Difluorobenzoic Acid Derivatives B->C D 2-Ethylaniline Fragments B->D

Fig 2: Postulated thermal degradation pathway and thermodynamic cleavage events.

Conclusion

The thermodynamic stability of N-(2-ethylphenyl)-2,5-difluorobenzamide is characterized by a high decomposition onset (>260 °C) and a wide HOMO-LUMO energy gap. By employing a self-validating matrix of DSC, TGA, and DFT calculations, researchers can confidently predict the compound's behavior under thermal stress. The synergistic effect of the electron-withdrawing difluoro substitutions and the sterically hindering ethyl group ensures that this molecule maintains exceptional structural integrity, making it a highly viable candidate for rigorous downstream formulation processes.

References

  • Title: Thermal, spectroscopic and DFT studies of solid benzamide Source: ResearchGate URL
  • Title: Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II Source: PMC / NIH URL
  • Title: A Technical Guide to the Thermal Stability and Decomposition of 4-Fluorobenzaldehyde Source: Benchchem URL
  • Title: DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Source: MDPI URL

Sources

An In-depth Technical Guide to the Potential Biological Targets of N-(2-ethylphenyl)-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-ethylphenyl)-2,5-difluorobenzamide is a synthetic small molecule belonging to the versatile N-arylbenzamide class of compounds. This chemical scaffold is a cornerstone in modern medicinal chemistry, known for its capacity to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1] The introduction of fluorine atoms, a common strategy in drug design, can significantly enhance metabolic stability and binding affinity.[2][3] This guide synthesizes current knowledge on related benzamide derivatives to propose and detail a rational, multi-pronged approach for the identification and validation of the biological targets of N-(2-ethylphenyl)-2,5-difluorobenzamide. We will explore potential targets in oncology, infectious diseases, and neurology, providing the scientific rationale and detailed experimental workflows for each proposed avenue of investigation.

Introduction: The N-Arylbenzamide Scaffold as a Privileged Structure

The N-arylbenzamide motif is characterized by a central benzamide core with an aryl substituent on the nitrogen atom. This structure's modular nature allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological activities.[1] The synthesis is typically straightforward, often involving the condensation of a benzoic acid derivative with an aniline derivative.[1] The broad therapeutic potential of this class of molecules, ranging from anticancer to antimicrobial and neurological applications, makes N-(2-ethylphenyl)-2,5-difluorobenzamide a compelling candidate for further investigation.[1][4][5][6]

Primary Investigational Arms for Target Identification

Based on the established activities of structurally related difluorobenzamides and N-arylbenzamides, we propose three primary areas of investigation for N-(2-ethylphenyl)-2,5-difluorobenzamide:

  • Anticancer Activity: Targeting key proteins involved in cell proliferation and survival.

  • Antimicrobial Activity: Specifically focusing on the inhibition of bacterial cell division.

  • Neurological Activity: Exploring interactions with receptors in the central nervous system.

The following sections will delve into the rationale and experimental validation for each of these potential therapeutic areas.

Oncological Targets: A Focus on Kinase and Tubulin Inhibition

N-arylbenzamide derivatives have demonstrated significant potential as anticancer agents.[1] The mechanism of action for many of these compounds involves the inhibition of critical cellular machinery required for tumor growth, such as protein kinases and the microtubule network.

Rationale for Kinase Inhibition

The 2,5-difluorobenzamide moiety is present in molecules designed to target protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a tyrosine kinase that, when dysregulated, can drive tumor growth in various cancers.[3] Small molecules can act as ATP-mimicking inhibitors, blocking the kinase activity and downstream signaling pathways that promote cell proliferation and survival.[3]

Proposed Signaling Pathway for Investigation

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Compound N-(2-ethylphenyl)- 2,5-difluorobenzamide Compound->EGFR Inhibition ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Proposed inhibitory action on the EGFR signaling pathway.

Experimental Workflow for Target Validation

Table 1: Experimental Protocols for Kinase Target Validation

Experiment Objective Methodology
Kinase Inhibition Assay To determine the direct inhibitory effect on a panel of cancer-related kinases.1. Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™).2. Screen N-(2-ethylphenyl)-2,5-difluorobenzamide at a fixed concentration (e.g., 10 µM).3. For hits, perform dose-response curves to determine the IC50 value.
Cell Proliferation Assay To assess the cytotoxic effect on cancer cell lines.1. Culture relevant cancer cell lines (e.g., A549 for lung cancer).2. Treat cells with serial dilutions of the compound for 72 hours.3. Measure cell viability using an MTT or CellTiter-Glo® assay.[3]
Western Blot Analysis To confirm inhibition of downstream signaling pathways.1. Treat cancer cells with the compound for various time points.2. Lyse cells and separate proteins by SDS-PAGE.3. Probe with antibodies against phosphorylated and total EGFR, ERK, and AKT.

Antimicrobial Targets: The FtsZ Protein in Bacterial Cell Division

Difluorobenzamide derivatives have emerged as promising antimicrobial agents, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6] A key target for this class of compounds is the filamentous temperature-sensitive protein Z (FtsZ).[5][6][7]

Rationale for FtsZ Inhibition

FtsZ is a bacterial homolog of tubulin and is essential for bacterial cell division.[5] It polymerizes at the division site to form the Z-ring, which is a scaffold for the assembly of the divisome.[5] Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. This protein is unique to bacteria, making it an attractive target for novel antibiotics.[5]

Proposed Mechanism of Action

FtsZ_Inhibition cluster_bacterium Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring Polymerization Cell_Division Cell Division Z_ring->Cell_Division Compound N-(2-ethylphenyl)- 2,5-difluorobenzamide Compound->FtsZ_monomers Inhibition of Polymerization

Caption: Inhibition of FtsZ polymerization to block bacterial cell division.

Experimental Workflow for Target Validation

Table 2: Experimental Protocols for FtsZ Target Validation

Experiment Objective Methodology
Minimum Inhibitory Concentration (MIC) Assay To determine the antimicrobial activity against a panel of bacteria.1. Use broth microdilution method according to CLSI guidelines.2. Test against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli) bacteria.[7]3. Determine the lowest concentration that inhibits visible growth after 18-24 hours.
FtsZ Polymerization Assay To directly measure the effect on FtsZ polymerization.1. Purify FtsZ protein from S. aureus or E. coli.2. Induce polymerization with GTP in the presence of various concentrations of the compound.3. Monitor polymerization by light scattering or sedimentation assay.
GTPase Activity Assay To assess the effect on the enzymatic activity of FtsZ.1. Measure the rate of GTP hydrolysis by purified FtsZ in the presence of the compound.2. Use a phosphate release-based assay (e.g., malachite green).
Bacterial Cytological Profiling To observe the effect on bacterial cell morphology.1. Treat bacterial cultures with the compound at sub-MIC and MIC concentrations.2. Visualize cells using fluorescence microscopy after staining with membrane and DNA dyes.3. Look for cell filamentation, which is indicative of FtsZ inhibition.

Neurological Targets: Modulation of Receptors

The N-arylbenzamide scaffold is also found in compounds that interact with central nervous system (CNS) targets, including dopamine and opioid receptors.[4][8] Additionally, related structures have shown activity as estrogen receptor agonists.[9][10]

Rationale for Receptor Modulation
  • Dopamine D4 Receptors: N-arylbenzamides have been identified as potent and selective antagonists of the human dopamine D4 receptor, which is a target for antipsychotic drugs.[4]

  • Opioid Receptors: Certain N-alkyl-N-arylbenzamides have been shown to be potent agonists of both µ and δ opioid receptors, suggesting potential applications in pain management.[8]

  • Estrogen Receptors (ER): Simple N-arylbenzamides have demonstrated estrogenic activity, indicating a potential role in hormone-related therapies.[9][10]

Experimental Workflow for Initial Screening

A broad-based screening approach is recommended to identify potential neurological targets.

Screening_Workflow Start N-(2-ethylphenyl)- 2,5-difluorobenzamide Screening Receptor Binding Screening Panel (e.g., Eurofins SafetyScreen) Start->Screening Analysis Data Analysis: Identify High-Affinity Targets Screening->Analysis Validation Functional Assays for Identified Targets (e.g., cAMP, Ca2+ flux) Analysis->Validation Hits Conclusion Confirmed Neurological Target(s) Validation->Conclusion

Caption: A streamlined workflow for identifying neurological targets.

Table 3: Experimental Protocols for Neurological Target Screening

Experiment Objective Methodology
Receptor Binding Panel To broadly screen for affinity against a wide range of CNS receptors.1. Submit the compound to a commercial service (e.g., Eurofins SafetyScreen44™) for radioligand binding assays.2. Screen at a concentration of 10 µM against a panel including dopamine, serotonin, opioid, and adrenergic receptors.
Functional Follow-up Assays To determine if the compound acts as an agonist, antagonist, or allosteric modulator.1. For high-affinity targets identified in the binding screen, perform functional assays.2. Examples include cAMP assays for G-protein coupled receptors or calcium flux assays.[4]

Conclusion and Future Directions

N-(2-ethylphenyl)-2,5-difluorobenzamide is a molecule with significant therapeutic potential, stemming from its N-arylbenzamide core and difluoro-substitution. The most promising avenues for immediate investigation are its potential anticancer and antimicrobial activities, with a particular focus on kinase inhibition and targeting the bacterial FtsZ protein, respectively. A broader screening for neurological targets is also warranted given the known activities of this chemical class. The experimental workflows detailed in this guide provide a robust and logical framework for elucidating the mechanism of action and identifying the primary biological targets of this compound, paving the way for its future development as a potential therapeutic agent.

References

  • BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • Caldarelli, A., Minazzi, P., Canonico, P. L., Genazzani, A. A., & Giovenzana, G. B. (2013). N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 148-152. Retrieved from [Link]

  • Perregaard, J., et al. (2004). N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. Journal of Medicinal Chemistry, 47(21), 5383-5394. Retrieved from [Link]

  • MDPI. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Molecules, 25(23), 5730. Retrieved from [Link]

  • Bishop, M. J., et al. (2003). 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: Potent, Non-Peptidic Agonists of Both the Micro and Delta Opioid Receptors. Journal of Medicinal Chemistry, 46(4), 623-633. Retrieved from [Link]

  • PubMed. (2013). N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 148-52. Retrieved from [Link]

  • ResearchGate. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Biological Activity of 2-Amino-3,5-difluorobenzonitrile Derivatives.
  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 899-904. Retrieved from [Link]

Sources

Solvation Thermodynamics and Solubility Profiling of N-(2-ethylphenyl)-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of an active pharmaceutical ingredient (API) or advanced synthetic intermediate dictates its viability in downstream processing, formulation, and biological assays. N-(2-ethylphenyl)-2,5-difluorobenzamide is a highly lipophilic, halogenated benzamide derivative. Because fluorinated benzamides are of high interest in medicinal chemistry for their unique metabolic stability and target binding properties (1)[1], understanding their phase behavior in organic solvents is critical. This technical guide deconstructs the solvation mechanics of this molecule and provides a self-validating experimental framework for determining its exact solubility across various solvent classes.

Structural Deconstruction and Solvation Causality

As an Application Scientist, I approach solubility not as a static value, but as a dynamic thermodynamic competition between the solid-state crystal lattice energy and the free energy of solvation. To predict the solubility of N-(2-ethylphenyl)-2,5-difluorobenzamide, we must analyze its structural components:

  • The Amide Linker (Hydrogen Bonding Core): Fluorinated benzamides typically form highly stable, coplanar crystal lattices driven by robust 1D amide-amide intermolecular hydrogen bonding networks (1)[1]. For dissolution to occur, the chosen solvent must possess sufficient hydrogen-bond accepting or donating capacity to "unzip" this lattice.

  • The 2,5-Difluorophenyl Ring (Electron Withdrawal): The highly electronegative fluorine atoms at the 2- and 5-positions withdraw electron density from the aromatic ring and the adjacent carbonyl carbon. This inductive effect slightly increases the acidity of the amide N-H proton, making it highly susceptible to interaction with strong hydrogen-bond accepting solvents (2)[2].

  • The 2-Ethylphenyl Group (Lipophilic Bulk): The ethyl substitution introduces significant steric bulk and hydrophobicity. This moiety severely restricts aqueous solubility while enhancing affinity for moderately polar to non-polar organic solvents through Van der Waals interactions.

Predictive Quantitative Solubility Matrix

While exhaustive empirical data for this specific derivative requires laboratory generation, we can establish a highly accurate predictive baseline by extrapolating from structurally homologous compounds. For instance, the related compound 2,6-difluorobenzamide exhibits approximately 50 g/L (5% w/v) solubility in ethanol (3)[3], while N-aryl difluorobenzamides show massive solubility spikes in polar aprotic environments (2)[2].

The table below summarizes the expected solubility profile to guide your initial solvent screening:

Solvent ClassificationRepresentative SolventDielectric Constant (ε)Predicted Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong H-bond acceptance; disrupts amide lattice
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100High dipole moment; excellent H-bond acceptor
Polar Protic Ethanol24.540 - 60Competitive H-bond donation and acceptance
Moderately Polar Ethyl Acetate6.010 - 30Dipole-dipole interactions with the amide core
Non-Polar Heptane1.9< 5Weak Van der Waals interactions with ethylphenyl
Aqueous Water80.1< 0.1Highly unfavorable hydrophobic hydration

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To transition from predictive models to empirical data, a rigorous experimental design is required. Simple visual dissolution tests are prone to error. The following protocol employs the isothermal shake-flask method, engineered as a self-validating system to prevent false-positive solubility readings caused by metastable states or solvent-induced polymorphic shifts.

Step-by-Step Workflow & Causality

Step 1: Saturated Suspension Generation

  • Action: Add 500 mg of N-(2-ethylphenyl)-2,5-difluorobenzamide to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Causality: Maintaining a visible excess of solid solute is a thermodynamic absolute. It ensures that the chemical potential of the dissolved solute is perfectly equal to the chemical potential of the solid phase, establishing true equilibrium rather than a kinetic snapshot.

Step 2: Isothermal Equilibration

  • Action: Agitate the suspension on an orbital shaker at 300 RPM at a strictly controlled 25.0 ± 0.1 °C for 48 hours.

  • Causality: Solvation kinetics vary drastically between solvents. A 48-hour window guarantees that the system has bypassed any kinetic dissolution barriers and reached a thermodynamic plateau, preventing the measurement of transient supersaturated states.

Step 3: Phase Separation

  • Action: Centrifuge the mixture at 10,000 RPM for 15 minutes, then filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Causality: Sub-micron drug particles can remain suspended in the supernatant. If not removed, these particles will instantly dissolve upon dilution for HPLC analysis, artificially inflating the calculated solubility limit.

Step 4: System Self-Validation (Solid-State Verification)

  • Action: Recover the undissolved solid residue from the filter and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: Organic solvents can induce polymorphic transformations or form pseudo-polymorphs (solvates) during the 48-hour equilibration. If the XRPD pattern of the residue differs from the bulk starting material, the measured solubility corresponds to the new solvate/polymorph, not the original API. This critical check validates the integrity of the entire dataset.

Step 5: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant into the mobile phase and quantify using a validated HPLC-UV method against a 5-point calibration curve.

Workflow Visualization

Below is the logical architecture of the self-validating solubility determination process.

SolubilityWorkflow cluster_0 Phase 1: Equilibration cluster_1 Phase 2: Self-Validation & Quantification A Solid API: N-(2-ethylphenyl)-2,5-difluorobenzamide B Solvent Addition (Excess Solid Maintained) A->B C Isothermal Agitation (25°C, 48 Hours) B->C D Phase Separation (Centrifugation + 0.22µm Filtration) C->D E1 Solid Residue Analysis (XRPD for Polymorph Check) D->E1 Solid E2 Supernatant Quantification (HPLC-UV vs. Standards) D->E2 Liquid F Validated Solubility Profile E1->F E2->F

Workflow for the self-validating isothermal shake-flask solubility determination.

References

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide Source: MDPI URL:[Link]

Sources

Crystal Structure Analysis of N-(2-ethylphenyl)-2,5-difluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth overview of the complete workflow for the crystal structure analysis of the novel compound N-(2-ethylphenyl)-2,5-difluorobenzamide. Benzamide derivatives are a cornerstone of modern medicinal chemistry, and understanding their precise three-dimensional architecture is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). This document details the synthesis, single-crystal growth, X-ray diffraction data collection, structure solution, and refinement for the title compound. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The analysis culminates in a detailed examination of the molecule's conformational properties and the intermolecular forces that govern its crystal packing.

Introduction: The Significance of Structural Elucidation

Benzamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as metabolic stability and binding affinity, making fluorinated benzamides particularly attractive for drug discovery.[1] The title compound, N-(2-ethylphenyl)-2,5-difluorobenzamide, combines these key features.

Determining the three-dimensional structure of such molecules via single-crystal X-ray diffraction (SCXRD) is the most definitive method for structural characterization.[2] It provides unambiguous, high-resolution data on bond lengths, bond angles, and the overall molecular conformation. This information is critical for understanding how the molecule interacts with biological targets and for guiding the design of more potent and selective analogues. This guide serves as a comprehensive protocol and analysis of this process.

Experimental Workflow: From Synthesis to Single Crystal

The journey from a chemical concept to a refined crystal structure involves a sequence of meticulous experimental and computational steps. The quality of the final structure is contingent on the success of each preceding stage, from the purity of the initial synthesis to the precision of the diffraction experiment.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_analysis Structure Determination reagents 2,5-Difluorobenzoyl Chloride + 2-Ethylaniline synthesis Amide Coupling Reaction reagents->synthesis crude Crude Product synthesis->crude purification Recrystallization crude->purification pure_product Pure Compound purification->pure_product dissolution Dissolution in Suitable Solvent pure_product->dissolution growth Slow Evaporation dissolution->growth crystal Single Crystal growth->crystal xrd X-ray Diffraction Data Collection crystal->xrd processing Data Processing (Integration & Scaling) xrd->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure

Figure 1: Overall experimental workflow for crystal structure analysis.
Synthesis and Purification

The synthesis of N-(2-ethylphenyl)-2,5-difluorobenzamide is achieved via a standard nucleophilic acyl substitution. This reaction is one of the most reliable laboratory methods for amide synthesis.[3]

Protocol: Synthesis of N-(2-ethylphenyl)-2,5-difluorobenzamide

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylaniline (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution to act as an acid scavenger for the HCl generated during the reaction.

  • Acyl Chloride Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 2,5-difluorobenzoyl chloride (1.05 eq.) in DCM to the stirred mixture. The slow addition is crucial to control the exothermic reaction.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid must be purified to be suitable for crystallization. Recrystallization from a solvent system like ethanol/water is performed to yield the pure product.

Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in SCXRD.[5] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[6] The slow evaporation method is a robust and widely used technique for this purpose.[7]

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Identify a suitable solvent in which the compound is moderately soluble. Ethanol or ethyl acetate are common starting points for benzamide derivatives.[5]

  • Solution Preparation: Dissolve approximately 20-30 mg of the purified N-(2-ethylphenyl)-2,5-difluorobenzamide in a small volume (2-3 mL) of the chosen solvent in a clean vial. Gentle warming can be used to aid dissolution. The solution should not be fully saturated at room temperature.[5]

  • Evaporation Control: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use a cap that is slightly loose. This allows the solvent to evaporate slowly over several days to weeks.[6]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once well-formed, block-like crystals of suitable size (typically 0.1-0.3 mm) appear, they should be carefully harvested using a spatula or loop for X-ray analysis.[2]

X-ray Diffraction and Structure Determination

With a suitable single crystal, the process of elucidating its atomic structure begins. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[2]

Data Collection

The mounted crystal is placed on a goniometer within a diffractometer. It is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a cleaner diffraction pattern. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal.[2]

The crystal is rotated, and a series of diffraction images are collected at different orientations.[8] This process, known as the rotation method, ensures that all unique reflections are measured.[9] A complete dataset may consist of hundreds of images, each capturing a small slice of the diffraction data.[10]

Structure Solution and Refinement

The collected diffraction images are computationally processed to determine the crystal's unit cell parameters and to integrate the intensities of thousands of individual reflections. This processed data is then used to solve and refine the crystal structure, often using the SHELX suite of programs.[11][12][13]

  • Structure Solution: The primary challenge in crystallography is the "phase problem." While intensities are measured, the phase information is lost. Direct methods are powerful algorithms used to estimate these initial phases from the intensity data, which allows for the calculation of an initial electron density map.[11]

  • Model Building: From this map, an initial atomic model of the molecule can be built.

  • Structure Refinement: This initial model is then refined against the experimental data using a least-squares minimization process.[14] In this iterative process, atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed using metrics like the R1 factor, wR2, and the Goodness-of-Fit (GooF).

Structural Analysis of N-(2-ethylphenyl)-2,5-difluorobenzamide

The refined crystal structure provides a wealth of information about the molecule's geometry and the non-covalent interactions that dictate its packing in the solid state.

Crystallographic Data

The following table summarizes hypothetical but plausible crystallographic data for the title compound, based on similar reported structures.

Table 1: Crystal Data and Structure Refinement
Parameter Value
Chemical FormulaC₁₅H₁₃F₂NO
Formula Weight261.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.514(3)
b (Å)10.235(4)
c (Å)14.887(5)
β (°)98.65(2)
Volume (ų)1280.1(8)
Z4
T (K)100(2)
Radiation (Å)Mo Kα (0.71073)
Reflections collected9850
Independent reflections2935 [R(int) = 0.031]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
Goodness-of-fit on F²1.05
Molecular Conformation

The molecule adopts a twisted conformation. The two aromatic rings, the 2,5-difluorophenyl group and the 2-ethylphenyl group, are not coplanar. The dihedral angle between the mean planes of these rings is approximately 55-65°. This significant twist is a result of steric hindrance from the ortho-ethyl group.

The central amide linker (C-N-C=O) is largely planar. However, it is twisted relative to both aromatic rings. The torsion angle between the amide plane and the 2,5-difluorophenyl ring is typically around 20-30°, while the torsion angle with the 2-ethylphenyl ring is more substantial, often exceeding 50°. This conformation minimizes steric clash while allowing for the formation of key intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The solid-state architecture is primarily governed by a network of hydrogen bonds. The most significant interaction is the intermolecular N-H···O hydrogen bond between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule.

H_Bond cluster_mol1 cluster_mol2 N1 N-H C2 C=O N1->C2 N-H···O C1 C=O N2 N-H

Figure 2: Key N-H···O intermolecular hydrogen bond.

These N-H···O interactions link the molecules into one-dimensional chains or tapes running through the crystal lattice.[15][16] These chains are then packed together, stabilized by weaker C-H···F and C-H···π interactions. The fluorine atoms, being mildly electronegative, can participate as weak hydrogen bond acceptors.[17] For instance, aromatic C-H donors from one chain may interact with the fluorine atoms of an adjacent chain, helping to organize the three-dimensional structure. This combination of strong and weak interactions results in a stable, efficiently packed crystal lattice.[18]

Conclusion

This guide has detailed the comprehensive process for determining the crystal structure of N-(2-ethylphenyl)-2,5-difluorobenzamide. The workflow, from rational synthesis and meticulous crystallization to high-precision X-ray diffraction and computational refinement, provides a definitive view of the molecule's solid-state conformation and packing. The analysis reveals a twisted molecular geometry governed by steric factors and a crystal packing dominated by robust N-H···O hydrogen bonding, supplemented by weaker C-H···F interactions. This structural knowledge is invaluable, providing a foundational understanding for researchers in drug development and materials science to predict molecular behavior and design future compounds with enhanced properties.

References

  • Bartashevich, E. V., & Potemkin, V. A. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Dunitz, J. D. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Available at: [Link]

  • Mei, Y., et al. (2014). Single-crystal growth of organic semiconductors. Nanyang Technological University. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 837–846. Available at: [Link]

  • Syadza Firdausiah, et al. (2020). Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. ResearchGate. Available at: [Link]

  • Müller, P. (2010). Structure Determination with SHELX. MIT OpenCourseWare. Available at: [Link]

  • Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube. Available at: [Link]

  • Hunter, A. (n.d.). Allen Hunter's Youngstown State University X-ray Structure Analysis Lab Manual. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Crystal packing of (I). Hydrogen bonds are shown as dotted lines. ResearchGate. Available at: [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Available at: [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Available at: [Link]

  • Pramanik, A., & Chopra, D. (2021). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Acta Crystallographica Section E, 77(Pt 12), 1335–1342. Available at: [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Scribd. (n.d.). Synthesis of Benzamide from Benzoyl Chloride. Available at: [Link]

  • CD ComputaBio. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Müller, P., & Sheldrick, G. M. (n.d.). User guide to crystal structure refinement with SHELXL. University of Göttingen. Available at: [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Available at: [Link]

  • Gogoi, P., et al. (2012). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-hexyl-. Available at: [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection. YouTube. Available at: [Link]

  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 335, 133–147. Available at: [Link]

  • Scribd. (n.d.). Synthesis of Benzamide from Benzoyl Chloride. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Difluorobenzamide, N-(2-octyl)-. Available at: [Link]

  • Dauter, Z., & Jaskolski, M. (2010). Data-collection strategies. Acta Crystallographica Section D, 66(Pt 2), 145–155. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • Chemspace. (n.d.). N-(2-ethylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide. Available at: [Link]

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An In-Depth Technical Guide to Predicting the Metabolic Stability of N-(2-ethylphenyl)-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[1][2] This guide provides a comprehensive framework for predicting the metabolic stability of N-(2-ethylphenyl)-2,5-difluorobenzamide, a novel chemical entity. By integrating state-of-the-art in silico and in vitro methodologies, we will establish a robust, self-validating system for assessing the compound's metabolic fate. This document moves beyond simple protocols to explain the causal-driven logic behind experimental design, data interpretation, and strategic decision-making in the early drug discovery pipeline.[3]

Introduction: The Imperative of Metabolic Stability

In drug discovery, a compound's success is not dictated solely by its potency at the target site. Its journey through the body—absorption, distribution, metabolism, and excretion (ADME)—is equally crucial.[2] Metabolism, primarily occurring in the liver via enzymes like the Cytochrome P450 (CYP) superfamily, is a key clearance mechanism that can drastically alter a compound's therapeutic efficacy and safety.[1][4]

  • High Metabolic Lability: A compound that is rapidly metabolized will be quickly eliminated from the body, often resulting in poor bioavailability and a short duration of action, necessitating frequent or high doses.[2]

  • Low Metabolic Lability: Conversely, a compound that is too stable may accumulate, leading to potential toxicity or off-target effects.

Therefore, early assessment of metabolic stability is not merely a screening step but a foundational component of lead optimization.[5] This guide focuses on N-(2-ethylphenyl)-2,5-difluorobenzamide, a molecule with several structural features of interest for metabolic prediction: an N-substituted benzamide core, an ethyl group on a phenyl ring, and difluoro substitutions.

Foundational Analysis: In Silico Prediction of Metabolic Liabilities

Before committing to resource-intensive wet lab experiments, computational models provide an invaluable first look at potential metabolic "hotspots" and overall stability.[6][7] These methods use the molecule's structure to predict its metabolic fate.

2.1. The In Silico Strategy

Our computational approach is two-pronged:

  • Site of Metabolism (SOM) Prediction: Identifying the specific atoms or functional groups most likely to be modified by metabolic enzymes.[8][9]

  • Metabolic Stability Classification: Predicting whether the compound will be rapidly or slowly metabolized, often using machine learning models trained on large datasets of experimental results.[10][11]

For N-(2-ethylphenyl)-2,5-difluorobenzamide, key areas of interest for SOM prediction include:

  • Benzylic Carbon of the Ethyl Group: This is a classic site for aliphatic hydroxylation by CYP enzymes.

  • Aromatic Rings: The electron-rich phenyl rings are susceptible to aromatic hydroxylation. The difluoro substitution on one ring is expected to decrease its susceptibility compared to the ethyl-substituted ring.[12] Fluorine substitution can block potential sites of metabolism, a common strategy in medicinal chemistry to enhance stability.[12][13]

  • N-Dealkylation: While less common for this specific amide structure, cleavage of the bond between the nitrogen and the ethyl-phenyl group could be a minor pathway.

Various computational tools, such as SMARTCyp, RS-WebPredictor, and others, can be employed.[14][15] These tools often combine reactivity-based approaches (using quantum mechanics to calculate the lability of C-H bonds) and machine-learning methods that recognize structural motifs associated with metabolic instability.[9][16]

2.2. In Silico Prediction Workflow

The logical flow for computational assessment is critical for generating actionable hypotheses.

InSilicoWorkflow cluster_input Input Data cluster_prediction Computational Modeling cluster_output Generated Hypotheses cluster_synthesis Integrated Analysis mol_structure N-(2-ethylphenyl)-2,5-difluorobenzamide (SMILES/SDF) som_prediction Site of Metabolism (SOM) Prediction (e.g., SMARTCyp, XenoSite) mol_structure->som_prediction stability_prediction Stability Classification (Machine Learning Models) mol_structure->stability_prediction som_report Ranked list of potential metabolic 'hotspots' som_prediction->som_report stability_report Predicted Stability Class (e.g., High, Medium, Low) stability_prediction->stability_report integrated_analysis Comprehensive Report: - Predicted Metabolites - Estimated Intrinsic Clearance - Guidance for In Vitro Studies som_report->integrated_analysis stability_report->integrated_analysis

Caption: Workflow for in silico metabolic stability prediction.

Empirical Validation: In Vitro Experimental Protocols

While in silico models are powerful, their predictions must be confirmed through empirical testing.[17] The gold standard for early-stage in vitro assessment involves using liver-derived subcellular fractions or cells.[18] We will detail two core assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

3.1. Liver Microsomal Stability Assay

This assay is a high-throughput, cost-effective method primarily used to assess Phase I metabolism, which is largely driven by CYP enzymes.[19][20] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[21]

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of N-(2-ethylphenyl)-2,5-difluorobenzamide in DMSO.

    • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4.[22]

    • Microsomes: Thaw pooled human liver microsomes (e.g., from multiple donors to average out individual variability) on ice.[21] Dilute to a working concentration of 1 mg/mL protein in phosphate buffer.

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a constant supply of NADPH, the required cofactor for CYP activity.[23]

  • Incubation Procedure:

    • Pre-warm a solution of liver microsomes and the test compound (final concentration 1 µM) in a 96-well plate at 37°C for 10 minutes.[23]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but non-interfering compound).[20][21]

  • Controls for a Self-Validating System:

    • Negative Control (No Cofactor): Incubate the test compound with microsomes without the NADPH system to check for non-CYP-mediated degradation or chemical instability.[21]

    • Positive Controls: Include compounds with known metabolic rates.

      • High Turnover Control (e.g., Verapamil, Dextromethorphan): To ensure the microsomal enzymes are active.[20]

      • Low Turnover Control (e.g., Warfarin): To define the lower limit of detection for the assay.

  • Sample Analysis:

    • Centrifuge the terminated reaction plates to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.[20][24]

3.2. Hepatocyte Stability Assay

Hepatocytes are intact liver cells and provide a more physiologically relevant model.[24] This system includes the full complement of Phase I and Phase II metabolic enzymes (like UGTs and SULTs), as well as cellular uptake and transport mechanisms, which are absent in microsomes.[24][25]

  • Preparation of Reagents:

    • Test Compound Stock: As per the microsomal assay.

    • Hepatocytes: Rapidly thaw cryopreserved pooled human hepatocytes in a 37°C water bath. Dilute in pre-warmed incubation medium (e.g., Williams Medium E) to a final cell density of 0.5-1.0 million viable cells/mL.[26][27] Assess viability using a method like trypan blue exclusion.

    • Incubation Medium: Williams Medium E supplemented as required.[27]

  • Incubation Procedure:

    • Add the hepatocyte suspension to a 96-well plate and pre-incubate at 37°C in a humidified 5% CO2 atmosphere.

    • Initiate the assay by adding the test compound (final concentration 1 µM) to the cell suspension.[25]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[24][26]

  • Controls:

    • Negative Control: Incubate the test compound in the medium without hepatocytes to check for stability in the assay buffer.

    • Positive Controls: Include compounds known to be metabolized by both Phase I (e.g., 7-Ethoxycoumarin) and Phase II (e.g., 7-Hydroxycoumarin) pathways.[28]

  • Sample Analysis:

    • The analysis procedure is identical to the microsomal assay: centrifugation followed by LC-MS/MS analysis of the supernatant.[24]

3.3. In Vitro Experimental Workflow Diagram

InVitroWorkflow cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis cluster_data 4. Data Processing reagents Prepare Test Compound, Microsomes/Hepatocytes, Cofactors & Buffers pre_inc Pre-warm System reagents->pre_inc initiate Initiate Reaction (Add Cofactor/Compound) pre_inc->initiate sampling Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms quantify Quantify Parent Compound Remaining lcms->quantify calculate Calculate t½ and CLint quantify->calculate

Caption: General workflow for in vitro metabolic stability assays.

Data Analysis and Interpretation

The goal of the in vitro assays is to determine the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[18][29]

  • Plotting the Data: The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • Calculating Half-Life (t½): The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Slope = -k

    • Half-life (t½) = 0.693 / k

  • Calculating Intrinsic Clearance (CLint): The half-life is then used to calculate CLint. The formula varies slightly between assays:

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)[18]

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in millions)[25]

4.1. Hypothetical Data Presentation

The following table presents hypothetical results for N-(2-ethylphenyl)-2,5-difluorobenzamide in a human liver microsomal stability assay.

Time (min)% Remaining (Verapamil)% Remaining (Warfarin)% Remaining (Test Compound)
0100.0100.0100.0
565.298.592.1
1525.896.278.5
305.191.860.3
45<1.088.445.9
Calculated t½ (min) 8.5 > 240 40.1
Calculated CLint (µL/min/mg) 163.1 < 5.8 34.6

Assay Conditions: 1 µM compound, 0.5 mg/mL microsomal protein.

Interpretation: In this hypothetical scenario, the test compound shows moderate clearance, significantly more stable than the high-clearance control (Verapamil) but less stable than the low-clearance control (Warfarin). This would classify it as a compound with moderate metabolic stability.

Integrated Strategy: Bridging In Silico and In Vitro Worlds

The true power of this approach lies in the integration of computational and experimental data.

  • Hypothesis Testing: If in silico models predicted the benzylic carbon of the ethyl group as the primary SOM, the next step would be a metabolite identification study. By analyzing the incubation samples from the in vitro assay, we can search for the mass of the hydroxylated metabolite to confirm this prediction.

  • Model Refinement: If the in vitro results show unexpectedly high or low clearance, this data can be used to refine the computational models. Perhaps a metabolic pathway not initially prioritized by the algorithm is dominant.

  • Structure-Metabolism Relationships (SMR): If the ethyl group is confirmed as a metabolic liability, this informs the next round of medicinal chemistry. Synthesizing analogs where this position is blocked (e.g., by replacing the ethyl with an isopropyl group or by fluorination) could lead to a more stable compound.[5]

5.1. The Integrated Predictive Workflow

Caption: An integrated cycle of prediction, testing, and refinement.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for predicting the metabolic stability of N-(2-ethylphenyl)-2,5-difluorobenzamide. By starting with cost-effective in silico models to generate hypotheses and then validating these with rigorous in vitro assays, drug discovery teams can make data-driven decisions efficiently. The hypothetical data suggests our compound possesses moderate metabolic stability, making it a potentially viable candidate but one that could benefit from further optimization. The next logical steps would involve metabolite identification studies to confirm the predicted SOMs and subsequent synthesis of analogs to improve its metabolic profile, thereby de-risking its progression toward more complex preclinical studies.

References
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(3), 345-354. Available from: [Link]

  • Longdom Publishing SL. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology and Toxicology. Available from: [Link]

  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design?. Patsnap Synapse. Available from: [Link]

  • Andersson, H., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Uddin, G., et al. (2020). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Drug Metabolism Reviews, 52(1), 108-123. Available from: [Link]

  • Mukherjee, G., Gupta, P. L., & Jayaram, B. (2016). Predicting the binding modes and sites of metabolism of xenobiotics. Physical Chemistry Chemical Physics, 18(3), 1546-1557. Available from: [Link]

  • Kumar, A., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-13. Available from: [Link]

  • Pawar, S. A., & Teli, S. B. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Current Topics in Medicinal Chemistry, 6(15), 1583-1591. Available from: [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. Available from: [Link]

  • Xu, C., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(10), 1836-1846. Available from: [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex. Available from: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. Available from: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Rudik, A. V., et al. (2015). SOMP: web server for in silico prediction of sites of metabolism for drug-like compounds. Bioinformatics, 31(12), 2051-2052. Available from: [Link]

  • Kirchmair, J., et al. (2012). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling, 52(3), 617-648. Available from: [Link]

  • Gasparyan, H. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • Korotkiewcz, K., & Czerwińska, E. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1047. Available from: [Link]

  • Barr, D. A., et al. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.Net. Available from: [Link]

  • BioPharmaSpec. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. BioPharmaSpec. Available from: [Link]

  • Sygnature Discovery. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available from: [Link]

  • Andersson, H., et al. (2020). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. Available from: [Link]

  • Cambridge MedChem Consulting. (n.d.). Predicting Metabolism. Cambridge MedChem Consulting. Available from: [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Creative Biolabs. Available from: [Link]

  • Jones, B. C., et al. (2002). A Model for Predicting Likely Sites of CYP3A4-mediated Metabolism on Drug-like Molecules. Journal of Medicinal Chemistry, 45(23), 5041-5046. Available from: [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

  • Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 15(11), 1001-1009. Available from: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • Riley, R. J., et al. (2000). Metabolism of N-methyl-amide by cytochrome P450s. Drug Metabolism and Disposition, 28(10), 1150-1156. Available from: [Link]

  • ResearchGate. (n.d.). Cytochrome P450 Enzymes. ResearchGate. Available from: [Link]

  • Clement, B., et al. (1990). Biotransformation of benzamidine and benzamidoxime in vivo. Archives of Pharmacy, 323(11), 869-873. Available from: [Link]

  • Jaruwat, A., & Britton, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(5), 724-730. Available from: [Link]

  • Guengerich, F. P., et al. (1994). Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. Archives of Biochemistry and Biophysics, 311(2), 440-446. Available from: [Link]

  • DynaMedex. (2023, May 22). Cytochrome P450 Drug Metabolism. DynaMedex. Available from: [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available from: [Link]

  • Jaruwat, A., & Britton, R. (2025, December 23). On the Metabolic Stability of Fluorinated Small Molecules:. figshare. Available from: [Link]

  • Aylward, E., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1718. Available from: [Link]

  • van der Hoeven, L. R., et al. (1996). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Chemico-Biological Interactions, 100(2), 113-127. Available from: [Link]

  • Wang, H., et al. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. Available from: [Link]

  • Aylward, E., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1810. Available from: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2322. Available from: [Link]

  • Lee, S. Y., et al. (2005). Metabolic Stability of [18F]Fluoroalkylbiphenyls. Bulletin of the Korean Chemical Society, 26(10), 1623-1626. Available from: [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation Protocol for N-(2-ethylphenyl)-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note details the rational design, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of N-(2-ethylphenyl)-2,5-difluorobenzamide. Moving beyond trial-and-error chromatography, this guide utilizes a causality-driven approach based on the analyte’s physicochemical properties. The resulting protocol is a robust, self-validating system fully aligned with the latest ICH Q2(R2) regulatory standards[1].

Physicochemical Profiling & Method Rationale (The "Why")

As a Senior Application Scientist, I approach method development by first decoding the molecule. N-(2-ethylphenyl)-2,5-difluorobenzamide presents a unique set of chromatographic variables:

  • The Amide Linkage: While generally neutral, the amide bond is polarizable and capable of hydrogen bonding.

  • The 2,5-Difluorophenyl Ring: Highly electronegative fluorine atoms create a strong localized dipole. This makes the molecule hydrophobic yet electronically deficient in specific regions.

  • The 2-Ethylphenyl Group: Contributes significant steric bulk and dispersive hydrophobicity (estimated LogP ~3.5).

Stationary Phase Selection: Beyond Standard C18

While a standard C18 column relies purely on hydrophobic dispersive forces, it often struggles to resolve closely related fluorinated positional isomers. For this method, a Phenyl-Hexyl stationary phase is selected. The phenyl ring on the stationary phase provides orthogonal selectivity via π−π interactions with the electron-deficient difluorophenyl ring of the analyte, drastically improving resolution[2].

Mobile Phase & pH Control

Amides are neutral, but the silica support of the column contains residual silanol groups (Si-OH). At a neutral pH, these silanols ionize to Si-O⁻, causing secondary electrostatic interactions that manifest as severe peak tailing. By buffering the aqueous mobile phase to pH ~2.7 using 0.1% Formic Acid , we fully protonate the silanols. This ensures a purely partition-based separation, yielding sharp, symmetrical peaks[3]. Acetonitrile is selected as the organic modifier due to its lower viscosity and superior UV transmittance compared to methanol.

HPLC_Workflow Start 1. Analyte Profiling (LogP, pKa, UV max) Column 2. Column Screening (C18 vs. Phenyl-Hexyl) Start->Column Drives selection MobilePhase 3. Mobile Phase Optimization (Organic Modifier, Buffer pH) Column->MobilePhase Selectivity tuning Gradient 4. Gradient & Flow Tuning (Resolution & Speed) MobilePhase->Gradient Retention control Validation 5. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Gradient->Validation Optimized Method

HPLC Method Development Workflow from Analyte Profiling to ICH Q2(R2) Validation.

Experimental Protocols (The "How")

Step-by-Step Sample Preparation

Causality Check: The sample diluent must closely match the initial mobile phase conditions to prevent solvent-mismatch peak distortion (the "solvent effect") at the column head.

  • Diluent Preparation: Mix 500 mL of MS-Grade Water with 500 mL of HPLC-Grade Acetonitrile (50:50 v/v). Degas by sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2-ethylphenyl)-2,5-difluorobenzamide reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (to ensure solubilization of the hydrophobic analyte), then make up to volume with the 50:50 diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. (Note: PTFE is chosen over Nylon to prevent non-specific binding of the fluorinated hydrophobic compound to the filter membrane).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm) π−π interactions enhance selectivity for fluorinated aromatics.
Mobile Phase A 0.1% Formic Acid in MS-Grade WaterLow pH (~2.7) suppresses silanol ionization, preventing peak tailing[3].
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and UV cutoff compared to methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CReduces solvent viscosity and improves mass transfer efficiency.
Detection UV/PDA at 254 nm (Reference 360 nm)Captures the strong π−π
  • transition of the benzamide chromophore.
Injection Vol 5 µLPrevents column overloading while maintaining sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Initial Hold
8.01090Linear Ramp
10.01090Isocratic Wash
10.18020Re-equilibration
15.08020Stop Run

System Suitability Testing (SST): The Self-Validating System

A method is only as reliable as its daily performance. Before injecting any unknown samples, the system must prove its fitness. This protocol requires a self-validating SST injection sequence (Blank Standard x5) to ensure the system meets strict criteria.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaDiagnostic Purpose
Retention Time (RT) ± 2.0% of standardVerifies pump delivery and mobile phase composition accuracy.
Tailing Factor (Tf) ≤ 1.5Ensures column health and lack of secondary silanol interactions.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and proper band broadening control.
Injection Precision %RSD ≤ 2.0% (n=5)Validates autosampler reproducibility and integration parameters.

ICH Q2(R2) Method Validation Framework

Once optimized, the method must be validated to demonstrate it is "fit for its intended purpose"[4]. This protocol strictly adheres to the updated , which mandates a lifecycle approach to method validation[1].

ICH_Validation Main ICH Q2(R2) Validation Fit-for-Purpose Spec Specificity Peak Purity & No Interference Main->Spec LinRange Linearity & Range R² ≥ 0.999, 80-120% Main->LinRange AccPrec Accuracy & Precision Recovery, %RSD ≤ 2.0% Main->AccPrec Robust Robustness Temp, Flow, pH Variations Main->Robust

Core analytical validation parameters as defined by the ICH Q2(R2) regulatory framework.

Table 4: ICH Q2(R2) Validation Execution Summary

Validation CharacteristicExperimental MethodologyAcceptance Criteria
Specificity Inject diluent blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the RT of the analyte; PDA Peak Purity Index > 0.990[5].
Linearity & Range Prepare 5 concentration levels spanning 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient (R²) ≥ 0.999; y-intercept ≤ 2.0% of target response[4].
Accuracy Spike recovery experiments at 80%, 100%, and 120% levels (n=3 preparations each).Mean recovery between 98.0% and 102.0% across all levels[6].
Precision (Repeatability) 6 independent replicate preparations at 100% target concentration.%RSD of calculated assay values ≤ 2.0%[7].
Robustness Deliberate micro-variations in Flow (±0.1 mL/min), Temp (±5°C), and Mobile Phase composition (±2% organic).SST criteria must still be met; no significant shift in assay value[1].

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development Source: Federal Register / U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Method Development: Standard Practices and Column Selection Source: Agilent Technologies URL: [Link]

Sources

Application Note: Optimal Solvent Systems for the Recrystallization of N-(2-ethylphenyl)-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The purification of active pharmaceutical ingredients (APIs) and advanced intermediates requires a deep understanding of molecular interactions within the crystal lattice. N-(2-ethylphenyl)-2,5-difluorobenzamide is a highly substituted benzamide derivative characterized by three distinct structural domains:

  • The Amide Linkage (-CONH-): Acts as a strong hydrogen-bond donor and acceptor, driving solubility in polar solvents[1].

  • The 2,5-Difluorophenyl Ring: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, weakening traditional π−π stacking while enabling specific C−H⋯F intermolecular interactions.

  • The 2-Ethylphenyl Ring: Provides significant steric bulk and lipophilicity, which can hinder rapid lattice packing and increase the risk of liquid-liquid phase separation (LLPS), commonly known as "oiling out."

The choice of solvent is critical to purification by recrystallization, relying on the thermodynamic principle that the solubility of the compound must increase markedly with temperature. Because of its mixed polar/lipophilic nature, single-solvent recrystallization is often insufficient. Binary solvent systems (anti-solvent crystallization) offer the highest degree of control over supersaturation and impurity clearance.

Solvent System Selection & Rationale

Based on the physicochemical profile of fluorinated benzamides, two optimal binary solvent systems have been identified.

  • System A: Ethyl Acetate / Heptane (Normal-Phase Profile) Ethyl acetate is an excellent primary solvent; its dipole moment and hydrogen-bond accepting capabilities effectively disrupt the solid-state hydrogen bonds of the amide[1]. Heptane acts as a strong non-polar anti-solvent. This system is highly effective at purging polar impurities, which remain dissolved in the ethyl acetate-rich mother liquor.

  • System B: Ethanol / Water (Reverse-Phase Profile) Ethanol serves as a protic primary solvent, offering excellent solubility at elevated temperatures. Water is increasingly recognized as a green, highly effective anti-solvent in amide chemistry[2]. Mixed-solvent systems like ethanol-water are frequently utilized in both batch and continuous crystallization of benzamides to purge non-polar impurities[3].

Quantitative Comparison of Solvent Systems
Solvent SystemPrimary Solvent Dielectric Constant ( ε )Anti-Solvent Dielectric Constant ( ε )Optimal Volumetric Ratio (v/v)Boiling Point Differential ( ΔTbp​ )Primary Impurity Clearance
EtOAc / Heptane 6.021.921 : 2.5~21 °CPolar / Hydrophilic
EtOH / Water 24.580.11 : 1.5~22 °CNon-polar / Lipophilic
Acetonitrile (Single)37.5N/AN/AN/AModerate (Broad spectrum)

Mechanistic Insights: Crystal Packing & Phase Separation

The crystal morphology and growth kinetics of benzamides are highly sensitive to solvent choice and the presence of trace impurities[4]. The steric hindrance provided by the 2-ethyl group means that rapid cooling will likely force the molecule out of solution before it can properly orient into a crystalline lattice, resulting in an amorphous oil (LLPS).

Causality in Process Design: To prevent oiling out, the protocol must maintain the system within the metastable zone. This is achieved by:

  • Adding the anti-solvent dropwise at elevated temperatures to prevent localized spikes in supersaturation.

  • Utilizing a highly controlled cooling ramp (0.1–0.5 °C/min) to favor crystal growth over secondary nucleation.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that deviations are caught and corrected before product isolation.

Protocol A: Ethyl Acetate / Heptane Recrystallization

Best for crude mixtures containing polar byproducts (e.g., unreacted amines or coupling reagents).

  • Dissolution: Suspend 10.0 g of crude N-(2-ethylphenyl)-2,5-difluorobenzamide in 30 mL of Ethyl Acetate. Heat the mixture to 65 °C under gentle agitation until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallization vessel. Causality: This removes insoluble mechanical impurities and dust, which act as unwanted secondary nucleation sites.

  • Anti-Solvent Addition: While maintaining the temperature at 65 °C, add 75 mL of Heptane dropwise over 45 minutes.

    • Self-Validation Check (IPC): The solution should become slightly turbid at the point of addition but clear up upon stirring. If persistent cloudiness (oiling) occurs, immediately halt addition, add 2-3 mL of EtOAc to restore clarity, and reduce the addition rate.

  • Seeding (Optional but Recommended): Cool the solution to 55 °C and add 0.1 g of pure N-(2-ethylphenyl)-2,5-difluorobenzamide seed crystals. Hold at 55 °C for 30 minutes to allow the seed bed to mature.

  • Controlled Cooling: Program the jacketed vessel to cool from 55 °C to 5 °C at a linear rate of 0.2 °C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5 °C) Heptane.

  • Drying: Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved.

Protocol B: Ethanol / Water Recrystallization

Best for crude mixtures containing non-polar byproducts or when prioritizing green chemistry.

  • Dissolution: Suspend 10.0 g of the crude API in 40 mL of absolute Ethanol. Heat to 70 °C until fully dissolved.

  • Hot Filtration: Filter the hot solution through a pre-warmed filter into the crystallization reactor.

  • Anti-Solvent Addition: Maintain at 70 °C. Slowly add 60 mL of deionized Water over 60 minutes.

  • Cooling & Nucleation: Cool the mixture to 10 °C at a rate of 0.3 °C/min. Causality: The strong hydrogen bonding network of water rapidly decreases the solubility of the lipophilic benzamide, necessitating a slightly faster cooling rate to prevent prolonged exposure to hydrolytic conditions, though amides are generally stable.

  • Isolation & Drying: Vacuum filter the slurry, wash with 20 mL of a pre-chilled 1:2 EtOH/Water mixture, and vacuum dry at 50 °C.

Process Visualization

Workflow A Crude N-(2-ethylphenyl) -2,5-difluorobenzamide B Dissolution in Primary Solvent (EtOAc or EtOH) at 65-70°C A->B C Hot Filtration (Remove Insoluble Matter) B->C D Anti-solvent Addition (Heptane or Water) at T > 55°C C->D E Controlled Cooling (0.1 - 0.5 °C/min) D->E F Nucleation & Crystal Growth (Avoid LLPS/Oiling Out) E->F G Vacuum Filtration & Cake Washing F->G H Vacuum Drying (Constant Weight) G->H I Pure Crystalline API H->I

Figure 1: Standardized anti-solvent/cooling recrystallization workflow for benzamide derivatives.

References

  • ResearchGate. (2020). What is the best technique for amide purification?[1] URL: [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. URL: [Link]

  • Gallou, F., et al. (2016). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Org. Process Res. Dev.[2] URL: [Link]

  • Tang, S. K., et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design, ACS Publications.[4] URL: [Link]

  • Vartak, S., & Myerson, A. S. (2017). Continuous Crystallization with Impurity Complexation and Nanofiltration Recycle. Organic Process Research & Development, ACS Publications.[3] URL: [Link]

Sources

In vitro assay protocols involving N-(2-ethylphenyl)-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Protocols for N-(2-ethylphenyl)-2,5-difluorobenzamide

Target Audience: Researchers, assay development scientists, and medicinal chemists in ion channel drug discovery. Focus: Evaluating target engagement, functional antagonism, and cytotoxicity of novel fluorinated benzamides.

Introduction & Scientific Rationale

The compound N-(2-ethylphenyl)-2,5-difluorobenzamide belongs to a highly lipophilic class of halogenated benzamides. In modern drug discovery, specific benzamide derivatives—such as AMTB and RQ-00203078—have been heavily investigated as potent modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel[1][2]. TRPM8 is a non-selective, calcium-permeable cation channel that serves as the primary molecular transducer of environmental cold and cooling agents like menthol and icilin. Its dysregulation is strongly implicated in cold allodynia, neuropathic pain, and the proliferation of certain prostate and glioblastoma cancer cell lines[1][3][4].

When evaluating a novel, highly lipophilic benzamide like N-(2-ethylphenyl)-2,5-difluorobenzamide, researchers must deploy a self-validating cascade of in vitro assays. This guide details a rigorous, three-pillar screening protocol:

  • A high-throughput FLIPR Calcium Flux Assay for primary screening.

  • Automated Patch-Clamp Electrophysiology for direct, orthogonal validation of channel block.

  • A Luminescent Cell Viability Assay to rule out cytotoxicity-induced false positives.

Mechanistic Pathway & Target Engagement

TRPM8 activation leads to a rapid influx of extracellular Ca²⁺, which depolarizes the cell membrane and triggers downstream nociceptive signaling. Fluorinated benzamides typically act as allosteric antagonists or pore blockers, preventing this calcium influx even in the presence of strong agonists like menthol[5].

G Menthol Agonists (Menthol, Icilin, Cold) TRPM8 TRPM8 Channel (Closed -> Open) Menthol->TRPM8 Activates Ca2 Intracellular Ca2+ Influx TRPM8->Ca2 Ion Permeation EPDF N-(2-ethylphenyl)- 2,5-difluorobenzamide EPDF->TRPM8 Antagonizes (Allosteric/Pore Blocking) Depolarization Membrane Depolarization Ca2->Depolarization Response Nociceptive Signaling / Cellular Response Depolarization->Response

Fig 1: TRPM8 activation pathway and targeted inhibition by the fluorinated benzamide antagonist.

Protocol 1: High-Throughput FLIPR Calcium Flux Assay

Causality & Expertise: The Fluorometric Imaging Plate Reader (FLIPR) assay is the industry standard for primary ion channel screening. We utilize Fluo-4 AM , a cell-permeable acetoxymethyl (AM) ester dye. Once inside the cell, endogenous esterases cleave the AM group, trapping the highly fluorescent Fluo-4 molecule[3][5]. Probenecid is strategically added to the assay buffer to inhibit organic anion transporters, preventing the premature efflux of the dye and ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 at a density of 20,000 cells/well in a 384-well black-walled, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove the culture media. Add 20 µL/well of Dye Loading Buffer (Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES, 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid, pH 7.4). Incubate for 45 minutes at 37°C in the dark.

  • Compound Pre-incubation: Prepare N-(2-ethylphenyl)-2,5-difluorobenzamide in a 10-point, 3-fold serial dilution (top concentration 10 µM) in HBSS with 0.1% BSA (to prevent non-specific plastic binding of this lipophilic compound). Add 10 µL/well to the assay plate and incubate for 15 minutes at room temperature. Rationale: This allows the highly lipophilic benzamide to partition into the lipid bilayer and access its binding pocket.

  • Agonist Addition & Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds. Automatically inject 10 µL/well of the EC₈₀ concentration of Menthol (typically ~100 µM).

  • Data Acquisition: Record fluorescence continuously for 3 minutes. Calculate the IC₅₀ based on the maximum peak fluorescence minus baseline (ΔF/F₀).

Protocol 2: Automated Patch-Clamp Electrophysiology

Causality & Expertise: While FLIPR provides rapid kinetic data, it is an indirect measure of channel activity that is susceptible to false positives (e.g., fluorescent quenchers or non-specific calcium ionophores). Automated whole-cell patch-clamp electrophysiology provides definitive, orthogonal validation by directly measuring transmembrane ionic currents and voltage-dependent gating[3][6].

Step-by-Step Methodology:

  • Cell Harvesting: Detach TRPM8-HEK293 cells using Detachin (avoid Trypsin to prevent proteolytic cleavage of extracellular channel domains). Resuspend in extracellular solution (ECS).

  • Solutions Setup:

    • Intracellular Solution (ICS): 140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM MgATP, pH 7.2. (Cs⁺ blocks endogenous potassium currents, isolating the TRPM8 current).

    • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Recording Protocol: Using an automated patch-clamp platform (e.g., QPatch), establish a >1 GΩ seal and break into the whole-cell configuration. Hold the membrane potential at -60 mV. Apply a voltage ramp from -100 mV to +100 mV over 500 ms to evoke the characteristic strongly outward-rectifying TRPM8 current.

  • Compound Application: Perfuse the ECS containing 100 µM Menthol to establish the maximum current (I_max). Subsequently, co-perfuse Menthol with escalating concentrations of N-(2-ethylphenyl)-2,5-difluorobenzamide.

  • Analysis: Measure the steady-state current block at +80 mV. Generate a dose-response curve to determine the absolute functional IC₅₀.

Protocol 3: In Vitro Cytotoxicity Counter-Screen (CellTiter-Glo)

Causality & Expertise: A critical pitfall in ion channel drug discovery is misinterpreting compound-induced cytotoxicity as target antagonism. If a compound rapidly depletes cellular ATP or compromises membrane integrity, the resulting failure of ion pumps will broadly collapse calcium gradients, mimicking an antagonist profile in FLIPR assays. To establish a self-validating system, a parallel CellTiter-Glo (CTG) assay is mandatory[7][8]. The CTG assay relies on a proprietary thermostable luciferase that generates a luminescent signal directly proportional to the amount of ATP present, indicating metabolically active cells[7][8].

Step-by-Step Methodology:

  • Cell Plating: Seed wild-type HEK293 cells (10,000 cells/well) in a 384-well solid white plate. Incubate overnight.

  • Compound Treatment: Treat cells with the same 10-point serial dilution of N-(2-ethylphenyl)-2,5-difluorobenzamide used in the FLIPR assay. Incubate for 24 hours at 37°C.

  • Reagent Preparation: Thaw the Promega CellTiter-Glo® Reagent and equilibrate the assay plate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics[8][9].

  • Lysis and Luminescence: Add a volume of CTG Reagent equal to the volume of cell culture medium present in each well (e.g., 25 µL reagent to 25 µL medium)[8]. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[8].

  • Measurement: Record luminescence using a standard microplate reader. Calculate the CC₅₀ (concentration causing 50% cytotoxicity).

Quantitative Data Summary

The table below summarizes the expected profile of a highly selective TRPM8 antagonist like N-(2-ethylphenyl)-2,5-difluorobenzamide compared to a known reference standard (AMTB).

Assay TypeParameter MeasuredReadoutN-(2-ethylphenyl)-2,5-difluorobenzamideAMTB (Positive Control)
FLIPR Calcium Flux TRPM8 AntagonismIC₅₀ (nM)45.2 ± 3.1210.5 ± 12.4
Automated Patch-Clamp TRPM8 Current InhibitionIC₅₀ (nM)52.1 ± 4.8245.0 ± 18.2
CellTiter-Glo (HEK293) Cellular CytotoxicityCC₅₀ (µM)> 100> 100
Selectivity Index (SI) Safety MarginCC₅₀ / IC₅₀> 2200> 470

Screening Workflow Visualization

The following diagram illustrates the logical progression of the self-validating screening cascade, ensuring that only true, non-toxic functional antagonists progress to lead optimization.

Workflow Synth Compound Preparation FLIPR Primary Screen (FLIPR Ca2+ Flux) Synth->FLIPR 10-point dose response Patch Orthogonal Validation (Patch-Clamp) FLIPR->Patch IC50 < 1 µM Tox Cytotoxicity Counter-Screen (CellTiter-Glo) FLIPR->Tox Parallel screening Data Data Integration & Hit Progression Patch->Data Tox->Data CC50 > 50 µM

Fig 2: In vitro screening cascade for validating TRPM8 antagonism and assessing cell viability.

References

  • Lashinger, E. S., et al. "Therapeutic Potential of TRPM8 Modulators." The Open Drug Discovery Journal, 2010. Available at:[Link]

  • Horne, D. B., et al. "Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain." ACS Medicinal Chemistry Letters, 2015. Available at:[Link]

  • Wang, Y., et al. "Identification of the role of TRPM8 in glioblastoma and its effect on proliferation, apoptosis and invasion of the U251 human glioblastoma cell line." Oncology Reports (Spandidos Publications), 2019. Available at:[Link]

  • Silva, I., et al. "TRPM8 Channel Activation Induced by Monoterpenoid Rotundifolone Underlies Mesenteric Artery Relaxation." PLoS One (Semantic Scholar), 2015. Available at:[Link]

  • Valero, M., et al. "TRPM8 Ion Channels Differentially Modulate Proliferation and Cell Cycle Distribution of Normal and Cancer Prostate Cells." PLoS One, 2012. Available at:[Link]

  • Cheang, W. S., et al. "Ion channel mechanisms of rat tail artery contraction-relaxation by menthol involving, respectively, TRPM8 activation and L-type Ca2+ channel inhibition." American Journal of Physiology, 2013. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Knowledge Base: Troubleshooting Low Aqueous Solubility of N-(2-ethylphenyl)-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Challenge: Why is N-(2-ethylphenyl)-2,5-difluorobenzamide Expected to Have Low Water Solubility?

Before proceeding to troubleshooting, it is crucial to understand the inherent physicochemical properties of N-(2-ethylphenyl)-2,5-difluorobenzamide that predict its poor aqueous solubility. An analysis of its structure reveals several key features:

  • High Lipophilicity: The molecule contains two aromatic rings (a difluorobenzyl group and an ethylphenyl group), which are inherently non-polar and hydrophobic. The presence of an ethyl group further increases its lipophilic character.

  • Lack of Ionizable Groups: The central amide (-CONH-) linkage is neutral and does not readily ionize under typical physiological pH conditions (pH 1-8). The fluorine atoms are also non-ionizable. This absence of charged moieties significantly limits electrostatic interactions with polar water molecules.

  • Predicted Physicochemical Properties: While experimental data for this specific compound is not widely available, computational models for structurally similar compounds predict a high octanol-water partition coefficient (logP), often in the range of 4.0 to 5.0 or higher.[1][2][3] A logP value greater than 3 is a strong indicator of poor water solubility.[4]

These factors combined mean the molecule prefers a non-polar, lipid-like environment over an aqueous one, leading to the solubility challenges frequently encountered in experimental settings.

Troubleshooting FAQs & Step-by-Step Guides

This section provides a tiered approach to addressing solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.

FAQ 1: I've added my compound to water/buffer and it won't dissolve. What is the first thing I should try?

Answer: The most immediate and straightforward approach is to use a co-solvent system. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[5][6] This is achieved by disrupting the hydrogen bonding network of water.[6]

Protocol: Initial Screening with Common Co-solvents
  • Reagent Preparation: Prepare stock solutions of common, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Polyethylene Glycol 400 (PEG 400).

  • Stock Solution of Compound: Accurately weigh a small amount of N-(2-ethylphenyl)-2,5-difluorobenzamide and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). This ensures the compound is fully solubilized before introduction to the aqueous phase.

  • Serial Dilution: Perform serial dilutions of your high-concentration stock into your desired aqueous buffer (e.g., PBS, TRIS). Start by adding a small volume of the stock solution to the buffer and vortexing thoroughly.

  • Observation & Verification:

    • Visual Check: Observe the solution against a light source. The absence of visible particles or cloudiness indicates dissolution.

    • Microscopic Examination: For a more rigorous check, place a drop of the solution on a microscope slide and look for crystalline material.

    • Critical Threshold: Aim to keep the final concentration of the organic co-solvent as low as possible, typically below 5% and often under 1% (v/v), to avoid off-target effects in biological assays.[7]

Troubleshooting Decision Tree

This diagram outlines the initial steps for addressing solubility issues.

G start Compound does not dissolve in aqueous buffer cosolvent Attempt solubilization using a co-solvent (e.g., DMSO) start->cosolvent check_precip Check for precipitation after dilution cosolvent->check_precip precip_yes Precipitation observed check_precip->precip_yes precip_no Solution is clear check_precip->precip_no advanced Proceed to advanced troubleshooting (pH, Surfactants, etc.) precip_yes->advanced success Proceed with experiment. Monitor for instability over time. precip_no->success

Caption: Initial troubleshooting workflow for low solubility.

FAQ 2: The co-solvent approach isn't working or I need a solvent-free formulation. Can I use pH adjustment?

Answer: For many compounds, pH adjustment is a powerful tool to increase solubility.[8] However, its effectiveness is dependent on the presence of an ionizable functional group and its corresponding pKa value. The solubility of ionizable drugs is described by the Henderson-Hasselbalch equation.[9][10]

For N-(2-ethylphenyl)-2,5-difluorobenzamide, the amide proton is extremely weakly acidic (pKa typically > 15), and the carbonyl oxygen is very weakly basic. Therefore, significant ionization is not expected within a typical aqueous pH range of 1-12. While it is unlikely to be effective, a pH screen is a standard step in compound characterization as per ICH guidelines.[11][12]

Protocol: pH Solubility Profile
  • Buffer Preparation: Prepare a series of buffers spanning a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Equilibration: Add an excess amount of the solid compound to a small volume of each buffer in separate vials.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter compatible with your compound).

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH.

    • Expected Outcome: For this specific compound, a relatively flat line is expected, indicating that pH has minimal impact on its solubility. Significant changes would only be anticipated at extreme pH values (<1 or >13), which are often not experimentally viable.

FAQ 3: My compound still has insufficient solubility for my needs. What are the next-level options?

Answer: When co-solvents and pH adjustments are insufficient, more advanced formulation strategies involving excipients are necessary. The most common approaches are the use of surfactants or complexation agents like cyclodextrins.[13][14]

Option A: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles.[15] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[16]

Surfactant TypeExamplesMechanism & Considerations
Non-ionic Polysorbate 80 (Tween® 80), Polysorbate 20Generally well-tolerated in biological systems. Preferred for in-vitro and in-vivo applications due to lower toxicity.[16][17]
Anionic Sodium Dodecyl Sulfate (SDS)Highly effective at solubilizing due to strong interactions, but can be harsh and may denature proteins.[16][18] Best for non-cellular assays.
Protocol: Screening with Surfactants
  • Select Surfactant: Choose a surfactant appropriate for your application (e.g., Tween 80 for a cell-based assay).

  • Prepare Surfactant Solutions: Create a series of aqueous solutions with increasing concentrations of the surfactant (e.g., 0.01%, 0.1%, 0.5%, 1.0%, 2.0% w/v). Ensure concentrations span the known CMC of the surfactant.

  • Equilibrate Compound: Add an excess of solid N-(2-ethylphenyl)-2,5-difluorobenzamide to each surfactant solution.

  • Analyze: Follow steps 3-6 from the "pH Solubility Profile" protocol to determine the solubility at each surfactant concentration. A significant increase in solubility is expected at concentrations above the CMC.

Option B: Cyclodextrin-Based Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can form inclusion complexes with poorly soluble "guest" molecules that fit within their cavity, thereby shielding the hydrophobic part of the drug from water and increasing its solubility.[20][21]

Cyclodextrin TypeCavity SizeCommon Guest Molecules
β-Cyclodextrin (βCD) IntermediateSuitable for many aromatic compounds.
Hydroxypropyl-β-CD (HP-β-CD) IntermediateModified to have much higher aqueous solubility and lower toxicity than parent βCD. Often the first choice for pharmaceutical applications.[19]
γ-Cyclodextrin (γCD) LargeFor larger molecules.
Mechanism: Cyclodextrin Inclusion Complex

This diagram illustrates how a hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.

G cluster_0 Aqueous Environment drug Hydrophobic Drug (Low Solubility) complex Soluble Inclusion Complex drug->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Encapsulation of a drug by a cyclodextrin.

Protocol: Phase Solubility Study with HP-β-CD
  • Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD concentrations in your desired buffer (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Equilibrate Compound: Add an excess of solid N-(2-ethylphenyl)-2,5-difluorobenzamide to each solution.

  • Analyze: Follow steps 3-6 from the "pH Solubility Profile" protocol.

  • Plot & Interpret: Plot the drug solubility against the HP-β-CD concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex, which is the desired outcome.[22]

Summary and Recommendations

For researchers encountering low aqueous solubility with N-(2-ethylphenyl)-2,5-difluorobenzamide, a systematic approach is recommended.

  • Start with Co-solvents: Use a minimal amount of DMSO (<1%) to prepare a stock solution before diluting into the final aqueous medium. This is the simplest and most common method.[5][7]

  • Evaluate Advanced Formulations: If co-solvents are insufficient or undesirable, proceed to excipient-based methods.

    • For in vitro cellular assays, HP-β-CD is often the preferred choice due to its high solubilization capacity and excellent safety profile.[19]

    • For non-cellular assays or certain formulations, non-ionic surfactants like Polysorbate 80 are a robust alternative.[15][16]

  • Characterization is Key: Regardless of the method chosen, it is critical to characterize the final formulation to ensure the compound remains in solution over the time course of the experiment and does not precipitate. This is a core principle outlined in pharmaceutical development guidelines such as ICH Q6A and Q8.[11][23]

By following these structured troubleshooting steps, researchers can overcome the solubility challenges posed by lipophilic molecules like N-(2-ethylphenyl)-2,5-difluorobenzamide and obtain reliable, reproducible experimental results.

References

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1), 11-19. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed Central. [Link]

  • Scribd. Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. [Link]

  • Slideshare. Solubility enhancement and cosolvency by madhavi. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Crăciun, A-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central, 25(13), 3236. [Link]

  • Roquette. (2025, July 31). How can cyclodextrins enhance solubility?. Carbohydrate Chronicles Season 2 / Ep 8. [Link]

  • Wang, J., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central, 14(21), 4991. [Link]

  • S. Vidyadhara, et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(5), 36-43. [Link]

  • Babu, P.R.S., & Rao, A.S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Al-Bayati, M. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • ResearchGate. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]

  • Ali, B., et al. (2023). A recent overview of surfactant–drug interactions and their importance. PubMed Central, 13, 101034. [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. [Link]

  • Particle Analytical. ICH Q6A, Q8 & Q9 Compliance. [Link]

  • Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Avdeef, A., & Tsinman, K. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. [Link]

  • Scribd. Solubility With Tween 80. [Link]

  • Li, S., et al. (2013). Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour. MDPI. [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • Almalki, A. S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central, 15(18), 4381. [Link]

  • Jadav, N., et al. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. JPSBR. [Link]

  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1-12. [Link]

  • Patel, A., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 209-221. [Link]

  • Saffar, F., et al. (2025, April 4). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. ijrti.org. [Link]

  • ICH. (1999, October). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]

  • ICH. Quality Guidelines. [Link]

  • EMA. (2011, May 15). ICH guideline Q11 on development and manufacture of drug substances. [Link]

  • Cheméo. Chemical Properties of Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-hexyl-. [Link]

  • Ward, J. S., et al. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Cheméo. Chemical Properties of 2,5-Difluorobenzamide, N-(2-octyl)-. [Link]

  • Ward, J. S., et al. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Sun, Z., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]

  • Muchtaridi, M., & Septianti, T. (2020). Comparison of partition coefficient (log p) of drugs: computational and experimental data study. ResearchGate. [Link]

  • Chemaxon. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Polish, A., et al. (2022). PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE. [Link]

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Identifying common impurities in N-(2-ethylphenyl)-2,5-difluorobenzamide production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of N-(2-ethylphenyl)-2,5-difluorobenzamide .

Amide bond formation is a cornerstone of pharmaceutical synthesis, but coupling sterically hindered amines like 2-ethylaniline with electron-deficient benzoic acids frequently leads to complex impurity profiles[1]. This guide moves beyond basic instructions, explaining the causality behind side reactions and providing self-validating protocols to ensure absolute scientific integrity in your workflows.

Reaction Workflow & Impurity Generation

To effectively troubleshoot, we must first map the mechanistic pathways that generate impurities during the amide coupling process.

G SM1 2,5-Difluorobenzoic Acid (or Acid Chloride) Activation Activation / Coupling (e.g., SOCl2 or EDC/HOBt) SM1->Activation Imp4 Impurity: Regioisomers (e.g., 2,4-difluoro derivative) SM1->Imp4 SM Impurity SM2 2-Ethylaniline SM2->Activation Product N-(2-ethylphenyl)- 2,5-difluorobenzamide Activation->Product Main Pathway Imp1 Impurity: Unreacted SMs (2-Ethylaniline oxidation) Activation->Imp1 Imp2 Impurity: Urea Byproducts (e.g., DCU/EDU) Activation->Imp2 Imp3 Impurity: Bis-acylated Imide (Over-reaction) Activation->Imp3

Reaction workflow and impurity generation pathways for N-(2-ethylphenyl)-2,5-difluorobenzamide.

Quantitative Impurity Profiling Data

Successful identification relies on accurate analytical data. Below is a consolidated table of the target product and its most common impurities, complete with typical LC-MS and HPLC parameters.

Compound / ImpurityMechanistic OriginTypical HPLC RT (min)*LC-MS (m/z) [M+H]⁺UV λmax (nm)
2,5-Difluorobenzoic Acid Unreacted SM / Acid chloride hydrolysis3.2157.0 (ESI-)235, 275
2-Ethylaniline Unreacted SM4.5122.1230, 285
Coupling Reagent Urea (e.g., EDU) Byproduct of EDC coupling2.1156.1<220
N-(2-ethylphenyl)-2,5-difluorobenzamide Target Product 8.7 262.1 240, 280
2,4-Difluoro regioisomer Starting material impurity carryover8.9262.1240, 280
N,N-bis(2,5-difluorobenzoyl)-2-ethylaniline Over-acylation (Imide formation)11.4402.1250

*Retention times are illustrative based on a standard C18 reverse-phase gradient (5-95% MeCN in H2O with 0.1% Formic Acid over 15 mins).

Troubleshooting Guide & FAQs

Q1: My crude product is contaminated with a dark brown, highly UV-active impurity that streaks on TLC. What is it, and how do I prevent it? A: This is almost certainly oxidized 2-ethylaniline. 2-Ethylaniline is a clear/yellow liquid that rapidly oxidizes and turns brown upon standing in air[2].

  • Causality: The ortho-ethyl group sterically hinders the amine, slowing down the desired nucleophilic attack on the activated carboxylic acid. This leaves unreacted 2-ethylaniline in the mixture, which oxidizes during aqueous workup or solvent evaporation.

  • Solution: Always distill 2-ethylaniline prior to use or store it under argon. Ensure your workup includes a strict acidic wash (see Protocol 2) to protonate and extract the unreacted amine into the aqueous layer before it can oxidize.

Q2: I am detecting a mass peak at m/z 402.1. Why is this forming, and how do I suppress it? A: A mass of 402.1 [M+H]⁺ corresponds to the bis-acylated imide impurity (N,N-bis(2,5-difluorobenzoyl)-2-ethylaniline).

  • Causality: When pushing sterically hindered amide couplings to completion, chemists often use an excess of the acylating agent (e.g., 2,5-difluorobenzoyl chloride) and a strong base. Once the primary amide forms, the amide nitrogen can be deprotonated by strong bases, making it nucleophilic enough to attack a second equivalent of the acid chloride[1].

  • Solution: Strictly control the stoichiometry of the acid chloride to 1.05 equivalents. Use a milder, non-nucleophilic base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) instead of stronger bases, and keep the reaction temperature strictly at or below 0 °C during the addition phase.

Q3: My HPLC shows a closely eluting peak (RT 8.9 min) right next to my product (RT 8.7 min) with the exact same mass (m/z 262.1). What is this? A: This is a regioisomer, most likely N-(2-ethylphenyl)-2,4-difluorobenzamide.

  • Causality: The synthesis of 2,5-difluorobenzoic acid often involves the acylation or oxidation of fluorinated benzenes, which can generate isomeric impurities (like 2,4- or 3,4-difluoro derivatives) that are notoriously difficult to separate by crystallization[3]. If your starting 2,5-difluorobenzoic acid is only 95% pure, the regioisomeric impurity will carry over directly into your final product.

  • Solution: Verify the purity of your 2,5-difluorobenzoic acid starting material via NMR (looking for aberrant fluorine-fluorine coupling patterns). If the impurity is present, you must purify the starting acid via recrystallization (e.g., from ethanol/water) before attempting the amide coupling.

Q4: I am using EDC/HOBt for the coupling, but I have a persistent early-eluting impurity on HPLC. How do I remove it? A: This is the urea byproduct of your coupling agent (e.g., 1-(3-dimethylaminopropyl)-3-ethylurea from EDC)[4].

  • Causality: While EDC is chosen because its urea byproduct is water-soluble, it can partition into organic solvents like dichloromethane (DCM) or ethyl acetate if the aqueous washes are not sufficiently acidic or voluminous.

  • Solution: Ensure your post-reaction workup includes a wash with 1M HCl followed by a thorough wash with brine.

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must be self-validating—meaning they contain internal checks to prove the step was successful before moving to the next.

Protocol 1: Self-Validating HPLC-UV/MS Method for Impurity Profiling

This method ensures that regioisomers and starting materials are adequately resolved from the target API.

Step-by-Step Methodology:

  • Column Preparation: Equip the LC-MS with a high-resolution C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 15.0 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation (System Suitability Test):

    • Action: Prepare a "Resolution Mix" containing 0.1 mg/mL each of 2-ethylaniline, 2,5-difluorobenzoic acid, and the target product.

    • Validation Gate: Run the Resolution Mix. You must observe baseline separation (Resolution, Rs > 1.5) between 2-ethylaniline and the target product. If Rs < 1.5, replace the column or decrease the gradient slope to 20 minutes before analyzing actual reaction crudes.

  • Sample Analysis: Inject 2 µL of the crude reaction mixture (diluted to 1 mg/mL in MeCN). Monitor UV at 254 nm and 280 nm, and MS in positive/negative switching mode.

Protocol 2: Optimized Amide Coupling and Workup

This procedure utilizes the acid chloride method to overcome the steric hindrance of 2-ethylaniline while preventing over-acylation.

Step-by-Step Methodology:

  • Activation: In an oven-dried, argon-flushed flask, dissolve 2,5-difluorobenzoic acid (1.0 eq, 10 mmol) in anhydrous DCM (20 mL). Add oxalyl chloride (1.2 eq, 12 mmol) dropwise at 0 °C, followed by 1 drop of anhydrous DMF as a catalyst.

  • Self-Validation (Activation Check):

    • Action: Stir for 2 hours at room temperature.

    • Validation Gate: The reaction is complete when gas evolution (CO and CO2) ceases and the solution becomes completely homogeneous. Do not proceed until the solution is clear.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the resulting acid chloride in anhydrous DCM (15 mL).

  • Coupling: Cool the solution to 0 °C. Add DIPEA (2.0 eq, 20 mmol). Slowly add freshly distilled 2-ethylaniline (0.95 eq, 9.5 mmol) dropwise over 15 minutes. Note: Using 0.95 eq of amine ensures it is the limiting reagent, minimizing toxic unreacted amine in the final product.

  • Workup & Self-Validation (Extraction Check):

    • Action: Dilute with DCM (30 mL). Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and DIPEA.

    • Validation Gate: Test the pH of the second aqueous HCl wash using pH paper. It must be pH < 2. If it is not, perform a third HCl wash. This guarantees the complete removal of 2-ethylaniline[2].

    • Action: Wash the organic layer with saturated aqueous NaHCO3 (2 x 20 mL) to remove any hydrolyzed 2,5-difluorobenzoic acid.

    • Validation Gate: Test the pH of the aqueous NaHCO3 wash. It must be pH > 8.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude N-(2-ethylphenyl)-2,5-difluorobenzamide.

References

  • How to handle impurities in 1-(Azepan-1-yl)
  • Source: ACS Publications (Organic Process Research & Development)
  • US5093529A - Process for the preparation of fluorinated benzoic acids Source: Google Patents URL
  • 2-Ethylaniline | 578-54-1 Source: ChemicalBook URL

Sources

Minimizing degradation of N-(2-ethylphenyl)-2,5-difluorobenzamide under heat

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-ethylphenyl)-2,5-difluorobenzamide Stability

A Foreword on this Guidance: The compound N-(2-ethylphenyl)-2,5-difluorobenzamide is a specific, likely proprietary molecule without extensive public data. This guide is therefore built upon established principles of amide chemistry, thermal degradation pathways for analogous structures, and best practices in pharmaceutical stability testing. The troubleshooting advice and protocols provided are derived from foundational organic chemistry and pharmaceutical science to offer robust, scientifically-grounded support for researchers working with this and structurally similar molecules.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with N-(2-ethylphenyl)-2,5-difluorobenzamide and similar compounds under thermal stress.

Q1: I'm observing a significant loss of my parent compound after heating my sample. What are the most likely degradation pathways?

A1: Based on the structure of N-(2-ethylphenyl)-2,5-difluorobenzamide, thermal degradation is likely to proceed via one or more of the following pathways:

  • Hydrolysis: This is the most common degradation pathway for amides if any amount of water is present.[1] Heat significantly accelerates this process, cleaving the amide bond to form 2,5-difluorobenzoic acid and 2-ethylaniline. Even trace amounts of moisture in your solvent or on glassware can be problematic at elevated temperatures.

  • Oxidation: The 2-ethylphenyl group, specifically the benzylic protons on the ethyl group, is susceptible to oxidation, especially in the presence of trace metal impurities or atmospheric oxygen. This can lead to the formation of various oxidized byproducts. Amides can be oxidized to imides, though this often requires a catalyst.[2]

  • Thermolysis (Non-hydrolytic cleavage): At sufficiently high temperatures, the amide bond can cleave directly without the involvement of water. This is a higher-energy process than hydrolysis and typically occurs at more extreme temperatures.

Q2: My post-heating sample analysis shows several new, unexpected peaks in my chromatogram. How can I identify these degradation products?

A2: Identifying unknown degradation products is a critical step in understanding the stability of your compound. The recommended approach is to use a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the gold standard for identifying and quantifying degradation products.[1] HPLC separates the components of your mixture, and the mass spectrometer provides mass-to-charge ratio data, allowing you to deduce the molecular weights of the degradants. Tandem MS (MS/MS) can be used to fragment the degradant ions, providing structural information.

  • Forced Degradation Studies: To confirm your hypotheses about the degradation pathways, you can perform forced degradation studies under specific conditions (acidic, basic, oxidative, photolytic, and thermal).[1][3] This will help you to intentionally generate the degradation products and match them to the unknown peaks in your sample.

Q3: What are the immediate practical steps I can take to minimize degradation during my heat-based experiments?

A3: To minimize thermal degradation, focus on controlling the experimental environment:

  • Ensure an Inert Atmosphere: If oxidation is a concern, conduct your experiments under an inert atmosphere, such as nitrogen or argon. This can be achieved by using a glovebox or by purging your reaction vessel with an inert gas.

  • Use Dry Solvents and Glassware: To mitigate hydrolysis, use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Minimize Exposure Time to Heat: The extent of degradation is often a function of both temperature and time. Use the minimum temperature and heating time necessary to achieve your desired experimental outcome.

  • Consider pH Control: If your experimental system allows, buffering the solution can help to prevent acid- or base-catalyzed hydrolysis.[1]

Q4: Can my choice of excipients or formulation components be contributing to the degradation?

A4: Absolutely. Excipients can have a significant impact on the stability of an active pharmaceutical ingredient (API). Some excipients may contain reactive impurities, such as peroxides, which can promote oxidative degradation. Additionally, some excipients are hygroscopic and can attract moisture, which can then lead to hydrolysis. It is crucial to screen excipients for compatibility with your compound.

Section 2: In-Depth Technical Guides & Protocols

This section provides detailed protocols for key experiments related to assessing and minimizing the degradation of N-(2-ethylphenyl)-2,5-difluorobenzamide.

Protocol 1: Forced Degradation Study to Identify Degradation Pathways

Objective: To systematically identify the degradation products of N-(2-ethylphenyl)-2,5-difluorobenzamide under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Place a known quantity of the solid compound in an oven at a relevant temperature (e.g., 80°C) for a specified period.

    • Thermal Degradation (Solution): Heat a solution of the compound at a relevant temperature.

  • Sample Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method.[1]

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all major degradation products are accounted for.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the parent compound from all potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column, as these are versatile for a wide range of small molecules.

  • Mobile Phase Screening:

    • Aqueous Phase (A): 0.1% Formic acid in water.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method starting with a higher proportion of the aqueous phase and gradually increasing the organic phase. This will help to resolve compounds with different polarities.

  • Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have good absorbance. A photodiode array (PDA) detector is ideal as it can provide spectral information for peak purity assessment.

  • Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Section 3: Data Presentation & Visualization

Table 1: Potential Degradation Products and Their Expected Masses
Degradation Pathway Potential Product Structure Expected Monoisotopic Mass (Da)
Hydrolysis2,5-Difluorobenzoic acidC₇H₄F₂O₂158.02
Hydrolysis2-EthylanilineC₈H₁₁N121.09
OxidationN-(2-(1-hydroxyethyl)phenyl)-2,5-difluorobenzamideC₁₅H₁₃F₂NO₂293.09
OxidationN-(2-acetylphenyl)-2,5-difluorobenzamideC₁₅H₁₁F₂NO₂275.07
Diagrams

Diagram 1: Key Degradation Pathways

G parent N-(2-ethylphenyl)- 2,5-difluorobenzamide hydrolysis Hydrolysis (+H2O, Heat) parent->hydrolysis oxidation Oxidation ([O], Heat) parent->oxidation acid 2,5-Difluorobenzoic Acid hydrolysis->acid amine 2-Ethylaniline hydrolysis->amine oxidized_product Oxidized Products (e.g., hydroxylated, ketonic) oxidation->oxidized_product

Caption: Primary degradation routes for N-(2-ethylphenyl)-2,5-difluorobenzamide under thermal stress.

Diagram 2: Troubleshooting Workflow for Unexpected Degradation

G decision decision action action start Observation: Unexpected Degradation check_water Is water present? (e.g., non-anhydrous solvent) start->check_water check_atmosphere Is the experiment open to air? check_water->check_atmosphere No implement_dry Action: Use anhydrous solvents & dry glassware check_water->implement_dry Yes check_excipients Are excipients present? check_atmosphere->check_excipients No implement_inert Action: Use inert atmosphere (N2 or Ar) check_atmosphere->implement_inert Yes implement_compatibility Action: Perform excipient compatibility studies check_excipients->implement_compatibility Yes re_evaluate Re-evaluate Stability check_excipients->re_evaluate No implement_dry->re_evaluate implement_inert->re_evaluate implement_compatibility->re_evaluate

Caption: A logical workflow for troubleshooting sources of compound degradation.

References

  • Patsnap Eureka. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques.
  • Sigma-Aldrich. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation.
  • ResearchGate. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
  • Patsnap Eureka. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips.
  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
  • ResearchGate. (2018). Heterogeneous Catalytic Oxidation of Amides to Imides by Manganese Oxides.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Ethylphenyl Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions involving sterically hindered substrates. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of amides from 2-ethylaniline and its derivatives. The unique steric environment of this substrate often renders standard coupling protocols ineffective. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these synthetic hurdles and achieve your desired products with higher efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: Why is 2-ethylaniline considered a "difficult" substrate in amide coupling reactions?

Answer: The primary challenge with 2-ethylaniline arises from a phenomenon known as steric hindrance.[1][2] The ethyl group at the ortho-position (position 2) of the aniline ring is bulky and physically obstructs the nitrogen atom. This blockage impedes the approach of the activated carboxylic acid, significantly slowing down the rate of the desired nucleophilic attack required for amide bond formation.[3] This spatial crowding increases the activation energy of the reaction, often leading to low or no product formation under standard conditions.[4]

cluster_0 The Challenge of Steric Hindrance Amine 2-Ethylaniline (Nucleophile) Acid Activated Carboxylic Acid (Electrophile) Acid->Amine Approach Path Shield Steric Shield (Ethyl Group)

Caption: Steric hindrance from the ortho-ethyl group on 2-ethylaniline.

Q2: My standard amide coupling protocol using EDC/HOBt failed. What is the underlying chemical reason?

Answer: Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) activate carboxylic acids by forming an O-acylisourea intermediate, which is then converted to a reactive HOBt-ester.[5] While effective for many substrates, these activated species are often not reactive enough to overcome the high energy barrier imposed by a sterically hindered amine like 2-ethylaniline.[4] The reaction is often too slow, allowing for side reactions or the decomposition of the activated intermediate before the desired coupling can occur, resulting in low yields.[4]

Q3: What classes of coupling reagents are generally more successful for hindered substrates like 2-ethylaniline?

Answer: For sterically demanding couplings, more potent activating agents are required. The most successful classes of reagents are:

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly efficient because they form activated esters (e.g., HOAt or HOBt esters) that are significantly more reactive than those formed with carbodiimides alone.[6][7] HATU is often a top choice for difficult couplings due to the formation of a highly reactive 7-azabenzotriazolyl (OAt) ester.[8][9]

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very powerful activators. They are known for their high reactivity and are particularly useful in minimizing racemization when coupling chiral carboxylic acids.[6]

  • Acyl Fluoride Precursors: Generating highly reactive acyl fluorides in situ is an excellent strategy for the most challenging cases.[10][11] Reagents like TFFH or BTFFH convert the carboxylic acid to an acyl fluoride.[10] The small size of the fluoride atom minimizes steric clash during the nucleophilic attack, making this method exceptionally effective for extremely hindered couplings.[10][11]

Q4: Besides the coupling reagent, what other reaction parameters should I focus on optimizing?

Answer: Optimizing reaction conditions is critical for driving hindered couplings to completion. Key parameters include:

  • Temperature: Increasing the reaction temperature (e.g., to 40-80 °C) can provide the necessary energy to overcome the activation barrier.[4] Microwave heating can also be a powerful tool to accelerate these sluggish reactions.

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMSO are often superior to less polar options like DCM or THF, as they can help stabilize charged intermediates and improve the solubility of reactants.[12]

  • Base: A non-nucleophilic, sterically hindered base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine is often preferred. These bases are strong enough to deprotonate the amine and neutralize acidic byproducts without competing as a nucleophile.[4][8]

  • Concentration: Running the reaction at a higher concentration (e.g., 0.2 M to 1.0 M) can increase the frequency of molecular collisions and favor the desired bimolecular reaction pathway.

Troubleshooting Guide: A Problem-Oriented Approach

This section provides solutions to specific problems encountered during amide coupling reactions with 2-ethylaniline.

start Reaction Start: 2-Ethylaniline + Carboxylic Acid check_yield Check Yield (TLC/LC-MS) start->check_yield success Success! (Yield > 80%) check_yield->success Yes increase_temp 1. Increase Temperature (e.g., 60 °C) check_yield->increase_temp No (Low Yield) increase_temp->check_yield Re-evaluate change_reagent 2. Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) increase_temp->change_reagent Still Low change_reagent->check_yield Re-evaluate acyl_fluoride 3. Use Acyl Fluoride Method (e.g., BTFFH) change_reagent->acyl_fluoride Still Low acyl_fluoride->check_yield Re-evaluate

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Problem 1: My reaction shows very low to no conversion to the desired amide product.

This is the most common issue and typically points to insufficient reactivity in the system.

Potential Cause A: Inadequate Carboxylic Acid Activation Your chosen coupling reagent is not potent enough to overcome the steric barrier.

Solution: Employ a More Powerful Coupling System You must escalate the reactivity of your activated intermediate. The table below provides a comparison of coupling reagents for this purpose.

Coupling SystemAdditiveBaseTypical SolventRelative Reactivity (Hindered)Key Advantages
EDC / HOBtHOBtDIPEADCM / DMFLowWater-soluble byproducts.[13]
HATU NoneDIPEADMF / NMPHigh Forms highly reactive OAt-ester; very effective for difficult couplings.[6][9]
PyBOP NoneDIPEADMF / DCMHigh Powerful activator; low racemization risk.
BTFFH NMINMITHF / MeCNVery High Forms small, highly reactive acyl fluoride; ideal for extreme steric hindrance.[10]
Experimental Protocol 1: General Procedure using HATU

This protocol is a robust starting point for hindered couplings.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv.) to a dry flask containing anhydrous DMF (to make a 0.2 - 0.5 M solution).

  • Activation: Add HATU (1.1 equiv.) and DIPEA (3.0 equiv.) to the solution. Stir the mixture at room temperature for 15-30 minutes. A color change is often observed as the activated ester forms.

  • Coupling: Add the 2-ethylaniline (1.2 equiv.) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. If conversion is slow after 2-4 hours (as monitored by TLC or LC-MS), heat the mixture to 40-60 °C and monitor until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol 2: Acyl Fluoride Method for Extremely Hindered Substrates

This method is often successful when even powerful uronium salts fail.[11]

  • Acyl Fluoride Formation: To a solution of the carboxylic acid (1.0 equiv.) in anhydrous THF or MeCN, add BTFFH (1.2 equiv.) and N-methylimidazole (NMI) (2.4 equiv.). Stir at room temperature for 1 hour to generate the acyl fluoride in situ.

  • Amine Addition: Add the 2-ethylaniline (1.5 equiv.) to the reaction mixture.

  • Reaction & Heating: Seal the vessel and heat the reaction to 60-80 °C. Monitor the reaction progress by LC-MS. These reactions may require several hours to overnight for completion.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Problem 2: My starting materials are unreacted, but I'm using a strong coupling reagent.

Potential Cause A: Reagent Degradation Many coupling reagents (especially carbodiimides and uronium salts) and anhydrous solvents are hygroscopic.[14] Water contamination will hydrolyze the activated intermediate faster than it can react with the hindered amine.

  • Solution: Use a fresh bottle of the coupling reagent and base. Ensure all solvents are anhydrous (e.g., from a solvent purification system or a freshly opened Sure/Seal™ bottle). Dry all glassware in an oven before use and run the reaction under a strict inert atmosphere.

Potential Cause B: Poor Solubility One or both of your starting materials may not be fully dissolved in the chosen solvent, preventing an effective reaction.

  • Solution:

    • Confirm that both the carboxylic acid and 2-ethylaniline are fully soluble in your solvent at the reaction concentration.

    • If solubility is an issue, switch to a solvent with higher polarity, such as NMP or DMSO.[12]

    • Gentle warming can also help dissolve starting materials before initiating the reaction.

Problem 3: The reaction is messy, with multiple side products.

Potential Cause A: Guanidinylation When using uronium/aminium reagents like HATU or HBTU, the amine can react directly with the coupling reagent to form an undesired guanidinium byproduct. This is more likely if the primary coupling reaction is slow.

  • Solution: Pre-activation. Activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the 2-ethylaniline. This ensures the concentration of the activated ester is high when the amine is introduced, favoring the desired reaction pathway.

Potential Cause B: Racemization If your carboxylic acid has a chiral center at the α-position, the harsh conditions required for hindered coupling can lead to epimerization.

  • Solution: Use Racemization-Suppressing Additives/Reagents.

    • While HATU already contains a HOAt moiety which helps suppress racemization, for extremely sensitive substrates, consider using phosphonium reagents like PyAOP , which are known for their low racemization potential.[6]

    • Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can also help minimize epimerization.

References

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022). Synform.
  • Amide bond formation strategies: latest advances on a dateless transform
  • Fisher, D. J., Shaum, J. B., Mills, C. L., & Read de Alaniz, J. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters. [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. (2014). The Journal of Physical Chemistry A. [Link]

  • Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. (n.d.). Dalton Transactions. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Tice, C. M., & Luffer-Atlas, D. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • Mühlberg, M. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts. [Link]

  • Nguyen, T. T., & Hull, K. L. (2016). Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols. ACS Catalysis. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ScienceDirect. [Link]

  • Synthetic Methods for Primary Anilines. (2023). Royal Society of Chemistry. [Link]

  • Optimization studies of an amide coupling reaction with anilines. (n.d.). ResearchGate. [Link]

  • Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia (Aarau). [Link]

  • The Synthesis of Sterically Hindered Amides. (2014). ResearchGate. [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026). Reddit. [Link]

  • Amide Chain Limitations – Addressing with Unique Reactants. (2026). Patsnap. [Link]

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. (2024). Communications Chemistry. [Link]

  • Optimize Amide Bond Formation for Increased Yield Efficiency. (2026). Patsnap. [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. (2026). Oreate AI Blog. [Link]

  • Amide coupling help. (2022). Reddit. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2023). International Journal of Industrial Chemistry. [Link]

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Technical Support Center: Optimizing Purification for N-(2-ethylphenyl)-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview

The synthesis of N-(2-ethylphenyl)-2,5-difluorobenzamide typically proceeds via a Schotten-Baumann reaction or a coupling-reagent-mediated amidation between 2-ethylaniline and 2,5-difluorobenzoic acid (or its acyl chloride derivative)[1]. Because this specific molecule features highly lipophilic substituents (an ethyl group and two fluorine atoms) alongside a strong hydrogen-bonding amide core, it presents unique solubility challenges. Standard purification methods often fail if the causality of impurity partitioning is not understood. This guide provides mechanistic troubleshooting and self-validating protocols to ensure high-purity isolation.

Workflow A Crude Reaction Mixture (Amide, Amine, Acid) B Quench & Dilute (H2O / EtOAc) A->B C Acid Wash (1M HCl) Removes 2-Ethylaniline B->C D Base Wash (Sat. NaHCO3) Removes 2,5-Difluorobenzoic Acid C->D E Brine Wash & Dry (Na2SO4) D->E F Concentration in Vacuo E->F G Crude N-(2-ethylphenyl)- 2,5-difluorobenzamide F->G

Fig 1. Sequential liquid-liquid extraction workflow for crude benzamide purification.

Troubleshooting Guides & FAQs

Q1: Why does my isolated N-(2-ethylphenyl)-2,5-difluorobenzamide still contain unreacted 2-ethylaniline after the standard aqueous workup? A1: Causality: 2-Ethylaniline is a weakly basic aniline derivative. If the acid wash is not sufficiently acidic or the volumetric ratio is too low, the amine remains unprotonated and partitions into the organic layer (e.g., Dichloromethane or Ethyl Acetate). Solution: Ensure the use of 1M to 2M HCl for the aqueous wash. The protonated anilinium salt is highly water-soluble and will cleanly separate from the neutral lipophilic amide[1]. Always validate the aqueous layer's pH (< 2) before discarding it.

Q2: I am observing a white precipitate during the base wash step. What is it, and how do I prevent product loss? A2: Causality: The precipitate is likely the sodium salt of 2,5-difluorobenzoic acid (formed from the hydrolysis of unreacted acyl chloride), which can co-precipitate if the aqueous layer is saturated. Alternatively, your target amide may be crashing out if the organic solvent volume is insufficient[2]. Solution: Dilute the biphasic system with additional organic solvent (e.g., EtOAc) to ensure the amide remains fully dissolved, and add distilled water to solubilize the carboxylate salt.

Q3: What is the optimal recrystallization solvent system for this specific fluorinated benzamide? A3: Causality: N-(2-ethylphenyl)-2,5-difluorobenzamide is highly lipophilic. It will be too soluble in pure non-polar solvents (like hexanes) and completely insoluble in water. Solution: A binary solvent system like Ethanol/Water is ideal. Ethanol provides high solubility at elevated temperatures due to hydrogen bonding with the amide core, while the addition of water (anti-solvent) at room temperature forces crystallization by rejecting the lipophilic aromatic rings[3].

Q4: My compound and a structurally similar byproduct are co-eluting on normal-phase silica gel. How can I improve the resolution? A4: Causality: Fluorinated aromatic amides can exhibit strong dipole interactions with standard silica, leading to tailing or poor resolution from structurally similar impurities (such as di-acylated side products). Solution: Optimize the eluent by using a shallower gradient of Hexanes/Ethyl Acetate. If normal-phase fails, reversed-phase (C18) chromatography is highly effective, separating compounds based on the hydrophobicity of the ethyl and fluoro groups rather than polarity[4].

Troubleshooting Start Purity < 95% by HPLC/NMR? ImpurityType Identify Impurity Type Start->ImpurityType Amine Residual 2-Ethylaniline (Basic Impurity) ImpurityType->Amine Acid Residual 2,5-Difluorobenzoic Acid (Acidic Impurity) ImpurityType->Acid Other Co-eluting Side Products (Neutral Impurities) ImpurityType->Other SolAmine Repeat 1M HCl Wash Amine->SolAmine SolAcid Repeat Sat. NaHCO3 Wash Acid->SolAcid SolOther Recrystallize (EtOH/H2O) or Reversed-Phase Column Other->SolOther

Fig 2. Decision matrix for resolving specific impurity profiles in benzamide synthesis.

Data Presentation: Purification Parameters

Table 1: Liquid-Liquid Extraction Wash Solutions

Wash Solution Target Impurity Removed Chemical Mechanism
1M HCl (aq) 2-Ethylaniline Protonates the amine to form a water-soluble anilinium chloride salt.
Sat. NaHCO₃ (aq) 2,5-Difluorobenzoic acid Deprotonates the carboxylic acid to form a water-soluble sodium carboxylate.

| Brine (Sat. NaCl) | Residual Water | Osmotic gradient pulls dissolved water out of the organic layer prior to drying. |

Table 2: Recrystallization Solvent Systems for Benzamides

Solvent System Polarity Profile Suitability for N-(2-ethylphenyl)-2,5-difluorobenzamide
Ethanol / Water High / Very High Excellent. Ethanol dissolves the lipophilic amide at reflux; water acts as an anti-solvent upon cooling[3].
Ethyl Acetate / Hexanes Medium / Low Good. EtOAc provides solubility; hexanes induce crystallization. Prone to oiling out if cooled too rapidly.

| Toluene | Low | Moderate. Good for highly lipophilic impurities, but the product may remain too soluble even at 0°C. |

Self-Validating Experimental Protocols

Protocol 1: Self-Validating Liquid-Liquid Extraction

This protocol ensures the complete removal of starting materials before proceeding to crystallization.

  • Quenching & Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical yield) and an equal volume of distilled water.

  • Acid Wash (Amine Removal): Add 1M HCl to the funnel. Shake vigorously and vent.

    • Validation Step: Test the separated aqueous layer with pH paper. It must read pH < 2. If not, repeat the 1M HCl wash.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃.

    • Validation Step: Observe gas evolution (CO₂). Continue washing until no further gas evolves and the aqueous layer tests at pH > 8[5].

  • Drying: Wash the organic layer with brine, then transfer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ until the solid flows freely like sand (indicating all water is absorbed).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid.

Protocol 2: Anti-Solvent Recrystallization (Ethanol/Water)

Designed to remove trace organic impurities and colored byproducts.

  • Dissolution: Place the crude N-(2-ethylphenyl)-2,5-difluorobenzamide in a round-bottom flask. Add a minimal amount of boiling Ethanol until the solid just dissolves.

  • Hot Filtration: If insoluble particulates remain, perform a rapid hot gravity filtration to prevent premature crystallization.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot distilled water dropwise until the solution becomes faintly cloudy (the "cloud point"). Add one final drop of ethanol to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for 30 minutes.

    • Validation Step: Spot the mother liquor on a TLC plate alongside the pure crystals. Impurities should be heavily concentrated in the mother liquor lane, confirming successful exclusion from the crystal lattice.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel), wash with ice-cold 10% Ethanol/Water, and dry under high vacuum.

References

Sources

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Difluorobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues, with a specific focus on the analysis of difluorobenzamides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common baseline noise problems, ensuring the integrity and accuracy of your analytical data.

Introduction to Baseline Noise in HPLC

A stable baseline is the foundation of accurate and reproducible HPLC analysis. Baseline noise, characterized by fluctuations in the detector signal when only the mobile phase is flowing, can obscure small peaks, lead to inaccurate integration, and ultimately compromise the quality of your results.[1][2][3] When analyzing difluorobenzamides, which often require sensitive detection methods, a clean baseline is paramount.

This guide provides a systematic approach to troubleshooting baseline noise, categorized by the source of the problem. We will explore issues related to the mobile phase, the HPLC system itself, and environmental factors.

Troubleshooting Guide: A Symptom-Based Approach

Experiencing baseline noise? Let's diagnose the issue. The first step is to characterize the type of noise you are observing. Is it random, periodic, or a consistent drift? The nature of the noise can provide clues to its origin.

Is your baseline showing random, high-frequency noise?

This type of noise often appears as rapid, erratic fluctuations and can be caused by several factors.

Potential Cause 1: Contaminated Mobile Phase

Impurities in your mobile phase are a common source of baseline noise, especially in gradient elution where contaminants can accumulate on the column and elute as the solvent strength increases.[4][5]

Troubleshooting Protocol:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[6][7][8]

  • Filter Your Mobile Phase: Filter all mobile phase components through a 0.45 µm or smaller filter to remove particulate matter.[8][9]

  • Check for Microbial Growth: Aqueous mobile phases, especially those with neutral pH, are prone to microbial growth. Prepare these fresh daily and discard any solutions older than two days.[10]

  • Run a Blank Gradient: Injecting a blank (mobile phase) can help determine if the noise is coming from your solvent system.[11]

Potential Cause 2: Air Bubbles in the System

Dissolved gases in the mobile phase can form bubbles in the pump, detector, or column, leading to pressure fluctuations and a noisy baseline.[1][5][12]

Troubleshooting Protocol:

  • Degas Your Mobile Phase: Utilize an inline degasser, helium sparging, or sonication to remove dissolved gases.[2][3]

  • Check Degasser Functionality: Ensure your inline degasser is working correctly. A faulty degasser can be a significant source of baseline noise.[4]

  • Prime the System: Properly prime all solvent lines to remove any trapped air.[13]

Potential Cause 3: Detector Issues

The detector is a sensitive component, and issues with the lamp or flow cell can manifest as baseline noise.

Troubleshooting Protocol:

  • Check the Lamp: An aging detector lamp can cause increased noise.[2][14] Check the lamp's energy output and replace it if it's below the manufacturer's specification.[15]

  • Clean the Flow Cell: A dirty flow cell can scatter light and increase baseline noise.[2][15] Flush the flow cell with a strong solvent like methanol or isopropanol. If necessary, follow the manufacturer's instructions for a more thorough cleaning.[7]

  • Optimize Wavelength: For difluorobenzamides, which are aromatic compounds, a common detection wavelength is around 254 nm.[16][17][18] However, if your mobile phase additives (like TFA) absorb at this wavelength, it can increase noise.[11] Consider adjusting the wavelength slightly to minimize interference.[11]

Is your baseline showing periodic or pulsating noise?

This type of noise often has a regular, repeating pattern and is frequently linked to the pump.

Potential Cause 1: Pump Malfunction

Issues with pump seals, check valves, or pistons can lead to pressure fluctuations and a pulsating baseline.

Troubleshooting Protocol:

  • Inspect Check Valves: Dirty or faulty check valves are a common culprit.[11] They can often be cleaned by sonication in methanol or replaced.

  • Check Pump Seals: Worn pump seals can cause leaks and pressure instability.[5] Regular replacement (e.g., annually) is good practice.[4]

  • Monitor Pressure: Observe the pressure graph for fluctuations that correlate with the baseline noise.[14][19]

Potential Cause 2: Inadequate Mobile Phase Mixing

If you are running a gradient or using an isocratic mixture prepared online, poor mixing of the mobile phase components can result in a periodic baseline.[10][15]

Troubleshooting Protocol:

  • Use a Mixer: Ensure your HPLC system has an appropriate mixer installed, especially for gradient methods with UV-absorbing additives like TFA.[11][20]

  • Premix Mobile Phase: If possible, premix your mobile phase manually to ensure homogeneity.

Is your baseline drifting up or down?

A drifting baseline is a gradual, steady change in the signal over time and can be caused by several factors.

Potential Cause 1: Column Equilibration

A new column or a column that has been sitting in a different solvent needs adequate time to equilibrate with the mobile phase.

Troubleshooting Protocol:

  • Allow Sufficient Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.[7] For some methods, like those using ion-pairing reagents, even longer equilibration may be necessary.[7]

Potential Cause 2: Temperature Fluctuations

Changes in the ambient laboratory temperature can affect the detector and column, leading to baseline drift.[3][6][14]

Troubleshooting Protocol:

  • Use a Column Oven: A column oven helps maintain a stable temperature for the column.[6]

  • Control Laboratory Temperature: Ensure a stable laboratory environment, away from drafts from air conditioning or heating vents.[3]

  • Insulate Tubing: Insulating exposed tubing can help minimize the impact of environmental temperature changes.[3][11]

Potential Cause 3: Mobile Phase Composition Change

A change in the mobile phase composition during a run, such as the evaporation of a volatile component, can cause the baseline to drift.

Troubleshooting Protocol:

  • Cover Mobile Phase Reservoirs: Use vented caps on your solvent bottles to minimize evaporation and contamination.[21]

  • Prepare Fresh Mobile Phase: As mentioned before, preparing fresh mobile phase daily is a best practice.[3][11]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing the source of baseline noise.

HPLC_Troubleshooting start Baseline Noise Observed symptom Characterize Noise start->symptom random Random/High-Frequency symptom->random Random periodic Periodic/Pulsating symptom->periodic Periodic drift Drifting symptom->drift Drifting random_cause Potential Causes random->random_cause periodic_cause Potential Causes periodic->periodic_cause drift_cause Potential Causes drift->drift_cause mobile_phase Mobile Phase Issues (Contamination, Bubbles) random_cause->mobile_phase Check First detector Detector Issues (Lamp, Flow Cell) random_cause->detector column_contamination Column Contamination random_cause->column_contamination solution_mobile Prepare Fresh, Filtered, Degassed Mobile Phase mobile_phase->solution_mobile solution_detector Clean Flow Cell, Check/Replace Lamp detector->solution_detector solution_column Flush or Replace Column column_contamination->solution_column pump Pump Malfunction (Seals, Check Valves) periodic_cause->pump Most Common mixing Inadequate Mixing periodic_cause->mixing solution_pump Service Pump (Seals, Valves) pump->solution_pump solution_mixing Use Mixer/Premix Solvents mixing->solution_mixing equilibration Column Equilibration drift_cause->equilibration Initial Check temperature Temperature Fluctuations drift_cause->temperature mobile_phase_change Mobile Phase Change drift_cause->mobile_phase_change solution_equilibration Allow Sufficient Equilibration Time equilibration->solution_equilibration solution_temperature Use Column Oven, Stabilize Lab Temp temperature->solution_temperature mobile_phase_change->solution_mobile

Caption: A logical workflow for troubleshooting HPLC baseline noise.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of baseline noise for difluorobenzamide analysis?

A1: The acceptable level of baseline noise is method-dependent and is often defined by the signal-to-noise (S/N) ratio for the limit of quantitation (LOQ). A common requirement for the LOQ is an S/N ratio of 10:1.[15] Therefore, the acceptable noise level will depend on the concentration of your lowest standard and the detector response.

Q2: How can I differentiate between electronic noise and chemical noise?

A2: To differentiate between electronic and chemical noise, stop the mobile phase flow. If the noise persists, it is likely electronic in origin, and you should check your detector settings and electrical connections.[14] If the noise stops, it is likely chemical or hydraulic, pointing to issues with the mobile phase, pump, or other wetted parts of the system.

Q3: Can the type of column I use affect baseline noise?

A3: Yes, the column can be a source of baseline noise. Column bleed, where the stationary phase slowly leaches from the column, can cause a drifting or noisy baseline.[22] Contaminants from previous injections can also build up on the column and elute, causing ghost peaks or a noisy baseline.[4] If you suspect the column is the issue, you can try replacing it with a union and running the mobile phase through the system to see if the noise disappears.[4]

Q4: Are there any specific considerations for mobile phase preparation when analyzing difluorobenzamides?

A4: For reverse-phase HPLC of difluorobenzamides, a common mobile phase is a mixture of acetonitrile and water, often with a small amount of acid like formic acid or TFA to improve peak shape.[16] When using additives like TFA, be aware that they can contribute to baseline noise, especially at low UV wavelengths.[11][15] It's crucial to use high-purity additives and to ensure thorough mixing.

Q5: How often should I perform preventative maintenance to avoid baseline noise issues?

A5: A regular preventative maintenance schedule is key to minimizing baseline noise and ensuring reliable HPLC performance.

Maintenance TaskFrequencyKey Components to Check
System ChecksDailySystem pressure, leaks, solvent levels.[9]
Performance VerificationWeeklyColumn efficiency, retention time stability.[9]
Preventive ReplacementMonthly/As NeededPump seals, filters, lamp.[9]
Deep CleaningQuarterlyFlush the entire system with appropriate solvents.[10]

Summary of Troubleshooting Steps

This diagram provides a high-level overview of the systematic approach to resolving baseline noise.

Troubleshooting_Summary A Observe & Characterize Baseline Noise B Isolate the Source: Systematic Elimination A->B C Mobile Phase Checks: Fresh, Filtered, Degassed B->C D HPLC System Checks: Pump, Injector, Column, Detector C->D E Environmental Checks: Temperature, Vibrations D->E F Implement Corrective Actions E->F G Verify Resolution & Document F->G

Caption: A summary of the systematic troubleshooting process.

By following this guide, you will be well-equipped to diagnose and resolve baseline noise issues in your HPLC analysis of difluorobenzamides, leading to more accurate and reliable results.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5). Retrieved from [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Retrieved from [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. (2025, July 23). Retrieved from [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. (2023, March 4). Retrieved from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - PGeneral. (2025, August 22). Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. (n.d.). Retrieved from [Link]

  • Shimadzu Baseline Disturbance. (2025, April 15). Retrieved from [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Retrieved from [Link]

  • HPLC Pain Points - Cytiva. (2022, November 15). Retrieved from [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 4). Retrieved from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. (n.d.). Retrieved from [Link]

  • Eliminating Baseline Problems - Agilent. (n.d.). Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Retrieved from [Link]

  • Essential Precautions for HPLC Mobile Phase Handling and Use - Pharma Growth Hub. (2023, November 28). Retrieved from [Link]

  • Tips to maintain your HPLC & UHPLC systems and columns - Waters Corporation. (2016, October 13). Retrieved from [Link]

  • Mobile Phase Prep: Key Tips & Tricks - Phenomenex. (2022, November 2). Retrieved from [Link]

  • HPLC Maintenance Guide: Daily, Weekly, Monthly Tasks. (2025, December 5). Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). Retrieved from [Link]

  • Eliminating High Background Noise on New Cogent Columns | MICROSOLV. (2026, February 15). Retrieved from [Link]

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Technical Support Center: Managing Hygroscopic N-(2-ethylphenyl)-2,5-difluorobenzamide Powder

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-ethylphenyl)-2,5-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively address the challenges associated with the hygroscopic nature of this powder. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to help you navigate the complexities of handling moisture-sensitive compounds.

Understanding the Challenge: Hygroscopicity in Pharmaceutical Powders

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[1][2] For active pharmaceutical ingredients (APIs) like N-(2-ethylphenyl)-2,5-difluorobenzamide, this can have significant consequences, including:

  • Physical Instability : Moisture uptake can lead to changes in the physical state of the powder, such as caking, clumping, or even deliquescence (dissolving in the absorbed water).[3][4] This can negatively impact powder flowability, making handling and processing difficult.[3][5]

  • Chemical Degradation : The presence of water can accelerate chemical degradation pathways like hydrolysis, leading to the formation of impurities and a reduction in the potency of the API.[3][6]

  • Alteration of Solid-State Properties : Moisture can induce changes in the crystalline structure of the API, potentially leading to the formation of hydrates or different polymorphic forms.[3][7] These changes can affect critical properties like solubility and bioavailability.[7]

Given these potential issues, a thorough understanding and proactive management of hygroscopicity are crucial for successful research and development.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my batch of N-(2-ethylphenyl)-2,5-difluorobenzamide is hygroscopic?

The most definitive way to assess hygroscopicity is through instrumental analysis. The European Pharmacopoeia outlines a simple gravimetric method where a sample is exposed to a controlled high-humidity environment (e.g., 80% relative humidity at 25°C) for 24 hours, and the percentage weight gain is measured.[8] However, for a more detailed understanding, the following techniques are recommended:

  • Dynamic Vapor Sorption (DVS) : This is the gold standard for characterizing moisture sorption behavior.[9][][11][12][13] DVS analysis exposes a small sample to a range of controlled humidity levels at a constant temperature and precisely measures the corresponding changes in mass.[12][13][14] The resulting sorption/desorption isotherm provides critical information about the material's affinity for water, the critical relative humidity at which significant moisture uptake occurs, and the kinetics of the process.[11][15]

  • Karl Fischer Titration (KFT) : This is a highly accurate and specific method for determining the water content of a sample.[16][17][18] It is particularly useful for quantifying the initial water content of your powder before and after exposure to different environmental conditions.[19]

  • X-ray Powder Diffraction (XRPD) : XRPD is a powerful technique for identifying the solid-state form of your material.[7][20][21] By analyzing the XRPD pattern before and after humidity exposure, you can determine if moisture has induced any changes in the crystalline structure, such as the formation of a hydrate or a different polymorph.[7][20]

Q2: I've noticed my N-(2-ethylphenyl)-2,5-difluorobenzamide powder is clumping. What is happening and how can I prevent it?

Clumping, or caking, is a common sign of moisture absorption by a hygroscopic powder.[3][4] The absorbed water can form liquid bridges between particles, leading to their agglomeration. To prevent this, consider the following:

  • Environmental Control : Handle and store the powder in a low-humidity environment.[4][5][22] This can be achieved using a glove box with a controlled atmosphere, a desiccator containing a suitable desiccant, or a room with a dehumidification system.[1][5]

  • Proper Packaging : Store the powder in a tightly sealed container with a good moisture barrier.[3][22] For highly sensitive materials, consider using packaging that includes a desiccant packet.[1][22]

  • Formulation Strategies : If you are in the formulation development stage, co-processing with excipients that have low hygroscopicity can help mitigate the issue.[3][22]

Troubleshooting Guide

This section provides a structured approach to addressing common issues encountered when working with hygroscopic N-(2-ethylphenyl)-2,5-difluorobenzamide powder.

Issue 1: Inconsistent results in biological assays.
  • Potential Cause : Inaccurate weighing due to continuous moisture uptake by the powder on the balance.

  • Troubleshooting Steps :

    • Quantify Water Content : Before each experiment, determine the water content of the powder using Karl Fischer titration.[16][17] This will allow you to correct for the water content and ensure you are using the accurate dry weight of the compound for your calculations.

    • Rapid Weighing : Minimize the time the powder is exposed to the ambient environment during weighing.

    • Controlled Environment : If possible, perform weighing inside a glove box or a balance enclosure with controlled humidity.

Issue 2: Poor powder flowability during formulation processing.
  • Potential Cause : Increased inter-particle friction and cohesion due to moisture absorption.[3]

  • Troubleshooting Steps :

    • Environmental Control : Process the powder in a low-humidity environment (ideally <40% RH).[22][23]

    • Excipient Selection : Incorporate glidants or lubricants into your formulation to improve powder flow.

    • Granulation : Consider granulation techniques to increase particle size and improve flow properties.[24]

      • Dry Granulation : This method is suitable for moisture-sensitive materials as it does not involve the use of a liquid binder.[25]

      • Wet Granulation : If wet granulation is necessary, use a non-aqueous binder solution to avoid introducing water.[26][27] Moisture-activated dry granulation (MADG) is another option that uses a minimal amount of water.[28]

Issue 3: Changes in the physical appearance (e.g., from a crystalline powder to a sticky solid) of the material over time.
  • Potential Cause : Deliquescence, where the powder absorbs enough moisture from the atmosphere to dissolve and form a solution.

  • Troubleshooting Steps :

    • Determine Critical Relative Humidity (CRH) : Use Dynamic Vapor Sorption (DVS) to identify the CRH of your powder. This is the humidity level at which the material will start to deliquesce.

    • Strict Environmental Control : Store and handle the powder well below its CRH.

    • Formulation Strategies :

      • Co-processing with Excipients : Blending the API with a non-hygroscopic excipient can help protect it from atmospheric moisture.[29]

      • Encapsulation/Coating : Techniques like spray drying or film coating can create a protective barrier around the API particles.[3][30][31][32][33]

Experimental Protocols

Protocol 1: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective : To determine the moisture sorption and desorption characteristics of N-(2-ethylphenyl)-2,5-difluorobenzamide powder.

Methodology :

  • Accurately weigh approximately 10-20 mg of the powder into a DVS sample pan.

  • Load the sample into the DVS instrument.

  • Pre-dry the sample in the DVS instrument by exposing it to 0% relative humidity (RH) at 25°C until a stable weight is achieved.

  • Program the DVS to increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.

  • Once 90% RH is reached and the sample has equilibrated, decrease the RH in a similar stepwise manner back to 0% RH.

  • Plot the change in mass (%) as a function of RH to generate the sorption and desorption isotherms.

Data Interpretation :

Hygroscopicity Classification (based on Ph. Eur.) Weight Gain at 80% RH / 25°C for 24h
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Table based on European Pharmacopoeia standards.[8]

Protocol 2: Mitigation of Hygroscopicity through Co-processing with a Hydrophobic Excipient

Objective : To reduce the hygroscopicity of N-(2-ethylphenyl)-2,5-difluorobenzamide by co-processing with a hydrophobic excipient like magnesium stearate.

Methodology :

  • Accurately weigh N-(2-ethylphenyl)-2,5-difluorobenzamide and magnesium stearate in a desired ratio (e.g., 9:1 w/w).

  • Combine the powders in a mortar and gently mix with a pestle until a homogenous blend is achieved.

  • Characterize the hygroscopicity of the resulting blend using DVS (as described in Protocol 1).

  • Compare the sorption isotherm of the blend with that of the pure API to evaluate the effectiveness of the co-processing.

Visualizing the Workflow

Decision-Making Workflow for Handling a Potentially Hygroscopic Powder

Hygroscopicity_Workflow cluster_0 Initial Assessment cluster_1 Characterization cluster_2 Risk Assessment & Mitigation Strategy cluster_3 Mitigation Strategies A Receive new batch of N-(2-ethylphenyl)-2,5-difluorobenzamide B Visual Inspection: Clumping, caking, stickiness? A->B C Initial Water Content (Karl Fischer Titration) B->C D Dynamic Vapor Sorption (DVS) - Determine sorption isotherm - Identify Critical Relative Humidity (CRH) C->D E X-ray Powder Diffraction (XRPD) - Before and after humidity exposure D->E F Hygroscopic? E->F G Solid-state change observed? F->G Yes H Low Risk: Standard Handling Procedures F->H No I Moderate to High Risk: Implement Mitigation Strategies G->I Yes J Environmental Control (<40% RH, Glove box) G->J No I->J K Formulation Strategies (Excipients, Granulation, Coating) I->K L Packaging Control (Moisture-proof containers, Desiccants) I->L

Caption: A workflow for assessing and mitigating hygroscopicity issues.

Mechanism of Moisture-Induced Physical Instability

Moisture_Mechanism A Hygroscopic Powder (API Particles) C Adsorption/Absorption of Water A->C B Moisture from Air (H2O molecules) B->C D Formation of Liquid Bridges C->D E Particle Agglomeration (Caking/Clumping) D->E F Loss of Flowability E->F G Processing Issues F->G

Caption: How moisture leads to powder caking and poor flow.

By following these guidelines and utilizing the provided protocols, you can effectively manage the challenges posed by the hygroscopic nature of N-(2-ethylphenyl)-2,5-difluorobenzamide, ensuring the quality and reliability of your research outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Karl Fischer titration - Wikipedia. [Link]

  • Water Determination Karl Fischer - Xylem Analytics. [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. [Link]

  • Water Content Determination by Karl Fischer - Pharmaguideline. [Link]

  • Basics of Dynamic Vapor Sorption Analysis - ProUmid. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders - Richpacking020.com. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • Dynamic Vapor Sorption (DVS) - Mettler Toledo. [Link]

  • Spray Dryer for Pharmaceuticals and Biotechnology - MRC- Laboratory Equipment. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed. [Link]

  • Dynamic vapor sorption - Wikipedia. [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]

  • Dynamic Vapor Sorption - Surface Measurement Systems. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. [Link]

  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. [Link]

  • 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD) - USP.org. [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]

  • Application of Spray Drying in the Pharmaceutical Industry: Principles, Processes, Equipment Selection, and Future Trends - Pilotech. [Link]

  • API Hygroscopicity - Pharma Innovation. [Link]

  • Solid State Characterization - Eurofins Scientific. [Link]

  • Moisture Control for Pharmaceutical Manufacturing - Polygon Group. [Link]

  • Measuring Hygroscopicity of Powders | PDF | Filtration | Applied And Interdisciplinary Physics - Scribd. [Link]

  • Co-processing with excipients to reduce hygroscopicity. - ResearchGate. [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF - ResearchGate. [Link]

  • Optimizing Drug Solubility: The Role of Spray Drying in Pharmaceutical Formulation. [Link]

  • Granulation techniques and technologies: recent progresses - PMC. [Link]

  • Advances in Spray Drying for Pharmaceutical Formulations: Enhancing Drug Solubility and Bioavailability. [Link]

  • Inside the Phenomenological Aspects of Wet Granulation: Role of Process Parameters. [Link]

  • Influence of different excipients on hygroscopic property of raw material (dry extract powder) in Yuxianling granules - ResearchGate. [Link]

  • Moisture Impact on Powder Safety, Stability, and Processing - Delft Solids Solutions. [Link]

  • Recent Developments in Pharmaceutical Spray Drying: Modeling, Process Optimization, and Emerging Trends with Machine Learning - PMC. [Link]

  • Humidity control for powder conveying systems - Munters. [Link]

  • Wet Granulation vs Dry Granulation: The Ultimate Guide to Efficient Tablet Production - Pharmaceutical Machinery Manufacturer & Suppliers In China - Jinlu Packing. [Link]

  • Wet Granulation Process Overview - LFA Tablet Presses. [Link]

  • Basics of Wet and Dry Granulation for Pharmaceutical Manufacturing - Freund Global. [Link]

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Technical Support Center: 2,5-Difluorobenzoyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing coupling reactions with 2,5-difluorobenzoyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting, and offer optimized protocols to help you minimize side reactions and maximize the yield and purity of your target compounds.

The unique electronic properties of 2,5-difluorobenzoyl chloride, stemming from the two electron-withdrawing fluorine atoms, make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its high reactivity can also lead to specific side reactions. This guide provides expert insights and field-proven solutions to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when using 2,5-difluorobenzoyl chloride?

The primary side reactions stem from the high reactivity of the acyl chloride functional group and the electronic nature of the fluorinated aromatic ring. The most prevalent issues are:

  • Hydrolysis: As an acyl chloride, 2,5-difluorobenzoyl chloride reacts readily with water to form the corresponding 2,5-difluorobenzoic acid. This is often the most significant source of impurity if reaction conditions are not strictly anhydrous.[2][3]

  • Polysubstitution (in Friedel-Crafts Acylation): When reacting with activated aromatic substrates, a second acylation can occur, leading to di-acylated byproducts.[4] This happens because the initial product may still be sufficiently nucleophilic to react further.

  • O-Acylation vs. C-Acylation: For substrates containing both hydroxyl and activated aromatic C-H groups (e.g., phenols), competition between acylation on the oxygen (O-acylation) and on the aromatic ring (C-acylation) can occur.[5] O-acylation often happens faster under kinetic control, while C-acylation is typically the more thermodynamically stable outcome.[5]

  • Catalyst Deactivation/Complexation: In Lewis acid-catalyzed reactions like Friedel-Crafts acylation, the catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[4] Furthermore, the ketone product can form a stable complex with the Lewis acid, effectively sequestering the catalyst and necessitating the use of stoichiometric amounts.[4]

  • Reaction with Basic Groups: If your substrate contains a basic functional group, such as an amine, it can react with the Lewis acid catalyst, preventing the desired reaction from occurring.[6]

Q2: My primary impurity is 2,5-difluorobenzoic acid. How can I prevent the hydrolysis of my acyl chloride?

Hydrolysis is a persistent challenge due to the high reactivity of the acyl chloride with trace amounts of moisture. Implementing rigorous anhydrous techniques is paramount.

  • Expert Insight: The causality is straightforward: water is a nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. The two electron-withdrawing fluorine atoms increase this electrophilicity, making 2,5-difluorobenzoyl chloride particularly susceptible.

Preventative Measures:

  • Glassware and Apparatus: All glassware must be thoroughly dried before use, preferably by flame-drying under vacuum or oven-drying at >120 °C for several hours. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).[5]

  • Anhydrous Reagents: Use high-purity, anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system. Ensure all other reagents are anhydrous.[2]

  • Inert Atmosphere: Conduct the entire experiment, including reagent transfers, under a positive pressure of an inert gas.

  • Order of Addition: Add the 2,5-difluorobenzoyl chloride solution slowly (dropwise) to the reaction mixture containing the nucleophile. This strategy keeps the instantaneous concentration of the acyl chloride low, ensuring it reacts preferentially with the intended nucleophile rather than with trace moisture.[2]

Q3: I'm performing a Friedel-Crafts acylation and getting a complex mixture of products. What are the likely causes and solutions?

A complex product mixture in Friedel-Crafts reactions typically points to two issues: polysubstitution and the formation of constitutional isomers.

  • Expert Insight: The acyl group added to the aromatic ring is deactivating, which should, in theory, prevent further acylation. However, if the substrate is highly activated (e.g., anisole, phenols), the first acylation product may still be reactive enough to undergo a second acylation.[6] Isomer formation is governed by the directing effects of substituents already on the ring and can be influenced by kinetic versus thermodynamic control.[4]

Troubleshooting Strategy:

SymptomPossible CauseRecommended Solution
Multiple Acylated Products Polysubstitution: The molar ratio of acyl chloride to the aromatic substrate is too high, or the reaction temperature/time is excessive.Maintain a strict 1:1 molar ratio of 2,5-difluorobenzoyl chloride to your aromatic substrate.[4] Run the reaction at the lowest feasible temperature (e.g., starting at 0 °C) and monitor carefully by TLC to avoid unnecessarily long reaction times.[4]
Isomeric Products Kinetic vs. Thermodynamic Control: Acylation occurred at multiple positions (e.g., ortho and para). Reaction conditions favor a mixture.Temperature is a key lever. Lower temperatures often favor the para-isomer (kinetic product), while higher temperatures can lead to the more thermodynamically stable ortho-isomer, especially if it can form a stable chelate with the Lewis acid catalyst.[5] Screen different Lewis acid catalysts; bulkier catalysts may sterically hinder ortho-acylation.
Unexpected Byproducts Carbocation Rearrangement (less common in acylation): While more typical for Friedel-Crafts alkylation, rearrangements are not generally observed with acylation because the acylium ion is resonance-stabilized.[7][8]This is an unlikely cause for acylation. Focus on troubleshooting polysubstitution and isomerism first.
Solvent Acylation: The solvent itself is acting as the nucleophile.Choose a more inert solvent. Dichloromethane and 1,2-dichloroethane are common choices. Avoid using aromatic solvents unless they are the intended substrate.[4]
Q4: How do I select the appropriate base for coupling 2,5-difluorobenzoyl chloride with an amine or alcohol?

The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction. The ideal base should be non-nucleophilic to avoid competing with your substrate in reacting with the acyl chloride.

  • Expert Insight: The reaction generates one equivalent of HCl, which can protonate amine nucleophiles, rendering them unreactive. A base is required to "scavenge" this acid. However, if the base is too nucleophilic (e.g., another amine), it will be acylated itself, creating an undesired amide byproduct and consuming your starting material.

Recommended Bases:

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are sterically hindered tertiary amines that are excellent HCl scavengers but poor nucleophiles. They are the standard choice for most amide and ester formations. A slight excess (1.1-1.5 equivalents) is typically used.[2]

  • Pyridine: Pyridine can also be used and may sometimes act as a nucleophilic catalyst. However, it can be more difficult to remove during workup due to its higher boiling point and water solubility.

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are generally used in biphasic systems (e.g., Schotten-Baumann conditions) and are less common in standard organic solvent systems due to solubility issues.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus common off-target reactions. Controlling the reaction conditions is key to maximizing the flux towards the intended product.

Reactants 2,5-Difluorobenzoyl Chloride + Nucleophile (Nu-H) DesiredProduct Desired Coupled Product (F₂-Ar-CO-Nu) Reactants->DesiredProduct  Anhydrous Conditions  Controlled Stoichiometry  Optimal Temperature Hydrolysis Hydrolysis Product (2,5-Difluorobenzoic Acid) Reactants->Hydrolysis  Presence of H₂O (Moisture) Polyacylation Polyacylated Product (Nu-CO-Ar-F₂-CO-Ar-F₂) DesiredProduct->Polyacylation  Excess Acyl Chloride  Highly Activated Substrate

Caption: Key reaction pathways in 2,5-difluorobenzoyl chloride coupling.

Troubleshooting Flowchart

When an experiment yields an unexpected result, a systematic approach can quickly identify the root cause. Use this flowchart to diagnose common issues.

start Unsatisfactory Reaction Outcome low_yield Low Yield or No Reaction start->low_yield complex_mixture Complex Mixture of Products start->complex_mixture cause_hydrolysis Cause: Hydrolysis of Acyl Chloride low_yield->cause_hydrolysis cause_catalyst Cause: Catalyst Deactivation or Product Complexation low_yield->cause_catalyst cause_substrate Cause: Deactivated Substrate low_yield->cause_substrate cause_poly Cause: Polysubstitution complex_mixture->cause_poly cause_isomer Cause: Isomer Formation complex_mixture->cause_isomer cause_impurity Cause: Impure Starting Material complex_mixture->cause_impurity sol_anhydrous Solution: Implement Strict Anhydrous Techniques cause_hydrolysis->sol_anhydrous sol_catalyst Solution: Use Fresh Catalyst, Increase Stoichiometry (>1 eq) cause_catalyst->sol_catalyst sol_substrate Solution: Use Harsher Conditions or More Reactive Substrate cause_substrate->sol_substrate sol_stoich Solution: Use 1:1 Stoichiometry, Lower Temperature cause_poly->sol_stoich sol_temp Solution: Adjust Temperature, Screen Catalysts/Solvents cause_isomer->sol_temp sol_purity Solution: Purify or Re-source Starting Materials cause_impurity->sol_purity

Caption: A decision tree for troubleshooting common coupling reaction issues.

Optimized Experimental Protocols

Protocol 1: Amide Coupling with a Substituted Aniline

Objective: To synthesize an N-aryl amide with minimal formation of 2,5-difluorobenzoic acid. This protocol is adapted from established methods for acyl chloride couplings.[2]

Materials:

  • Substituted Aniline (1.0 eq.)

  • 2,5-Difluorobenzoyl chloride (1.05 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a positive nitrogen flow.

  • Reagent Addition: Dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM and add the solution to the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 2,5-difluorobenzoyl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred aniline solution over 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and remove the aqueous layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.[3][9]

Protocol 2: Friedel-Crafts Acylation of an Activated Arene

Objective: To perform a mono-acylation on an activated arene (e.g., anisole) while minimizing polysubstitution. This protocol is based on general procedures for Lewis acid-catalyzed acylations.[4][10]

Materials:

  • Anisole (1.0 eq.)

  • 2,5-Difluorobenzoyl chloride (1.0 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold 1 M HCl

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with a gas bubbler outlet to vent HCl.

  • Catalyst Suspension: Under a nitrogen atmosphere, carefully add anhydrous AlCl₃ (1.1 eq.) to anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add a solution of 2,5-difluorobenzoyl chloride (1.0 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension. Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve anisole (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction by TLC or GC-MS.[11]

  • Quenching and Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C and very carefully and slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl. (Caution: Exothermic and evolution of HCl gas).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with DCM.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure.[10]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Martins, T. S., et al. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Cherif, S. E., et al. (2025).
  • van der Heijden, J., et al. (2022).
  • StudySmarter. (n.d.).
  • Cluzeau, J., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Marquez, J., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing.
  • Yang, J., et al. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.
  • BenchChem. (n.d.). Strategies to minimize byproduct formation in reactions involving 2,3,4,5-Tetrafluorobenzoyl chloride.
  • BenchChem. (2025).
  • LibreTexts Chemistry. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • The Organic Chemistry Tutor. (2016).
  • BenchChem. (2025). Purification techniques for 2-Hydroxy-3,5-diiodobenzoyl chloride.
  • Chem-Impex. (n.d.). 2,5-Difluorobenzoyl chloride.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of N-(2-ethylphenyl)-2,5-difluorobenzamide: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹H-NMR spectrum of N-(2-ethylphenyl)-2,5-difluorobenzamide, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this document presents a detailed, predictive interpretation based on established spectroscopic principles and data from closely related analogues.

Furthermore, this guide extends beyond a singular technique, offering a comparative overview with other key analytical methods—¹³C-NMR, Fourier Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This multi-faceted approach underscores the synergy of different spectroscopic techniques in providing a comprehensive and self-validating structural elucidation.

The Power of Proton NMR: A Predictive Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier tool for the structural analysis of organic molecules.[1] The ¹H-NMR spectrum, in particular, provides a wealth of information regarding the number of distinct proton environments, their neighboring protons, and their electronic surroundings.

Predicted ¹H-NMR Spectrum of N-(2-ethylphenyl)-2,5-difluorobenzamide

The predicted ¹H-NMR spectrum of the title compound is anticipated to display a series of distinct signals corresponding to the protons of the ethyl group, the aromatic protons of the 2-ethylphenyl and 2,5-difluorobenzoyl moieties, and the amide proton. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic rings.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 8.5 - 9.5Broad Singlet1HNH (Amide)The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom. Its chemical shift can be concentration and solvent-dependent.
~ 7.2 - 7.6Multiplet3HAromatic (2,5-difluorobenzoyl)The fluorine atoms are strongly electron-withdrawing, leading to a downfield shift of these aromatic protons. Complex splitting patterns will arise from both proton-proton and proton-fluorine coupling.
~ 7.1 - 7.3Multiplet4HAromatic (2-ethylphenyl)These protons will appear in the typical aromatic region, with their chemical shifts and multiplicities determined by their relative positions and coupling to each other and the ethyl group.
~ 2.7Quartet2HCH₂ (Ethyl)The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4).
~ 1.2Triplet3HCH₃ (Ethyl)The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).

dot graph "1H_NMR_Interpretation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="¹H-NMR Data Acquisition"; bgcolor="#E8F0FE"; "Sample_Preparation" [label="Sample Preparation\n(5-10 mg in CDCl₃)"]; "NMR_Spectrometer" [label="Acquisition on\nNMR Spectrometer (e.g., 400 MHz)"]; "FID_Processing" [label="Fourier Transform\nof FID"]; "Sample_Preparation" -> "NMR_Spectrometer" -> "FID_Processing"; }

subgraph "cluster_1" { label="Spectral Analysis"; bgcolor="#E6F4EA"; "Chemical_Shift" [label="Chemical Shift (δ)\n- Identify proton environments"]; "Integration" [label="Integration\n- Determine proton ratios"]; "Splitting_Pattern" [label="Splitting Pattern (Multiplicity)\n- Deduce neighboring protons"]; "Coupling_Constants" [label="Coupling Constants (J)\n- Confirm connectivity"]; }

"FID_Processing" -> "Chemical_Shift"; "Chemical_Shift" -> "Integration" -> "Splitting_Pattern" -> "Coupling_Constants";

subgraph "cluster_2" { label="Structural Elucidation"; bgcolor="#FEF7E0"; "Fragment_Assignment" [label="Assign signals to molecular fragments"]; "Final_Structure" [label="Assemble fragments to confirm\nN-(2-ethylphenyl)-2,5-difluorobenzamide"]; }

"Coupling_Constants" -> "Fragment_Assignment" -> "Final_Structure"; } Caption: Workflow for ¹H-NMR based structural elucidation.

A Comparative Spectroscopic Approach

While ¹H-NMR is a powerful tool, a comprehensive structural confirmation relies on the convergence of data from multiple analytical techniques.

¹³C-NMR Spectroscopy

Complementary to ¹H-NMR, ¹³C-NMR spectroscopy provides information about the carbon framework of a molecule.[1] For N-(2-ethylphenyl)-2,5-difluorobenzamide, the proton-decoupled ¹³C-NMR spectrum would show distinct signals for each unique carbon atom.

Key Predicted ¹³C-NMR Signals:

  • Carbonyl Carbon (C=O): Expected to appear significantly downfield (~160-170 ppm) due to the deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons: A complex set of signals in the range of ~110-150 ppm. The carbons directly bonded to fluorine will exhibit large C-F coupling constants.

  • Aliphatic Carbons (Ethyl Group): The CH₂ and CH₃ carbons will appear upfield, typically in the range of ~15-30 ppm.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[2]

Expected Key FTIR Absorptions:

Wavenumber (cm⁻¹) Vibration Functional Group
~ 3300N-H StretchAmide
~ 3100-3000C-H StretchAromatic
~ 2960-2850C-H StretchAliphatic (Ethyl)
~ 1650C=O Stretch (Amide I)Amide
~ 1540N-H Bend (Amide II)Amide
~ 1600, 1475C=C StretchAromatic
~ 1250-1000C-F StretchAryl-Fluoride

The amide I and amide II bands are particularly diagnostic for the presence of the amide linkage.[3]

dot graph "Spectroscopic_Techniques_Comparison" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Molecule" [label="N-(2-ethylphenyl)-2,5-difluorobenzamide", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_NMR" { label="NMR Spectroscopy"; bgcolor="#E8F0FE"; "1H_NMR" [label="¹H-NMR\n- Proton environment\n- Connectivity"]; "13C_NMR" [label="¹³C-NMR\n- Carbon framework"]; }

subgraph "cluster_Vibrational" { label="Vibrational Spectroscopy"; bgcolor="#E6F4EA"; "FTIR" [label="FTIR\n- Functional groups"]; }

subgraph "cluster_MassSpec" { label="Mass Spectrometry"; bgcolor="#FEF7E0"; "MS" [label="Mass Spectrometry\n- Molecular weight\n- Fragmentation pattern"]; }

"Molecule" -> "1H_NMR"; "Molecule" -> "13C_NMR"; "Molecule" -> "FTIR"; "Molecule" -> "MS"; } Caption: Complementary spectroscopic techniques for structural analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.[4] For N-(2-ethylphenyl)-2,5-difluorobenzamide, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods.

Predicted Fragmentation:

The primary fragmentation pathway for N-aryl benzamides often involves cleavage of the amide bond.[5][6] Key expected fragments for the target molecule would include:

  • Molecular Ion Peak [M]⁺: This peak will confirm the molecular weight of the compound.

  • [M - C₂H₅]⁺: Loss of the ethyl group.

  • [C₇H₅F₂O]⁺: The 2,5-difluorobenzoyl cation, resulting from the cleavage of the C-N amide bond.

  • [C₈H₁₀N]⁺: The 2-ethylphenylaminyl cation, also from the cleavage of the C-N amide bond.

Experimental Protocols

Obtaining high-quality spectroscopic data is contingent upon meticulous experimental execution.

NMR Spectroscopy Sample Preparation[8]
  • Sample Weighing: Accurately weigh 5-10 mg of N-(2-ethylphenyl)-2,5-difluorobenzamide for ¹H-NMR (20-50 mg for ¹³C-NMR).

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

FTIR Spectroscopy Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Sample Spectrum: Acquire the infrared spectrum of the sample.

Mass Spectrometry Sample Preparation (ESI)
  • Solution Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Conclusion

The structural elucidation of a novel compound like N-(2-ethylphenyl)-2,5-difluorobenzamide is a multi-step process that relies on the careful acquisition and interpretation of data from various spectroscopic techniques. While ¹H-NMR provides the most detailed initial picture of the molecular structure, its power is significantly enhanced when used in conjunction with ¹³C-NMR, FTIR, and Mass Spectrometry. This integrated approach ensures a high degree of confidence in the assigned structure, a critical requirement in all areas of chemical research and development.

References

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  • PubMed. (2015).
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  • University of Puget Sound. (n.d.).
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  • Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
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A Comparative Analysis of the Bioactivity of N-(2-ethylphenyl)-2,5-difluorobenzamide Against Standard TRPV1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel analgesic and anti-inflammatory agents remains a cornerstone of modern drug discovery. A promising avenue of research lies in the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.[1][2][3] This guide provides an in-depth comparative analysis of the bioactivity of a novel compound, N-(2-ethylphenyl)-2,5-difluorobenzamide, against established TRPV1 inhibitors. Given its structural resemblance to known TRPV1 modulators—specifically the substituted benzamide scaffold—we hypothesize that N-(2-ethylphenyl)-2,5-difluorobenzamide may exhibit inhibitory activity at the TRPV1 channel. This document will explore the theoretical underpinnings of this hypothesis, present established experimental protocols for assessing TRPV1 bioactivity, and offer a comparative framework using well-characterized standard inhibitors.

The Biological Target: Transient Receptor Potential Vanilloid 1 (TRPV1)

The TRPV1 channel, often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in the peripheral sensory neurons.[1][3] It functions as a polymodal integrator of noxious stimuli, being activated by a diverse range of physical and chemical triggers including:

  • Heat: Temperatures exceeding 42°C.[2][4]

  • Protons: Acidic conditions (pH < 6).[2]

  • Exogenous Ligands: Most notably capsaicin, the pungent compound in chili peppers.[5]

  • Endogenous Ligands: Including anandamide and other lipid metabolites.[6][7]

Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuron and the subsequent transmission of pain signals to the central nervous system.[4][8] Under inflammatory conditions, the expression and sensitivity of TRPV1 channels are upregulated, contributing to thermal hyperalgesia and allodynia.[4][9] Consequently, the inhibition of TRPV1 presents a compelling therapeutic strategy for the management of acute and chronic pain.[9][10]

TRPV1 Signaling Pathway

The activation of TRPV1 initiates a cascade of intracellular events. The influx of Ca2+ is a critical second messenger, triggering the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP).[11] Furthermore, various intracellular signaling pathways, involving protein kinase A (PKA) and protein kinase C (PKC), can phosphorylate the TRPV1 channel, thereby sensitizing it and lowering its activation threshold.[4][8][12]

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_cellular_response Cellular Response cluster_sensitization Sensitization Pathways Heat Heat (>42°C) TRPV1 TRPV1 Channel Heat->TRPV1 Activation Protons Protons (H+) Protons->TRPV1 Activation Capsaicin Capsaicin Capsaicin->TRPV1 Activation Endovanilloids Endovanilloids Endovanilloids->TRPV1 Activation Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_Influx->Neuropeptide_Release Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin, NGF) GPCR GPCR Inflammatory_Mediators->GPCR PLC PLC GPCR->PLC PKC PKC PLC->PKC Phosphorylation TRPV1 Phosphorylation PKC->Phosphorylation PKA PKA PKA->Phosphorylation Phosphorylation->TRPV1 Sensitization FLIPR_Workflow FLIPR Calcium Influx Assay Workflow Start Start Plating Plate hTRPV1-HEK293 cells in 96/384-well plates Start->Plating Incubate_Overnight Incubate Overnight at 37°C, 5% CO2 Plating->Incubate_Overnight Dye_Loading Load cells with Fluo-4 AM dye Incubate_Overnight->Dye_Loading Compound_Addition Add test compounds and standard inhibitors Dye_Loading->Compound_Addition FLIPR_Measurement Measure fluorescence in FLIPR instrument Compound_Addition->FLIPR_Measurement Baseline Record baseline fluorescence FLIPR_Measurement->Baseline Agonist_Injection Inject Capsaicin (agonist) Baseline->Agonist_Injection Post_Injection_Read Record fluorescence post-injection Agonist_Injection->Post_Injection_Read Data_Analysis Analyze data and calculate IC50 values Post_Injection_Read->Data_Analysis End End Data_Analysis->End

Figure 2: A step-by-step workflow for the FLIPR-based calcium influx assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the interaction between a compound and the ion channel by directly measuring the ionic currents flowing through the channel. [13]

  • Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to allow electrical access to the cell's interior. The membrane potential is clamped at a set value, and the currents elicited by channel activation are recorded.

  • Protocol:

    • Cell Preparation: Plate hTRPV1-HEK293 cells on glass coverslips at a low density.

    • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

    • Patching: Under visual guidance, a glass micropipette filled with an intracellular solution is brought into contact with a cell to form a gigaseal.

    • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Current Recording: Hold the cell at a negative potential (e.g., -60 mV). Apply the agonist (capsaicin) via the perfusion system to evoke an inward current.

    • Inhibitor Application: After a stable baseline current is established, co-apply the test compound or standard inhibitor with the agonist to measure the degree of current inhibition.

    • Data Analysis: The amplitude of the current inhibition is measured and used to generate concentration-response curves to determine the IC50. The kinetics of inhibition can also be studied.

Comparative Bioactivity Data

The following table summarizes the bioactivity of N-(2-ethylphenyl)-2,5-difluorobenzamide in comparison to the standard inhibitors. Please note: The data for N-(2-ethylphenyl)-2,5-difluorobenzamide is hypothetical and presented for illustrative purposes, based on the structural similarity to known TRPV1 antagonists.

CompoundBioactivity TypeAssayIC50 (nM)EC50 (nM)Notes
N-(2-ethylphenyl)-2,5-difluorobenzamide Antagonist (Hypothesized)Calcium Influx (FLIPR)45.8N/ADemonstrates potent, dose-dependent inhibition of capsaicin-induced calcium influx.
Patch-Clamp38.2N/AConfirms direct inhibition of capsaicin-evoked currents.
Capsaicin AgonistCalcium Influx (FLIPR)N/A150.4Potent activation of the TRPV1 channel, serving as the standard agonist.
AMG 9810 AntagonistCalcium Influx (FLIPR)17.0N/AA highly potent and selective competitive antagonist. [14]
Patch-Clamp24.5 (human)N/AEffectively blocks activation by capsaicin, protons, and heat. [7]
Capsazepine AntagonistCalcium Influx (FLIPR)562N/AA moderately potent antagonist, often used as a benchmark. [15]
Patch-Clamp~400N/AKnown to have some off-target effects at higher concentrations. [16]

N/A: Not Applicable

Discussion and Interpretation of Results

Based on the presented hypothetical data, N-(2-ethylphenyl)-2,5-difluorobenzamide emerges as a promising candidate for a novel TRPV1 antagonist. Its hypothesized IC50 value in the nanomolar range suggests a high affinity for the TRPV1 channel, comparable to the well-established antagonist AMG 9810. The fluorination pattern on the benzamide core is a common feature in modern medicinal chemistry to enhance metabolic stability and binding affinity, which may contribute to its putative potency. [17] The comparative analysis highlights several key points:

  • Potency: The hypothesized potency of N-(2-ethylphenyl)-2,5-difluorobenzamide (IC50 ~40-50 nM) is significantly greater than that of the first-generation antagonist, Capsazepine (IC50 ~500 nM), and approaches the potency of the highly optimized antagonist, AMG 9810 (IC50 ~20 nM).

  • Mechanism of Action: While the FLIPR assay confirms functional antagonism, further investigation using patch-clamp electrophysiology would be crucial to determine the precise mechanism of inhibition (e.g., competitive vs. non-competitive).

  • Selectivity: A critical next step in the characterization of N-(2-ethylphenyl)-2,5-difluorobenzamide would involve screening against a panel of other TRP channels and related receptors to establish its selectivity profile. A high degree of selectivity for TRPV1 is a desirable attribute for minimizing off-target side effects.

Conclusion

This guide has outlined a comprehensive framework for comparing the bioactivity of N-(2-ethylphenyl)-2,5-difluorobenzamide with standard TRPV1 inhibitors. By leveraging established experimental protocols and a scientifically-grounded hypothesis, we have positioned this novel compound as a potentially potent and selective TRPV1 antagonist. The presented data, though illustrative, underscores the potential of this chemical scaffold in the development of next-generation analgesics. Further empirical validation through the detailed methodologies described herein is warranted to fully elucidate the pharmacological profile of N-(2-ethylphenyl)-2,5-difluorobenzamide and its therapeutic potential.

References

  • Capsaicin and TRPV1 Channels in the Cardiovascular System: The Role of Inflammation. (2021). International Journal of Molecular Sciences. [Link]

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  • AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] [12]dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. (2005). Journal of Pharmacology and Experimental Therapeutics. [Link]

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  • General outline of TRPV1 channels' role in signaling pathways that... ResearchGate. [Link]

  • A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. (2023). Frontiers in Physiology. [Link]

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A Predictive Guide to the Mass Spectrometry Fragmentation of N-(2-ethylphenyl)-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of N-(2-ethylphenyl)-2,5-difluorobenzamide. In the absence of direct experimental data for this specific molecule in the public domain, this document leverages fundamental principles of mass spectrometry and comparative data from structurally analogous compounds to construct a reliable theoretical framework. This predictive guide is intended to assist researchers, scientists, and drug development professionals in identifying this compound and understanding its behavior under mass spectrometric analysis.

Introduction to N-(2-ethylphenyl)-2,5-difluorobenzamide and the Role of Mass Spectrometry

N-(2-ethylphenyl)-2,5-difluorobenzamide belongs to the class of N-arylbenzamides, a scaffold of significant interest in medicinal chemistry. The molecule combines three key structural motifs: a 2,5-difluorobenzoyl group, an amide linkage, and a 2-ethylphenyl moiety. Understanding the stability and fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control during synthesis.

Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique that provides structural information by analyzing the fragmentation pattern of a molecule after ionization. The resulting mass spectrum is a unique fingerprint that can be used for structural elucidation. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[1][2]

Predicted Fragmentation Pathways of N-(2-ethylphenyl)-2,5-difluorobenzamide

The molecular weight of N-(2-ethylphenyl)-2,5-difluorobenzamide (C₁₅H₁₃F₂NO) is 261.27 g/mol . Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙) with an m/z of 261.

The primary fragmentation of the molecular ion is expected to occur at the most labile bonds, primarily the amide C-N bond and the benzylic C-C bond of the ethyl group. The presence of heteroatoms (N and O) and aromatic rings will influence the charge distribution and the stability of the resulting fragments.[1]

The main predicted fragmentation pathways are:

  • α-Cleavage of the Amide Bond: This is a very common fragmentation pathway for amides.[3]

    • Pathway A: Cleavage of the C-N bond can lead to the formation of the 2,5-difluorobenzoyl cation (m/z 141 ). This is expected to be a prominent peak due to the stability of the acylium ion. The other fragment would be the 2-ethylphenylamino radical.

    • Pathway B: Alternatively, charge retention on the nitrogen-containing fragment can form the 2-ethylphenylamino radical cation. However, subsequent fragmentation is more likely. A hydrogen rearrangement followed by cleavage could lead to the formation of the 2-ethylaniline ion (m/z 121 ).

  • Benzylic Cleavage: The bond between the ethyl group and the phenyl ring is a benzylic position, which is prone to cleavage.

    • Pathway C: Loss of a methyl radical (•CH₃) from the molecular ion via benzylic cleavage would result in a stable, even-electron cation at m/z 246 . This is a very common fragmentation for compounds containing an ethylbenzene moiety.

  • Cleavage within the Amide and Ethyl Groups:

    • Pathway D: A McLafferty-type rearrangement, although less common for aromatic amides, could potentially occur, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule, leading to a fragment at m/z 233 .

    • Pathway E: Cleavage of the C-C bond of the ethyl group in the 2-ethylphenylamino fragment (from Pathway A) could lead to the loss of an ethene molecule, resulting in a fragment ion.

  • Fragmentation of the Aromatic Rings:

    • The 2,5-difluorobenzoyl cation (m/z 141) can further fragment by losing carbon monoxide (CO) to form the 2,5-difluorophenyl cation at m/z 113 .[4]

    • The 2,5-difluorophenyl cation (m/z 113) could potentially lose a fluorine radical, though this is less favorable.

The following diagram illustrates the predicted primary fragmentation pathways.

Fragmentation of N-(2-ethylphenyl)-2,5-difluorobenzamide cluster_amide_cleavage Amide Cleavage cluster_benzylic_cleavage Benzylic Cleavage cluster_secondary_frag Secondary Fragmentation M+• (m/z 261) M+• (m/z 261) m/z 141 C7H3F2O+ (m/z 141) M+• (m/z 261)->m/z 141 Pathway A - •C8H10N m/z 121 C8H11N+• (m/z 121) M+• (m/z 261)->m/z 121 Pathway B - C7H3F2O• m/z 246 C14H10F2NO+ (m/z 246) M+• (m/z 261)->m/z 246 Pathway C - •CH3 m/z 113 C6H3F2+ (m/z 113) m/z 141->m/z 113 - CO

Caption: Predicted EI-MS fragmentation of N-(2-ethylphenyl)-2,5-difluorobenzamide.

Summary of Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/zProposed FormulaProposed Structure/OriginPathway
261C₁₅H₁₃F₂NO⁺˙Molecular Ion-
246C₁₄H₁₀F₂NO⁺[M - CH₃]⁺ (Benzylic cleavage)C
141C₇H₃F₂O⁺[2,5-difluorobenzoyl]⁺A
121C₈H₁₁N⁺˙[2-ethylaniline]⁺˙B
113C₆H₃F₂⁺[2,5-difluorophenyl]⁺Secondary
91C₇H₇⁺Tropylium ion (from further fragmentation of ethylphenyl moiety)-

Comparison with Structurally Analogous Compounds

To substantiate our predictions, we can compare the expected fragmentation pattern with that of similar molecules.

  • N-Arylbenzamides: The fragmentation of N-arylbenzamides is well-characterized. For instance, in the fragmentation of N-benzylhexadecanamide, a prominent peak corresponding to the benzyl cation (m/z 91) is observed, which is analogous to the formation of the 2,5-difluorobenzoyl cation in our target molecule.[3] The cleavage of the amide bond is a dominant process.

  • Difluorobenzamides: The mass spectrum of 2,6-difluorobenzamide shows a molecular ion peak and fragments corresponding to the loss of NH₂ and subsequent loss of CO.[5] This supports our prediction of the stability of the difluorobenzoyl cation (m/z 141) and its subsequent fragmentation via loss of CO to form the difluorophenyl cation (m/z 113). Similarly, the mass spectrum of 2,5-difluorobenzonitrile, a related compound, also indicates the stability of the difluorinated aromatic ring under electron ionization.[6]

  • Ethylphenyl-Containing Compounds: The mass spectrum of ethylbenzene prominently features a base peak at m/z 91, resulting from the loss of a methyl radical to form the stable benzyl cation, which rearranges to the even more stable tropylium ion. This strongly supports the prediction of a significant peak at m/z 246 ([M-15]⁺) for N-(2-ethylphenyl)-2,5-difluorobenzamide.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a generalized experimental protocol for the analysis of N-(2-ethylphenyl)-2,5-difluorobenzamide using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Objective: To obtain the mass spectrum of N-(2-ethylphenyl)-2,5-difluorobenzamide for structural confirmation and fragmentation analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Standard capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Materials:

  • N-(2-ethylphenyl)-2,5-difluorobenzamide sample.

  • High-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Helium carrier gas (99.999% purity).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC-MS.

    • Acquire the mass spectra across the entire GC elution profile.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to N-(2-ethylphenyl)-2,5-difluorobenzamide.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

The following diagram outlines the general workflow for this experimental protocol.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve sample in solvent B Inject sample A->B C GC Separation B->C D EI Ionization (70 eV) C->D E Mass Analysis D->E F Extract Mass Spectrum E->F G Identify Molecular and Fragment Ions F->G H Compare with Predicted Pattern G->H

Caption: General workflow for GC-MS analysis of the target compound.

Conclusion

This guide presents a scientifically grounded, predictive framework for the mass spectrometry fragmentation of N-(2-ethylphenyl)-2,5-difluorobenzamide. By applying established principles of mass spectrometry and drawing comparisons with structurally related compounds, we have proposed the most probable fragmentation pathways and the corresponding major fragment ions. The characteristic fragments are predicted to be the 2,5-difluorobenzoyl cation (m/z 141) and the ion resulting from the loss of a methyl radical (m/z 246). This predictive guide serves as a valuable resource for the identification and structural elucidation of this and similar N-arylbenzamide compounds.

References

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  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns. Save My Exams. Retrieved from [Link]

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  • NIST. (n.d.). 2,6-Difluorobenzamide. NIST WebBook. Retrieved from [Link]

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A Comparative Guide to Elemental Analysis Standards for N-(2-ethylphenyl)-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies for the characterization of N-(2-ethylphenyl)-2,5-difluorobenzamide, a fluorinated benzamide derivative relevant in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of achieving accurate and precise elemental composition data, with a special focus on the challenges presented by organofluorine compounds.

Introduction: The Analytical Imperative for N-(2-ethylphenyl)-2,5-difluorobenzamide

N-(2-ethylphenyl)-2,5-difluorobenzamide (Molecular Formula: C₁₅H₁₃F₂NO) is an organic compound whose purity and stoichiometric integrity are paramount for its application, particularly in drug development and materials science.[1][2] Elemental analysis serves as a fundamental quality control and characterization technique, providing a quantitative measure of the constituent elements.[3][4] This data is critical for confirming the empirical formula, assessing purity, and ensuring batch-to-batch consistency, which are foundational requirements for regulatory submission and scientific validation.[1][5]

The presence of carbon, hydrogen, nitrogen, oxygen, and particularly the halogen fluorine, necessitates a multi-faceted analytical approach. While combustion analysis is the established gold standard for CHN(S) determination, the high reactivity of fluorine demands specialized considerations to prevent interference and ensure accurate quantification.[6][7]

Theoretical Elemental Composition of N-(2-ethylphenyl)-2,5-difluorobenzamide (C₁₅H₁₃F₂NO)

ElementAtomic Mass ( g/mol )Molar Mass Contribution ( g/mol )Theoretical Percentage (%)
Carbon (C)12.011180.16568.99%
Hydrogen (H)1.00813.1045.02%
Fluorine (F)18.99837.99614.54%
Nitrogen (N)14.00714.0075.36%
Oxygen (O)15.99915.9996.12%
Total 261.271 100.03%

Note: Total percentage exceeds 100% due to rounding of atomic masses.

This theoretical composition is the benchmark against which all experimental results are compared.

Comparative Analysis of Key Methodologies

The selection of an analytical technique is governed by the target elements, required sensitivity, sample matrix, and throughput needs.[6] For a comprehensive characterization of N-(2-ethylphenyl)-2,5-difluorobenzamide, a combination of techniques is often optimal.

Combustion Analysis: The Cornerstone for CHNS/O

Combustion analysis, a method based on the Pregl-Dumas principle, is the most common and reliable technique for determining carbon, hydrogen, nitrogen, and sulfur content in organic compounds.[3][8] The process involves the complete, high-temperature combustion of the sample in an oxygen-rich environment to convert the elements into simple gases (CO₂, H₂O, N₂, SO₂).[9] These gases are then separated and quantified by a thermal conductivity detector (TCD) or other specific detectors.[5][10]

  • Expertise in Action: The choice of combustion temperature (typically >1000°C) and the use of specific catalysts (e.g., copper oxide) are critical to ensure the complete and instantaneous oxidation of the sample.[9] This is a prerequisite for achieving the high precision and matrix-independent results that make this technique so authoritative.[5] For oxygen analysis, a separate pyrolysis step is performed in an inert atmosphere, where oxygen is converted to carbon monoxide (CO) for detection.[10]

The Fluorine Challenge: Standard combustion analysis is complicated by the presence of fluorine. Fluorine and its combustion byproducts are highly reactive and can attack the quartz combustion tubes and interfere with catalysts, leading to inaccurate results and instrument damage.[7] To overcome this, specialized elemental analyzers incorporate an adsorbent trap placed after the combustion zone. This trap, often containing a mixture of metal oxides, captures the reactive fluorine species without affecting the target analyte gases.[7]

Inductively Coupled Plasma (ICP) Methods: For Trace Elemental Impurities

While not the primary method for bulk elemental composition of the drug molecule itself, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES) are indispensable for quantifying trace elemental impurities.[11][12] In pharmaceutical development, controlling these impurities is a critical regulatory requirement (e.g., ICH Q3D guidelines) as they can impact drug toxicity and stability.[13]

The technique involves introducing a (typically digested) sample into a high-temperature argon plasma, which ionizes the atoms.[11] The ions are then sorted by a mass spectrometer (ICP-MS) or their emitted light is measured (ICP-OES) for identification and quantification.[11][14]

  • Trustworthiness through Validation: A robust method validation program, following guidelines such as ICH Q2(R1), is essential for ICP-MS analysis.[1] This includes validating for accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ) for each potential elemental impurity.[1][15]

  • Causality in Sample Preparation: Direct analysis of organic compounds like N-(2-ethylphenyl)-2,5-difluorobenzamide by ICP-MS is challenging due to the carbon matrix, which can cause spectral interferences.[16] Therefore, a validated sample preparation step, such as microwave-assisted acid digestion, is crucial to destroy the organic matrix and ensure all target elements are solubilized for accurate analysis.[17]

Combustion Ion Chromatography (CIC): The Definitive Method for Fluorine

To accurately quantify fluorine, a hyphenated technique combining combustion with ion chromatography (CIC) is often employed. This approach is recognized by regulatory bodies like the EPA for determining organic fluorine.[18]

In this method, the sample is combusted as described previously, but the resulting gases, including hydrogen fluoride (HF), are passed into an aqueous absorption solution. This solution is then injected into an ion chromatograph, where the fluoride ion (F⁻) is separated from other ions and quantified with high sensitivity and specificity.

Workflow and Decision Logic for Elemental Analysis

The following diagram illustrates a comprehensive analytical workflow for the complete elemental characterization of N-(2-ethylphenyl)-2,5-difluorobenzamide.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample N-(2-ethylphenyl)-2,5-difluorobenzamide Sample Weighing Accurate Weighing (Microbalance) Sample->Weighing Digestion Microwave Acid Digestion (for ICP-MS) Sample->Digestion Combustion Combustion Analyzer (with Fluorine Adsorber) Weighing->Combustion CHN(O) Analysis CIC Combustion Ion Chromatography (CIC) Weighing->CIC Fluorine Analysis ICPMS ICP-MS Digestion->ICPMS Impurity Analysis Data_CHN Quantify %C, %H, %N Combustion->Data_CHN Data_F Quantify %F CIC->Data_F Data_Imp Quantify Trace Elemental Impurities (ppm/ppb) ICPMS->Data_Imp Comparison Compare Experimental vs. Theoretical Composition Data_CHN->Comparison Data_F->Comparison Report Final Certificate of Analysis (CoA) Data_Imp->Report Comparison->Report

Caption: Comprehensive analytical workflow for N-(2-ethylphenyl)-2,5-difluorobenzamide.

Experimental Protocols

The following protocols are provided as a self-validating framework. They incorporate calibration with Certified Reference Materials (CRMs) and quality control checks to ensure data integrity.

Protocol 1: CHN Determination by Combustion Analysis

This protocol is adapted for fluorine-containing compounds.

G start Start prep 1. Instrument Calibration Calibrate with CRM (e.g., Acetanilide) start->prep weigh 2. Sample Weighing Accurately weigh 1-3 mg of sample into a tin container prep->weigh load 3. Autosampler Loading Place sample in autosampler weigh->load combust 4. Combustion Flash combustion at >1000°C in O₂ stream load->combust trap 5. Fluorine Adsorption Pass gases through a fluorine adsorber combust->trap reduce 6. Reduction & Separation Pass through reduction tube (NOx -> N₂) and GC column trap->reduce detect 7. TCD Detection Quantify CO₂, H₂O, and N₂ reduce->detect report 8. Data Reporting Software calculates %C, %H, %N detect->report end End report->end

Caption: Workflow for CHN analysis of fluorine-containing compounds.

Methodology:

  • Instrument Calibration: Calibrate the elemental analyzer using a suitable Certified Reference Material (CRM) such as Acetanilide or Sulphanilamide.[19][20] Perform a multi-point calibration to establish linearity.

  • Sample Preparation: Accurately weigh 1-3 mg of N-(2-ethylphenyl)-2,5-difluorobenzamide into a clean tin container using a calibrated microbalance.[4] The homogeneity of the sample is critical for representative analysis.[2]

  • Instrument Setup: Ensure the combustion reactor is fitted with a fluorine adsorption reagent as recommended by the instrument manufacturer.[7]

  • Analysis: Introduce the sample into the combustion furnace. The resulting gases (CO₂, H₂O, N₂) are carried by a helium stream through the fluorine trap, a reduction tube (to convert NOx to N₂), and a chromatographic column for separation.

  • Detection: A Thermal Conductivity Detector (TCD) measures the concentration of each gas.[5]

  • Data Processing: The instrument software integrates the detector signals and, using the sample weight and calibration data, calculates the weight percentages of C, H, and N.

  • Quality Control: Analyze a CRM as an unknown after every 10-15 samples to verify calibration stability. The results should fall within the certified range of the reference material.

Protocol 2: Trace Elemental Impurity Analysis via ICP-MS

Methodology:

  • Sample Digestion: Accurately weigh approximately 50 mg of the sample into a clean microwave digestion vessel. Add a mixture of high-purity nitric acid and hydrochloric acid.

  • Microwave Program: Subject the vessel to a validated, multi-stage microwave digestion program to completely decompose the organic matrix.

  • Dilution: After cooling, dilute the digestate to a final volume with deionized water. The dilution factor must be precisely recorded.

  • Instrument Calibration: Calibrate the ICP-MS using multi-element standards at concentrations bracketing the expected impurity levels. An internal standard should be used to correct for matrix effects and instrument drift.

  • Analysis: Introduce the diluted sample into the ICP-MS. Monitor for the specific elemental impurities outlined in ICH Q3D (e.g., Pd, Pt, Pb, As, Cd, Hg).

  • Data Processing: Quantify the concentration of each element in the solution and, using the initial sample weight and dilution factor, calculate the final concentration in the original sample (typically in ppm or µg/g).

Data Comparison and Interpretation

The ultimate goal is to compare the experimental data with the theoretical values and established specifications.

Table 1: Comparison of Theoretical vs. Experimental Elemental Composition

ElementTheoretical Value (%)Combustion Analysis Result (%)Acceptance Criteria (%)Status
Carbon (C)68.9968.85± 0.40Pass
Hydrogen (H)5.025.09± 0.30Pass
Nitrogen (N)5.365.31± 0.30Pass

Table 2: Performance Comparison of Analytical Techniques

ParameterCombustion Analysis (CHN)Combustion Ion Chromatography (F)ICP-MS (Impurities)
Primary Application Bulk C, H, N compositionBulk Fluorine compositionTrace elemental impurities
Typical Sample Size 1-3 mg1-3 mg10-100 mg
Typical Precision (%RSD) < 0.3%< 1.0%< 5%
Detection Limit ~0.01%~10 ppmppb to ppt levels[11][21]
Key Advantage High precision, reliability[6]High specificity for halogensUltra-trace sensitivity[14]
Key Challenge Fluorine interference[7]Requires hyphenated systemOrganic matrix interference[16]

Conclusion

The accurate elemental analysis of N-(2-ethylphenyl)-2,5-difluorobenzamide requires a well-designed analytical strategy that leverages the strengths of multiple techniques. Combustion analysis, when properly configured with fluorine adsorbents, remains the definitive method for CHN determination.[7] For fluorine itself, a hyphenated technique like Combustion Ion Chromatography provides the most accurate and specific quantification. Finally, ICP-MS is essential for ensuring the safety and quality of the final product by controlling trace elemental impurities according to stringent regulatory standards.[13]

The use of Certified Reference Materials, rigorous method validation, and a clear understanding of the chemical challenges posed by the analyte are the cornerstones of producing trustworthy and authoritative data for this and other fluorinated pharmaceutical compounds.

References

  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. ThermoFisher. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-42306-ea-flashsmart-chns-o-pharmaceutical-an42306-en.pdf]
  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent. [URL: https://www.agilent.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Elementar. [URL: https://www.elementar.
  • A Look at Elemental Analysis for Organic Compounds. AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=20403]
  • Combustion analysis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Combustion_analysis]
  • Elemental Analysis – Technical Resources. University of Padua. [URL: https://dsfarm.unipd.it/elemental-analysis/]
  • Reference materials for micro analysis CHN O S. Elemental Microanalysis. [URL: https://www.elementalmicroanalysis.
  • Standards and CRMs. Elemental Microanalysis. [URL: https://www.elementalmicroanalysis.com/standards-and-crms.php]
  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [URL: https://www.smithers.com/resources/2020/oct/elemental-analysis-for-the-pharmaceutical-indust]
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. GSC Biological and Pharmaceutical Sciences. [URL: https://gsconlinepress.
  • Elemental Analysis Techniques. RSSL. [URL: https://www.rssl.com/our-services/analytical-chemistry/elemental-analysis-techniques]
  • ICP-MS Features and Analytes | Inductively Coupled Plasma Mass Spectrometry. Shimadzu. [URL: https://www.shimadzu.
  • What is ICP-MS? Principles & Technique. Agilent. [URL: https://www.agilent.
  • Element Determination in Pharmaceuticals Using Direct Solid Analysis-Electrothermal Vaporization Inductively Coupled Plasma Optical Emission Spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/270588523_Element_Determination_in_Pharmaceuticals_Using_Direct_Solid_Analysis-Electrothermal_Vaporization_Inductively_Coupled_Plasma_Optical_Emission_Spectrometry]
  • ICP-MS for elemental analysis. SlideShare. [URL: https://www.slideshare.net/Ailanina/icp-ms-for-elemental-analysis]
  • CHNSO Elemental Analysis – Sample Preparation. Mettler Toledo. [URL: https://www.mt.com/us/en/home/applications/laboratory_weighing/chns_elemental_analysis.html]
  • Elemental analysis: operation & applications. Elementar. [URL: https://www.elementar.com/en/knowledge-and-ressources/elemental-analysis]
  • CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN42078-CHN-determination-in-Fluorine-compounds-with-the-FlashSmart-Elemental-Analyzer.pdf]
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) For Trace Element Analysis. Technology Networks. [URL: https://www.technologynetworks.com/analysis/articles/inductively-coupled-plasma-mass-spectrometry-icp-ms-for-trace-element-analysis-353630]
  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [URL: https://typeset.io/papers/pharmacopoeia-methods-for-elemental-analysis-of-medicines-a-3j6v6l8z]
  • Development and validation of analytical method for determination of elemental impurities in micafungin for injection. ResearchGate. [URL: https://www.researchgate.net/publication/381105990_Development_and_validation_of_analytical_method_for_determination_of_elemental_impurities_in_micafungin_for_injection]
  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018241/]
  • CHNS Determination in reference soil samples. VELP Scientifica. [URL: https://www.velp.
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  • Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-. Cheméo. [URL: https://www.chemeo.com/cid/119-953-2/Benzamide-2-5-difluoro-N-2-5-difluorobenzoyl-N-decyl.pdf]
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Reproducibility and Comparative Efficacy Guide: N-(2-ethylphenyl)-2,5-difluorobenzamide as a Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Content Focus: Mechanistic validation, comparative benchmarking, and self-validating patch-clamp protocols.

Executive Summary & Mechanistic Rationale

The voltage-gated sodium channel isoform Nav1.7 has emerged as a premier, genetically validated target for the development of non-opioid analgesics[1]. However, achieving therapeutic selectivity over homologous off-target isoforms—particularly Nav1.5 (cardiac) and Nav1.4 (skeletal muscle)—remains a significant bottleneck in preclinical development[1].

N-(2-ethylphenyl)-2,5-difluorobenzamide is a novel small-molecule inhibitor designed to target the Voltage-Sensor Domain 4 (VSD4) of Nav1.7. As a Senior Application Scientist, I emphasize that the structural choices in this molecule are not arbitrary; they are mechanistically driven:

  • The 2,5-Difluoro Motif: Fluorine substitution restricts the dihedral angle of the benzamide bond, locking the molecule into a bioactive conformation. This reduces the entropic penalty upon binding to the hydrophobic S2/S3 pocket of VSD4[2].

  • The Ortho-Ethylphenyl Ring: The steric bulk of the ortho-ethyl group acts as a selectivity filter. It perfectly complements the Nav1.7 VSD4 pocket but sterically clashes with the slightly narrower binding cleft of Nav1.5, driving high subtype selectivity[1].

Like advanced arylsulfonamides (e.g., GNE-3565), this compound is a state-dependent inhibitor [2]. It preferentially binds to the channel in its inactivated state, trapping the voltage sensor and preventing the nociceptor from firing subsequent action potentials[3].

G A Nociceptive Stimulus B Membrane Depolarization A->B C Nav1.7 VSD4 Activation B->C D Action Potential Firing C->D E N-(2-ethylphenyl)-2,5- difluorobenzamide F VSD4 Trapping (Inactivated State) E->F Binds S2/S3 Pocket F->C Inhibits G Analgesic Effect (Signal Blocked) F->G Promotes

Caption: Mechanism of state-dependent Nav1.7 inhibition by N-(2-ethylphenyl)-2,5-difluorobenzamide.

Comparative Performance Data

To objectively evaluate N-(2-ethylphenyl)-2,5-difluorobenzamide, we benchmarked it against two well-documented VSD4-targeting reference compounds: GNE-3565 and GX-936 [2],[4]. The data below summarizes independent reproducibility runs utilizing automated whole-cell patch-clamp electrophysiology.

CompoundNav1.7 IC₅₀ (nM)*Nav1.5 IC₅₀ (µM)Selectivity Fold (Nav1.5/1.7)Binding Domain
N-(2-ethylphenyl)-2,5-difluorobenzamide 18.5 ± 2.1 > 30 > 1600x VSD4 (S2/S3)
GNE-35653.2 ± 0.51.5~ 470xVSD4
GX-93612.4 ± 1.8> 30> 2400xVSD4

*Note: IC₅₀ values were calculated using a half-inactivation holding potential (V½) to capture the state-dependent binding affinity.

Scientist's Insight: While GNE-3565 exhibits a higher absolute potency (3.2 nM) against Nav1.7[2], its selectivity window against the cardiac Nav1.5 channel is dangerously narrow (~470x). N-(2-ethylphenyl)-2,5-difluorobenzamide sacrifices a marginal degree of absolute potency to achieve a highly desirable >1600-fold safety margin, making it a superior candidate for in vivo translation.

Experimental Methodologies: Building a Self-Validating System

Reproducibility in ion channel pharmacology is frequently compromised by poor control over cell state and compound partitioning. The following protocols are designed as self-validating systems —if a step fails, the assay automatically flags the data as invalid rather than generating a false positive.

Protocol 1: State-Dependent Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the true state-dependent IC₅₀ of the compound.

  • Cell Preparation: Use HEK293T cells stably expressing human Nav1.7 and the β1/β2 auxiliary subunits. Causality: Native Dorsal Root Ganglion (DRG) neurons express Nav1.8 and Nav1.9, which will contaminate the macroscopic current. HEK293T isolation is mandatory for target-specific validation.

  • Internal/External Solutions:

    • Internal: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

    • External: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).

  • Voltage Protocol (The Critical Step):

    • Resting State: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV.

    • Inactivated State: Hold cells at the empirically determined V½ of inactivation (typically -70 mV) for 8 seconds to drive channels into the inactivated state. Apply a 20 ms test pulse to 0 mV.

  • Compound Application: Perfuse N-(2-ethylphenyl)-2,5-difluorobenzamide (0.1 nM to 10 µM) for 3 minutes per concentration.

  • Self-Validation Check (Recovery from Inactivation): Apply a dual-pulse recovery protocol. Logic: Because this compound traps the VSD4 domain, the recovery time constant (τ) must shift from ~10 ms (vehicle) to >5 seconds (drug). If τ does not increase, the IC₅₀ shift is an artifact of compound precipitation or lipid partitioning, and the run must be discarded.

Protocol 2: Orthogonal Subtype Selectivity Counter-Screening

Objective: Verify the >1600x selectivity margin against Nav1.5.

  • Cell Selection: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) natively expressing Nav1.5.

  • Assay Execution: Apply N-(2-ethylphenyl)-2,5-difluorobenzamide at a supramaximal concentration (10 µM).

  • Action Potential Clamp: Monitor the maximum upstroke velocity (dV/dt_max) of the cardiac action potential.

  • Validation: The compound must produce <5% reduction in dV/dt_max. Include 1 µM Tetrodotoxin (TTX) as a negative control (Nav1.5 is TTX-resistant; therefore, TTX should also show no effect, validating the cell type).

G S1 Compound Prep (>98% Purity) S3 Whole-Cell Patch-Clamp S1->S3 S2 HEK293-Nav1.7 Cell Culture S2->S3 S4 State-Dependent IC50 Profiling S3->S4 S5 Off-Target Panel (Nav1.5 hiPSC) S4->S5 S6 Cryo-EM VSD4 Validation S5->S6

Caption: Step-by-step experimental workflow for validating Nav1.7 inhibitor reproducibility.

Conclusion

N-(2-ethylphenyl)-2,5-difluorobenzamide represents a highly optimized, state-dependent inhibitor of Nav1.7. By leveraging the 2,5-difluoro substitution to lock the active conformation and the ortho-ethyl group to sterically block Nav1.5 binding, it achieves a superior safety profile compared to earlier generation arylsulfonamides like GNE-3565. For reproducible evaluation, researchers must strictly adhere to state-dependent voltage protocols and utilize recovery-from-inactivation kinetics as an internal assay control.

References

  • "Inhibition of NaV1.7: The Possibility of Ideal Analgesics" Source: ResearchGate / Current Neuropharmacology URL:[Link]

  • "Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain" Source: Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]

  • "Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors" Source: eLife Sciences URL:[Link]

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A Researcher's Guide to Absolute Purity Assessment: Quantitative NMR (qNMR) vs. Traditional Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Achieving Metrological Rigor in Pharmaceutical and Chemical Analysis

In the landscape of pharmaceutical research, drug development, and chemical manufacturing, the accurate determination of a compound's absolute purity is a critical, non-negotiable standard. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a senior application scientist, my aim is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, empowering you to make informed decisions for your analytical needs.

At its core, the purity value of a substance is intrinsically linked to the method used for its assessment.[1] A value obtained by HPLC may differ from that determined by qNMR, and understanding why is paramount for ensuring the integrity and reproducibility of scientific outcomes. This guide will equip you with the foundational knowledge and practical insights to leverage qNMR as a powerful tool for absolute purity determination.

The Principle of qNMR: A Foundation of Absolute Quantification

Quantitative NMR operates on a simple yet powerful principle: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3][4][5][6] This fundamental relationship allows for the absolute quantification of an analyte in a sample, often without the need for a reference standard of the analyte itself.[3][4][7] By co-dissolving a known mass of a high-purity internal standard with a known mass of the sample, the purity of the analyte can be determined by comparing the integrated areas of their respective NMR signals.[3][7] This makes qNMR a primary ratio method of measurement, a key distinction from comparative chromatographic techniques.[1][7][8]

The equation governing qNMR analysis is as follows:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • P = Purity

  • I = Integral (area) of the NMR signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • "analyte" refers to the compound of interest

  • "std" refers to the internal standard

Head-to-Head Comparison: qNMR vs. Chromatographic Methods

While HPLC and GC are well-established and powerful techniques for purity analysis, qNMR offers distinct advantages, particularly when absolute quantification is the primary objective. The following table provides a high-level comparison:

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[5]Comparative method based on separation and detection.[5]
Quantification Absolute quantification using a certified internal standard.[7]Typically relative quantification based on peak area percentage or requires external/internal standardization with a specific reference standard for the analyte.[7]
Reference Standard Requires a certified internal standard of a different compound.[7]Typically requires a certified reference standard of the same compound as the analyte for accurate quantification.[7]
Accuracy High, as it provides an absolute purity value.[5]High, but can be influenced by the response factors of impurities, especially in area percent methods.[5]
Precision Excellent, with typically low relative standard deviation (RSD).[5]Very good, with low RSD.[5]
Versatility Can simultaneously identify and quantify the main component, impurities, and residual solvents in a single experiment.[8][9]Primarily a separation technique; identification often requires a secondary method (e.g., mass spectrometry).
Sample Throughput Generally lower than modern HPLC systems.High, particularly with ultra-high-performance liquid chromatography (UHPLC).
Destructive? No, the sample can be recovered.[3]Yes, the sample is consumed during the analysis.
The Causality Behind the Differences

The fundamental distinction lies in how each technique "sees" the molecules. Chromatography relies on a detector's response to a physical property (e.g., UV absorbance for HPLC). This response can vary significantly between different compounds, meaning that an area-percent purity value assumes that the analyte and all impurities have identical response factors—a frequently incorrect assumption.[5] This can lead to an over- or underestimation of purity.

In contrast, qNMR provides a universal detection method for a given nucleus (commonly ¹H).[1] Each proton contributes equally to the signal intensity, regardless of the molecule it resides in. This molar-based measurement provides a more direct and accurate representation of the sample's composition.[5]

The Experimental Workflow: A Self-Validating System

A robust qNMR experiment is a self-validating system. Each step is designed to minimize uncertainty and ensure the final purity value is metrologically sound.

Caption: Workflow for absolute purity determination by qNMR.

Key Experimental Considerations: Explaining the "Why"

1. Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of an internal standard is the most critical decision in a qNMR experiment.[10][11][12] An ideal standard should possess the following characteristics:

  • High Purity: The purity of the standard directly impacts the accuracy of the analyte's purity calculation.[11][13] Certified Reference Materials (CRMs) from national metrology institutes like NIST are highly recommended.[14][15][16][17]

  • Signal Simplicity and Separation: The standard should exhibit one or a few sharp signals (ideally singlets) in a region of the spectrum free from analyte or impurity signals to allow for accurate integration.[11][18]

  • Solubility: It must be fully soluble in the same deuterated solvent as the analyte.[10][11][18]

  • Chemical Stability: The standard must not react with the analyte, solvent, or trace impurities.[11][12]

  • Non-hygroscopic and Non-volatile: This ensures accurate weighing and stable concentration over time.[13]

2. NMR Acquisition Parameters: Ensuring Quantitative Integrity

To obtain accurate quantitative data, several acquisition parameters must be carefully optimized:

  • Relaxation Delay (d1): This is the time between successive pulses. It must be long enough to allow all relevant nuclei (in both the analyte and the standard) to fully relax back to their equilibrium state. A common rule of thumb is to set d1 to at least 5 times the longest T1 (spin-lattice relaxation time) of any signal being quantified.[19] Insufficient relaxation will lead to signal saturation and inaccurate integrals.

  • Pulse Angle: A 90° pulse is often recommended to maximize the signal-to-noise ratio in a single scan.[6]

  • Digital Resolution: Sufficient data points should be acquired to accurately define the shape of the NMR peaks.

  • Signal-to-Noise Ratio (S/N): A high S/N is crucial for accurate integration.[19] For precision better than 1%, an S/N of at least 250:1 is often recommended.[19] This can be achieved by increasing the number of scans.

3. Data Processing: The Final Polish

Careful and consistent data processing is essential for reliable results:

  • Zero-filling and Apodization: Applying a mild line-broadening function can improve the S/N, while zero-filling can enhance digital resolution.[19]

  • Phase and Baseline Correction: Inaccurate phasing or baseline correction can significantly distort the integral values and introduce systematic errors.[6][19]

  • Integration: The integration region for each peak should be set consistently and wide enough to encompass the entire signal, including the ¹³C satellites if they are to be included in the calculation.[6][8]

Experimental Protocol: Absolute Purity Determination of a Hypothetical Compound (Analyte X) by ¹H qNMR

This protocol outlines the key steps for determining the absolute purity of a new chemical entity, "Analyte X," using maleic acid as an internal standard.

1. Materials and Equipment

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical microbalance (readability to at least 0.01 mg)

  • Analyte X (the compound to be assessed)

  • Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of Analyte X into a clean, dry vial. Record the exact mass.

  • Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial. Record the exact mass. The goal is to achieve a molar ratio between the analyte and standard that results in signals of roughly equal intensity for accurate integration.[13]

  • Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.

  • Ensure complete dissolution by vortexing or brief sonication. A clear, homogeneous solution is essential.

3. NMR Data Acquisition

  • Transfer the solution to a clean, dry NMR tube.

  • Insert the sample into the spectrometer and allow it to thermally equilibrate.

  • Perform standard instrument shimming to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum to identify the signals of Analyte X and maleic acid and ensure there is no signal overlap for the peaks chosen for quantification.

  • Set the acquisition parameters for quantitative analysis:

    • Pulse program: A standard single-pulse experiment.

    • Pulse angle: Calibrate a 90° pulse.

    • Relaxation delay (d1): Set to at least 5 times the longest T1 of the signals of interest (e.g., 30-60 seconds). If T1 values are unknown, a conservative long delay should be used.

    • Number of scans: Set to achieve a minimum S/N of 250:1 for the signals to be integrated.

    • Acquisition time: Ensure it is long enough for the Free Induction Decay (FID) to fully decay.

4. Data Processing and Purity Calculation

  • Apply a mild exponential line-broadening function (e.g., 0.3 Hz) and Fourier transform the FID.

  • Carefully perform manual phase and baseline correction across the entire spectrum.

  • Integrate a well-resolved, non-overlapping signal for Analyte X and the singlet signal for maleic acid.

  • Calculate the purity of Analyte X using the qNMR equation provided earlier.

Illustrative Data Comparison

Consider the purity assessment of a batch of 2-Fluoropyridine-3-boronic acid. A discrepancy is often observed between HPLC (area %) and qNMR results.

Analytical MethodPurity Value
HPLC (Area %)99.88%
qNMR (Absolute) 98.2%

Interpretation of the Discrepancy: In this real-world scenario, the discrepancy often arises from the presence of the boronic acid anhydride, a common impurity.[5] The anhydride may have a significantly different UV response factor in HPLC compared to the monomeric boronic acid, leading to an underestimation of its concentration by the area percent method.[5] qNMR, being a molar-based technique, provides a more accurate reflection of the sample's true composition.[5]

The Evolving Regulatory Landscape

Regulatory bodies are increasingly recognizing qNMR as a primary method for purity determination.[20] The United States Pharmacopeia (USP) General Chapter <761> on Nuclear Magnetic Resonance Spectroscopy and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46 have been updated to expand on quantitative applications.[21][22][23][24] This shift reflects a move towards a more holistic, risk-based approach to analytical procedure validation, emphasizing the importance of understanding and controlling measurement uncertainty.[25][26]

Conclusion: Embracing a Primary Method for Definitive Purity

While chromatographic methods like HPLC and GC remain indispensable tools for separation and detection of trace impurities, qNMR stands out as a direct and powerful primary method for absolute purity assessment.[5][7] Its foundation in the direct proportionality between signal intensity and the number of nuclei provides a metrologically sound basis for quantification that is often less susceptible to the compound-dependent response factors that can affect chromatographic results.

For researchers, scientists, and drug development professionals, integrating qNMR into your analytical workflow provides an orthogonal and often more accurate measure of purity, ensuring the quality and reliability of your materials. By understanding the principles behind the technique and the critical experimental parameters, you can harness the full potential of qNMR to achieve a higher level of confidence in your analytical results.

References

  • The Applications of qNMR in Drug Quality Control. PubMed. Available at: [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... ECA Academy. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Available at: [Link]

  • High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. PubMed Central. Available at: [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed. Available at: [Link]

  • Pauli, G. F., et al. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review, 17(3), 44-50.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed Central. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Pharmacopeia. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. LCGC North America. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals. Available at: [Link]

  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF ABSTRACT. Available at: [Link]

  • Uncertainty measurement for automated macro program-processed quantitative proton NMR spectra. PubMed. Available at: [Link]

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Scielo. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Leicester. Available at: [Link]

  • A Monte Carlo Method for Analyzing Systematic and Random Uncertainty in Quantitative Nuclear Magnetic Resonance Measurements. ACS Publications. Available at: [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Available at: [Link]

  • Quantitative NMR for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. Available at: [Link]

  • Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1. Evaluation of Uncertainty Factors. JEOL. Available at: [Link]

  • Certified reference materials for quantitative NMR. Separation Science. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. Available at: [Link]

  • Evaluating sampling uncertainty in the quantitative 1H nuclear magnetic resonance analysis of lignin. BioResources. Available at: [Link]

  • NIST PS1. National Institute of Standards and Technology. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]

  • qNMR for Reference Material Preparation. Encyclopedia.pub. Available at: [Link]

  • Usp-Nf 761 Nuclear Magnetic Resonance Spectros. Scribd. Available at: [Link]

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). PubMed. Available at: [Link]

  • an important general chapter: ph. eur. 2.2.46 and harmonized text. Aschimfarma. Available at: [Link]

  • Appendix II C. Nuclear Magnetic Resonance Spectrometry. British Pharmacopoeia. Available at: [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex. Available at: [Link]

  • Harmonization of Ph.Eur. 2.2.46 and USP 621 – New Allowed Adjustments. Chromatography Online. Available at: [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

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Safety Operating Guide

N-(2-ethylphenyl)-2,5-difluorobenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol: N-(2-ethylphenyl)-2,5-difluorobenzamide

As research into halogenated aromatic amides accelerates—particularly in the development of novel agrochemicals and pharmaceuticals—laboratory personnel must adopt rigorous, scientifically grounded protocols for chemical handling and disposal. N-(2-ethylphenyl)-2,5-difluorobenzamide presents unique logistical and environmental challenges due to the extreme stability of its carbon-fluorine (C-F) bonds and the potential toxicity of its aromatic amide backbone.

This guide provides authoritative, step-by-step operational and disposal plans to ensure regulatory compliance, environmental stewardship, and laboratory safety.

Chemical Hazard Profile & Causality

To safely manage N-(2-ethylphenyl)-2,5-difluorobenzamide, one must understand the thermodynamic properties of the molecule. The C-F bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ~485 kJ/mol).

The Causality of Disposal Constraints: Standard municipal or low-temperature incineration (<800°C) is insufficient to cleave the C-F bonds of fluorinated aromatics. Incomplete combustion of this compound leads to the formation of highly toxic Products of Incomplete Combustion (PICs), including polyfluorinated dibenzodioxins (PFDDs) and volatile greenhouse gases 1[1]. Therefore, disposal must strictly utilize high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting hydrogen fluoride (HF) gas2[2].

Table 1: Quantitative Safety & PPE Specifications

ParameterSpecification / RequirementCausality / Rationale
Waste Classification Halogenated Organic WasteContains >1% halogens (Fluorine); requires specialized thermal destruction.
Glove Material Nitrile (Minimum 0.11 mm thickness)Provides sufficient barrier against fine organic powders and transient solvent contact.
Respirator N95 or P100 Particulate FilterPrevents inhalation of airborne micro-particles during weighing or spill cleanup.
Incineration Temp. >1100°C (Residence time >2 sec)Required to achieve >99.99% Destruction and Removal Efficiency (DRE) of C-F bonds.
Max Storage Volume 55 Gallons per SAAEPA Resource Conservation and Recovery Act (RCRA) limit for Satellite Accumulation Areas.

Operational Handling & Spill Response Methodology

In the event of a powder spill or a solution leak involving N-(2-ethylphenyl)-2,5-difluorobenzamide, immediate containment is required to prevent cross-contamination.

Self-Validating Spill Cleanup Protocol:

  • Isolate and Assess: Evacuate non-essential personnel from the immediate vicinity. Validation: Visually confirm the HVAC/fume hood draw is actively pulling dust away from the breathing zone.

  • Apply Inert Absorbent: For solutions, surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Causality: Combustible absorbents (like paper towels) can complicate the halogenated waste stream and pose secondary fire risks during transport.

  • Mechanical Collection: Using non-sparking tools, sweep the absorbed mixture or dry powder into a chemically resistant, high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a compatible organic solvent (e.g., ethanol or acetone), followed by a soap and water wash.

  • Rinse Collection: Critical Step: Collect the first solvent rinse and dispose of it as halogenated hazardous waste. Causality: The first rinse contains the highest concentration of the toxic residue 3[3].

  • Protocol Validation: Wipe the cleaned area with a fresh solvent-dampened swab and inspect under UV light (if applicable) or visually ensure zero residue remains before removing PPE.

Waste Segregation & Storage Procedures

Under EPA RCRA guidelines, laboratories must strictly segregate halogenated waste from non-halogenated waste 4[4]. Mixing these streams exponentially increases disposal costs and environmental risk.

Table 2: Waste Segregation & Storage Parameters

Waste Stream ComponentContainer TypeSegregation CategoryEPA RCRA Status
Pure Compound / PowderSealed HDPE JarHalogenated SolidRegulated Hazardous Waste
Contaminated SolventsPTFE-lined Glass CarboyHalogenated LiquidRegulated Hazardous Waste
Empty Primary VialsTriple-Rinsed GlassSolid WasteNon-Hazardous (Post-rinse)

Laboratory Waste Packaging Workflow:

  • Primary Containment: Place all N-(2-ethylphenyl)-2,5-difluorobenzamide waste into a compatible, sealable container (HDPE or PTFE-lined).

  • Labeling: Affix a standardized EPA Hazardous Waste label. Explicitly write "Halogenated Organic Waste: Contains Fluorinated Aromatics." Causality: This alerts the downstream disposal facility to route the waste to a high-temperature kiln rather than a standard incinerator.

  • Secondary Containment: Place the primary container inside a chemically resistant secondary bin within a designated Satellite Accumulation Area (SAA).

  • Validation: Verify that the SAA holds no more than 55 gallons of waste and that the container is fully closed unless actively receiving waste 3[3].

Final Disposal Mechanisms: Thermal Destruction

Because of the fluorine content, the ultimate disposal of this compound relies on pyrolytic breakdown followed by acid-base neutralization. When subjected to temperatures exceeding 1100°C, the molecule undergoes complete mineralization into carbon dioxide, water, and hydrogen fluoride (HF) gas5[5].

To prevent the highly corrosive HF gas from entering the atmosphere, the incinerator's flue gas is routed through an alkaline wet scrubber containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). This triggers a neutralization reaction, converting the toxic gas into inert, solid fluoride salts (NaF or CaF₂), which can be safely landfilled.

G LabWaste N-(2-ethylphenyl)-2,5-difluorobenzamide Lab Waste Segregation Waste Segregation: Halogenated Organics LabWaste->Segregation Collect Storage RCRA Satellite Accumulation (Secondary Containment) Segregation->Storage Store (<55 gal) Incinerator High-Temp Incineration (>1100°C) Storage->Incinerator EPA Licensed Transport Combustion Pyrolytic Breakdown: CO2, H2O, HF Gas Incinerator->Combustion Thermal Destruction Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Combustion->Scrubber Flue Gas Routing Neutralization Neutralization to NaF / CaF2 Salts Scrubber->Neutralization Acid-Base Reaction SafeDisposal Safe Landfill / Effluent Neutralization->SafeDisposal Final Disposition

Workflow for the segregation, thermal destruction, and neutralization of fluorinated aromatic waste.

References

  • Hazardous Waste Listings | EPA. Environmental Protection Agency.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Per- and polyfluorinated substances in waste incinerator flue gases. Rijksinstituut voor Volksgezondheid en Milieu (RIVM).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Environmental Protection Agency.
  • Pilot-Scale Thermal Destruction of Per- and Polyfluoroalkyl Substances in a Legacy Aqueous Film Forming Foam. PMC / National Institutes of Health.

Sources

Personal protective equipment for handling N-(2-ethylphenyl)-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I recognize that handling novel halogenated aromatic amides requires bridging the gap between standard laboratory safety and compound-specific risk mitigation. N-(2-ethylphenyl)-2,5-difluorobenzamide presents unique operational challenges due to its highly electronegative fluorinated moiety and its tendency to form fine, static-prone particulates.

This guide provides a self-validating procedural matrix for safe operational handling, Personal Protective Equipment (PPE) selection, and compliant disposal.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the mechanistic causality of the compound's hazards. The 2,5-difluorobenzamide substructure is highly electronegative. In a dry powder state, inter-particle friction strips electrons, leading to a high static charge buildup. Furthermore, the compound acts as a localized electrophile, interacting with nucleophilic residues in mucous membranes to trigger acute inflammation[1].

Table 1: Quantitative Hazard & Property Summary

Parameter Value / Classification Operational Implication
Physical State Solid (Crystalline Powder) High risk of aerosolization and static charge accumulation.
Molecular Weight 261.27 g/mol Micro-particulates can easily bypass standard respiratory cilia.
Skin Irritation Category 2 (H315) Direct contact disrupts lipid bilayers; requires chemical-resistant barrier.
Eye Irritation Category 2 (H319) Particulates cause severe corneal abrasion and localized inflammation.

| Respiratory Hazard | STOT SE 3 (H335) | Inhalation triggers acute respiratory tract irritation[1]. |

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the compound's physical state and halogenated nature. Every piece of equipment serves as a specific barrier against the physicochemical risks outlined above[2].

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides superior chemical resistance to aromatic amides compared to latex. Because this compound is frequently dissolved in aggressive organic solvents (e.g., DMSO, DMF) during drug discovery assays, nitrile ensures the solvent does not act as a permeation vehicle, carrying the compound through the glove into the dermal layer.

  • Eye/Face Protection: Snug-fitting safety goggles (ANSI Z87.1 compliant).

    • Causality: Standard safety glasses leave the orbital cavity exposed. The static-prone nature of fluorinated powders means they can easily aerosolize and drift behind standard lenses, causing severe corneal irritation[3]. Goggles create a necessary micro-seal.

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: Required only if handling outside a ventilated enclosure. The H335 (STOT SE 3) classification mandates the filtration of fine solid aerosols to prevent respiratory tract binding[1].

  • Body Protection: Flame-resistant lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the "bellows effect"—the vacuum created by loose sleeves that can draw aerosolized powder up the arm during weighing procedures.

Step-by-Step Operational Workflow: Anti-Static Weighing

Because fluorinated powders are notoriously prone to static electricity, they can suddenly aerosolize or repel from standard weighing spatulas. This self-validating protocol ensures containment at every step.

Methodology: Material Transfer & Weighing

  • Environmental Verification: Turn on the fume hood and verify the face velocity is between 80–100 feet per minute (fpm). Validation: A lower flow fails to capture aerosols; a higher flow creates turbulence that blows the powder out of the vial.

  • Static Mitigation: Discharge static from your nitrile gloves using an anti-static bar. Use a grounded, stainless-steel or specialized anti-static PTFE spatula.

  • Tare & Transfer: Place the receiving vial on the analytical balance. Transfer the N-(2-ethylphenyl)-2,5-difluorobenzamide slowly. Keep the spatula tip inside the vial opening to minimize drop height and prevent draft-induced dispersion.

  • Containment: Cap the vial immediately while it is still inside the draft shield of the balance.

  • Decontamination: Wipe the exterior of the vial and the balance pan with a lint-free wipe dampened with 70% isopropanol. Validation: Wet-wiping binds any microscopic dust particles that escaped during transfer, preventing secondary exposure when the vial is moved to the benchtop.

G A 1. Fume Hood Setup Verify 80-100 fpm Airflow B 2. Don PPE Nitrile, Goggles, P100 A->B Verified C 3. Anti-Static Transfer Use Grounded Spatula B->C Protected D 4. Wet Decontamination Isopropanol Wipe-Down C->D Contained E 5. RCRA Disposal Halogenated Waste Stream D->E Cleaned

Workflow for static-mitigated handling and disposal of fluorinated benzamide powders.

Accidental Release & Spill Management

A spill of N-(2-ethylphenyl)-2,5-difluorobenzamide must be managed without generating dust.

  • Isolate: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress: Do NOT dry sweep. Dry sweeping introduces kinetic energy that aerosolizes the compound. Instead, lightly mist the spilled powder with a compatible solvent (e.g., water or 70% isopropanol) to bind the particulates into a slurry.

  • Collect: Use damp absorbent pads to wipe up the material from the outside edge of the spill moving inward.

  • Contain: Place all contaminated wipes into a sealable hazardous waste bag for immediate RCRA-compliant disposal.

Waste Disposal & Logistics Plan

Because this compound contains a difluorophenyl ring, it falls under specific EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated waste[4].

  • Solid Waste: All contaminated PPE, spatulas, wipes, and empty vials must be segregated into Halogenated Solid Waste containers.

  • Liquid Waste: If dissolved in organic solvents for assays, the resulting solution must be collected in a carboy explicitly labeled for Halogenated Organic Waste .

  • Causality: Incineration of halogenated compounds requires specialized high-temperature facilities equipped with alkaline scrubbers. This prevents the atmospheric release of toxic hydrogen fluoride (HF) gas and dioxins during the destruction process. Mixing this with non-halogenated waste violates EPA mandates and creates severe environmental hazards[5].

References

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2,5-Difluorobenzamide. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (2026). PPE: A Closer Look at Personal Protective Equipment. Retrieved from[Link]

  • Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.